molecular formula C8H6IN B1295457 4-Iodophenylacetonitrile CAS No. 51628-12-7

4-Iodophenylacetonitrile

Cat. No.: B1295457
CAS No.: 51628-12-7
M. Wt: 243.04 g/mol
InChI Key: PNXWQTYSBFGIFD-UHFFFAOYSA-N
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Description

4-Iodophenylacetonitrile is a useful research compound. Its molecular formula is C8H6IN and its molecular weight is 243.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodophenyl)acetonitrile
Source PubChem
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InChI

InChI=1S/C8H6IN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXWQTYSBFGIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199579
Record name 4-Iodophenylacetonitrile
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Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51628-12-7
Record name 4-Iodophenylacetonitrile
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Record name 4-Iodophenylacetonitrile
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Record name 4-Iodophenylacetonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 4-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodophenylacetonitrile, a key intermediate in organic synthesis. This document details its chemical and physical properties, safety and handling guidelines, and available spectral data. It is intended to be a valuable resource for professionals in research, development, and drug discovery.

Chemical Identity and Properties

CAS Number: 51628-12-7[1][2]

Molecular Formula: C₈H₆IN[2]

Synonyms: 4-Iodobenzyl cyanide, 2-(4-iodophenyl)acetonitrile, (4-Iodophenyl)acetonitrile[1][2]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental settings.

PropertyValueReference(s)
Molecular Weight 243.04 g/mol [1][2]
Appearance White to light yellow powder or crystals[3]
Melting Point 53-57 °C[1]
Boiling Point Not available
Density Not available
Solubility Soluble in water.[4] Miscible with methanol, methyl acetate, ethyl acetate, ether, acetamide solutions, chloroform, carbon tetrachloride, and ethylene chloride.[5][6][7]
LogP 2.2[2]
Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Aromatic protons are expected in the range of δ 7.0-8.0 ppm. The benzylic protons (-CH₂-) would likely appear as a singlet around δ 3.7-4.0 ppm.

  • ¹³C NMR: The nitrile carbon typically resonates around δ 117-120 ppm. Aromatic carbons will appear in the δ 120-140 ppm region, with the carbon attached to the iodine atom being significantly shifted. The benzylic carbon is expected around δ 20-30 ppm.[8][9][10]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

Functional GroupWavenumber (cm⁻¹)DescriptionReference(s)
C≡N (Nitrile)~2250Sharp, strong absorption[11][12]
C-H (Aromatic)3100-3000Stretching vibrations[11]
C=C (Aromatic)1600-1450Ring stretching vibrations[11]
C-H (Aliphatic)2950-2850Stretching vibrations of the -CH₂- group[11]
C-I~500-600Stretching vibration

1.2.3. Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 243.[2] Key fragmentation patterns would likely involve the loss of the iodine atom and cleavage of the benzylic C-C bond.[13]

m/zIon
243[M]⁺
116[M - I]⁺
89[C₇H₅]⁺

Experimental Protocols

Synthesis

A common method for the synthesis of this compound is the nucleophilic substitution of 4-iodobenzyl halide with a cyanide salt. A generalized experimental protocol is provided below.

SynthesisWorkflow reagents 4-Iodobenzyl Bromide + Sodium Cyanide reaction Reaction Mixture reagents->reaction solvent Solvent (e.g., Acetone, DMSO) solvent->reaction reflux Reflux with Stirring reaction->reflux workup Aqueous Work-up (Extraction) reflux->workup purification Purification (Recrystallization) workup->purification product This compound purification->product

Figure 2: Generalized workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodobenzyl bromide (1.0 eq) in a suitable solvent such as acetone or dimethyl sulfoxide (DMSO).

  • Addition of Cyanide: Add sodium cyanide (1.1 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[14][15][16] The choice of solvent is critical for effective purification.[14]

RecrystallizationWorkflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol/Water) start->dissolve cool Slow Cooling to Room Temperature dissolve->cool crystallize Crystal Formation cool->crystallize ice_bath Cool in Ice Bath to Maximize Yield crystallize->ice_bath filter Collect Crystals via Vacuum Filtration ice_bath->filter wash Wash Crystals with Small Amount of Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure this compound dry->end

Figure 3: Step-by-step workflow for the recrystallization of this compound.

Detailed Methodology:

  • Solvent Selection: A mixed solvent system, such as ethanol and water, is often effective. The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Add hot water dropwise until the solution becomes slightly cloudy. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature.

  • Cooling: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[17]

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.[17]

  • Drying: Dry the purified crystals under vacuum.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly linking this compound to specific biological activities or signaling pathways. However, the presence of the nitrile group and the iodophenyl moiety suggests potential for biological evaluation.[18] Nitrile-containing compounds are found in a number of pharmaceuticals and are known to act as pharmacophores.[18] The iodophenyl group can participate in halogen bonding and may influence binding to biological targets.

Derivatives of phenylacetonitrile have been investigated for various pharmacological activities. Further research into this compound and its derivatives could explore their potential as modulators of cellular signaling pathways, such as those involved in cancer or inflammation.[19][20][21][22]

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures.

Hazard Statements: [1][2]

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

Precautionary Statements: [1][2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P272: Contaminated work clothing should not be allowed out of the workplace.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Personal Protective Equipment (PPE): [1]

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: Use a dust mask or respirator where appropriate.

  • Skin and Body Protection: Laboratory coat.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

References

An In-depth Technical Guide to 4-Iodophenylacetonitrile: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylacetonitrile, a halogenated aromatic nitrile, serves as a crucial building block in organic synthesis and is of significant interest to the pharmaceutical and materials science sectors. Its molecular structure, featuring a reactive nitrile group and an iodine-substituted phenyl ring, allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral characteristics.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₆IN[1]
Molecular Weight 243.04 g/mol
Appearance White to light yellow solid/crystal
Melting Point 53-57 °C
Boiling Point Not available
Calculated LogP 2.2[1]
Calculated Water Solubility log₁₀WS = -3.29 (mol/L)[2]
Form Solid
Table 2: Identifiers
IdentifierValueSource(s)
CAS Number 51628-12-7[1]
IUPAC Name 2-(4-iodophenyl)acetonitrile[1]
Synonyms 4-Iodobenzyl cyanide, p-Iodophenylacetonitrile
InChI InChI=1S/C8H6IN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2
SMILES Ic1ccc(CC#N)cc1

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic substitution of 4-iodobenzyl bromide with a cyanide salt.

Method 1: From 4-Iodobenzyl Bromide

  • Reaction:

  • Procedure:

    • Dissolve 4-iodobenzyl bromide (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 to 1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

Method 2: Two-step Synthesis from 4-Iodotoluene

A two-step synthesis starting from 4-iodotoluene is also a viable route.

  • Step 1: Bromination of 4-Iodotoluene

    • Reaction:

    • Procedure:

      • Reflux a mixture of 4-iodotoluene, N-bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide or AIBN in a nonpolar solvent like carbon tetrachloride or cyclohexane.

      • Irradiate the mixture with a UV lamp to facilitate the reaction.

      • After the reaction is complete (monitored by TLC or disappearance of the starting material), cool the mixture and filter off the succinimide byproduct.

      • Remove the solvent from the filtrate under reduced pressure to obtain crude 4-iodobenzyl bromide.

  • Step 2: Cyanation of 4-Iodobenzyl Bromide

    • Follow the procedure outlined in Method 1.

Purification: Recrystallization

Recrystallization is a standard technique to purify solid organic compounds. The choice of solvent is critical for successful recrystallization.

  • General Procedure for Arylacetonitriles:

    • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, isopropanol, hexane, and toluene, or a mixture of solvents (e.g., ethanol/water).

    • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen boiling solvent.

    • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

    • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

    • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals in a desiccator or a vacuum oven.[3][4][5][6][7]

Spectral Analysis

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the identification and purity assessment of this compound.

  • Expected Fragmentation Pattern: In the electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 243, corresponding to the molecular weight of the compound.[1] A significant fragment would likely be the tropylium-like ion resulting from the loss of the iodine atom, or the benzyl cation fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy (Predicted):

    • The proton spectrum is expected to show two signals in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons on the para-substituted ring. These will likely appear as two doublets.

    • A singlet in the aliphatic region would correspond to the two protons of the methylene (-CH₂) group adjacent to the nitrile and the phenyl ring.

    • Based on data for similar compounds like 4-aminophenylacetonitrile, the methylene protons are expected around 3.6 ppm, and the aromatic protons between 6.5 and 7.5 ppm.[8]

  • ¹³C NMR Spectroscopy (Predicted):

    • The carbon spectrum will show distinct signals for the different carbon atoms in the molecule.

    • The nitrile carbon (-C≡N) is expected to appear in the range of 115-125 ppm.

    • The methylene carbon (-CH₂) signal will be in the aliphatic region.

    • Four signals are expected in the aromatic region for the six aromatic carbons due to the symmetry of the para-substituted ring. The carbon atom bonded to the iodine will be significantly shifted.

    • Data for analogous compounds such as 4-fluorophenylacetonitrile and 4-methoxyphenylacetonitrile can provide a good estimation of the chemical shifts.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorptions:

    • A sharp, medium-intensity peak around 2250 cm⁻¹ is characteristic of the nitrile (-C≡N) stretching vibration.

    • Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹ .

    • Aromatic C=C stretching vibrations will appear in the region of 1600-1450 cm⁻¹ .

    • The C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹ .

    • An FT-IR spectrum of the similar compound 4-iodophenylcyanamide shows characteristic peaks that can be used for comparison.[11]

Reactivity and Potential Applications

The chemical reactivity of this compound is centered around its two primary functional groups: the nitrile and the carbon-iodine bond.

  • Nitrile Group Reactions: The nitrile group can undergo hydrolysis to form 4-iodophenylacetic acid or can be reduced to form 2-(4-iodophenyl)ethanamine.[12] It can also participate in various addition reactions.

  • Carbon-Iodine Bond Reactions: The iodine atom can be substituted through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This makes this compound a valuable intermediate for building more complex molecular architectures.

  • Active Methylene Group: The methylene group is activated by the adjacent phenyl ring and nitrile group, making it susceptible to deprotonation by a base.[12] The resulting carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Biological Activity Context

While specific biological activities for this compound are not extensively documented, the broader class of substituted phenylacetonitriles has shown a range of biological effects.

  • Antimicrobial and Cytotoxic Effects: Methoxy-substituted phenylacrylonitriles, which share the core phenylacetonitrile structure, have demonstrated both antimicrobial and cytotoxic activities.[13]

  • Pharmaceutical Precursors: Benzyl cyanide, the parent compound, is a precursor to numerous pharmaceuticals, including anticonvulsants, analgesics, and anti-inflammatory agents.[14] The introduction of an iodine atom in this compound provides a handle for further chemical modification, suggesting its potential as an intermediate in the synthesis of novel drug candidates.

  • Enzyme Inhibition: The nitrile group can act as a warhead in targeted covalent inhibitors or participate in hydrogen bonding interactions with biological targets. The overall shape and electronic properties of this compound make it a candidate for screening in various drug discovery programs.

Visualizations

Logical Flow of Synthesis and Purification

Synthesis_Purification cluster_synthesis Synthesis cluster_purification Purification 4-Iodobenzyl_Bromide 4-Iodobenzyl Bromide Reaction Nucleophilic Substitution 4-Iodobenzyl_Bromide->Reaction NaCN NaCN NaCN->Reaction Crude_Product Crude this compound Reaction->Crude_Product Dissolution Dissolve in Hot Solvent Crude_Product->Dissolution Cooling Slow Cooling Dissolution->Cooling Crystallization Crystal Formation Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Pure_Product Pure this compound Filtration->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Potential Reactivity Pathways

Reactivity_Pathways cluster_nitrile Nitrile Group Reactions cluster_iodine C-I Bond Reactions cluster_methylene Active Methylene Reactions Start This compound Hydrolysis Hydrolysis Start->Hydrolysis Reduction Reduction Start->Reduction Coupling Cross-Coupling (e.g., Suzuki, Heck) Start->Coupling Deprotonation Base-mediated Deprotonation Start->Deprotonation Acid 4-Iodophenylacetic Acid Hydrolysis->Acid Amine 2-(4-Iodophenyl)ethanamine Reduction->Amine Coupled_Product Functionalized Phenylacetonitriles Coupling->Coupled_Product Alkylation Alkylation/ Acylation Deprotonation->Alkylation Substituted_Product α-Substituted Phenylacetonitriles Alkylation->Substituted_Product

Caption: Key reactivity pathways of this compound.

References

In-Depth Technical Guide to 4-Iodophenylacetonitrile: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics of 4-Iodophenylacetonitrile and its emerging role as a versatile intermediate in the synthesis of biologically active compounds. Particular focus is given to its application in the development of novel kinase inhibitors, highlighting a detailed synthetic protocol and the relevant biological signaling pathways.

Core Molecular and Physical Properties

This compound is a substituted aromatic nitrile that serves as a valuable building block in organic synthesis. Its key quantitative data are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₈H₆IN[1]
Molecular Weight 243.04 g/mol [1][2]
Appearance White to light yellow crystalline powder[3]
Melting Point 53-57 °C[2]
CAS Number 51628-12-7[1][2]
SMILES N#CCc1ccc(I)cc1[2]

Application in the Synthesis of Kinase Inhibitors

While this compound itself has not been extensively studied for direct biological activity, its true value in drug discovery lies in its utility as a synthetic intermediate. The presence of the iodo-substituent on the phenyl ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular architectures, including those found in potent and selective kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target specific kinases is a major focus of current drug discovery efforts.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core

The following is a representative experimental protocol detailing the use of this compound in the synthesis of a pyrazolo[3,4-d]pyrimidine scaffold, a core structure found in numerous kinase inhibitors. This protocol is based on established synthetic methodologies for similar compounds.

Step 1: Sonogashira Coupling of this compound with a Terminal Alkyne

This initial step introduces a key carbon-carbon bond, extending the molecular framework.

  • Materials:

    • This compound (1.0 eq)

    • Substituted terminal alkyne (e.g., Ethynyltrimethylsilane) (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Triethylamine (TEA) (3.0 eq)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask under an inert argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF, followed by triethylamine.

    • To the stirred solution, add the substituted terminal alkyne dropwise at room temperature.

    • The reaction mixture is then heated to 60°C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to yield the coupled product.

Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core

The product from the Sonogashira coupling is then used to construct the heterocyclic core.

  • Materials:

    • The coupled alkyne product from Step 1 (1.0 eq)

    • Hydrazine hydrate (1.5 eq)

    • Ethanol

  • Procedure:

    • Dissolve the coupled alkyne product in ethanol in a round-bottom flask.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

    • After completion, the reaction mixture is cooled, and the solvent is evaporated.

    • The resulting solid is triturated with diethyl ether, filtered, and dried to afford the pyrazole intermediate.

    • This intermediate can then undergo further reactions, such as condensation with a suitable three-carbon synthon (e.g., a β-ketoester) in the presence of a base, to form the final pyrazolo[3,4-d]pyrimidine ring system.

Biological Significance and Signaling Pathway

The pyrazolo[3,4-d]pyrimidine scaffold, synthesized using this compound as a key starting material, is a "privileged structure" in medicinal chemistry, known to interact with the ATP-binding site of various kinases. By modifying the substituents on this core, researchers can achieve high potency and selectivity for specific kinase targets.

One such important target is the Src family of tyrosine kinases . Src plays a pivotal role in regulating cell growth, differentiation, and survival. Its aberrant activation is implicated in the development and progression of many human cancers. Inhibition of Src kinase activity can disrupt these pathological processes.

Below is a simplified representation of the Src signaling pathway and the point of inhibition by a pyrazolo[3,4-d]pyrimidine-based inhibitor.

Src_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Src Src Kinase RTK->Src Activation Downstream Downstream Signaling Proteins (e.g., STAT3, FAK) Src->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src Inhibition

Caption: Simplified Src kinase signaling pathway and its inhibition.

The workflow for the synthesis of the kinase inhibitor core starting from this compound can be visualized as follows:

Synthesis_Workflow Start This compound Step1 Sonogashira Coupling Start->Step1 Alkyne Terminal Alkyne Alkyne->Step1 Coupled_Product Coupled Alkyne Intermediate Step1->Coupled_Product Step2 Cyclization Coupled_Product->Step2 Hydrazine Hydrazine Hydrate Hydrazine->Step2 Core Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core Step2->Core

Caption: Synthetic workflow for a kinase inhibitor core.

Conclusion

This compound is a strategically important starting material in the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its utility in forming the core structures of kinase inhibitors, such as the pyrazolo[3,4-d]pyrimidines, underscores its value to the drug discovery and development community. The synthetic accessibility and reactivity of this compound make it a cornerstone for the exploration of new chemical space in the ongoing search for novel and effective therapeutics.

References

Solubility of 4-Iodophenylacetonitrile in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 4-Iodophenylacetonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document emphasizes predictive models, collates available qualitative data, and furnishes a comprehensive experimental protocol for accurate solubility determination. This guide is intended to equip researchers and drug development professionals with the essential knowledge and methodologies to effectively utilize this compound in a variety of organic solvent systems.

Introduction to this compound

This compound (CAS No. 51628-12-7) is a substituted aromatic nitrile with a molecular formula of C₈H₆IN and a molecular weight of 243.04 g/mol . Its structure, featuring a p-iodinated phenyl ring attached to an acetonitrile group, makes it a valuable building block in the synthesis of various pharmaceutical compounds. An understanding of its solubility in organic solvents is critical for optimizing reaction conditions, purification processes such as crystallization, and formulation development.

Solubility Profile

A comprehensive search of scientific literature and chemical databases reveals a scarcity of specific quantitative solubility data for this compound. However, based on its chemical structure and available qualitative information, a predicted solubility profile can be established.

The molecule possesses both a nonpolar iodophenyl group and a polar nitrile group, suggesting a nuanced solubility behavior that can be rationalized by the "like dissolves like" principle. The large, polarizable iodine atom and the aromatic ring contribute to van der Waals forces and potential pi-pi stacking interactions, favoring solubility in nonpolar and aromatic solvents. The nitrile group, with its significant dipole moment, can engage in dipole-dipole interactions, promoting solubility in polar aprotic solvents. Hydrogen bonding with the nitrile nitrogen is also possible with protic solvents.

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Organic Solvents

SolventSolvent TypePredicted/Reported SolubilityNotes
MethanolPolar ProticSoluble, especially when heatedA safety data sheet indicates solubility in hot methanol.
EthanolPolar ProticSolubleUsed as a reaction solvent for syntheses involving this compound, implying good solubility.
AcetonePolar AproticLikely SolubleGeneral solubility patterns for similar nitriles suggest good solubility.
Ethyl AcetatePolar AproticSolubleA patent for the synthesis of this compound mentions purification using a hexane-ethyl acetate mixture, indicating solubility.
DichloromethanePolar AproticSolubleOften used as a solvent for reactions involving substituted phenylacetonitriles.
ChloroformPolar AproticSolubleSimilar to dichloromethane, expected to be a good solvent.
TolueneNonpolar AromaticLikely SolubleThe aromatic nature of toluene should facilitate the dissolution of the iodophenyl group.
Tetrahydrofuran (THF)Polar AproticSolubleUsed as a reaction solvent in published synthetic procedures for derivatives of this compound.
Dimethylformamide (DMF)Polar AproticSolubleEmployed as a solvent in reactions involving this compound, suggesting high solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA common solvent for a wide range of organic compounds; expected to dissolve this compound.
HexaneNonpolarSparingly Soluble to InsolubleThe polarity of the nitrile group is likely to limit solubility in highly nonpolar alkanes. Used in solvent mixtures for purification, implying it is a poor solvent on its own.
WaterPolar ProticInsolubleStated as insoluble in water in chemical supplier information.
Predictive Solubility Models

For a more quantitative estimation of solubility, computational models can be employed.

  • COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This quantum chemistry-based method can predict thermodynamic properties, including solubility, from the molecular structure.[1][2][3][4][5] It is a powerful tool for screening solvents and predicting solubility without the need for experimental data.

  • Hansen Solubility Parameters (HSP): HSP theory is based on the principle that "like dissolves like" by quantifying the intermolecular forces as three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6][7][8][9][10] By matching the HSP of this compound with those of various solvents, a prediction of solubility can be made.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Temperature-controlled orbital shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

    • Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

  • Quantification:

    • Analyze the diluted solutions using a pre-validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL, g/100 mL, or mol/L.

Visualization of a Relevant Workflow

The synthesis of this compound often proceeds from the corresponding bromo-analogue, 4-bromophenylacetonitrile, via a Finkelstein-type reaction. This workflow is an important consideration for researchers in drug development and process chemistry.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up and Purification cluster_end Final Product 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile Reaction_Mixture Reaction Mixture 4-Bromophenylacetonitrile->Reaction_Mixture Sodium_Iodide Sodium Iodide (NaI) Sodium_Iodide->Reaction_Mixture Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction_Mixture Heating Heating with Stirring Reaction_Mixture->Heating Quenching Quenching with Water Heating->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (e.g., Recrystallization, Column Chromatography) Solvent_Removal->Purification 4-Iodophenylacetonitrile_Product This compound Purification->4-Iodophenylacetonitrile_Product

Caption: Synthesis workflow for this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a robust framework for researchers. By leveraging qualitative information, predictive models, and a standardized experimental protocol, scientists and drug development professionals can effectively determine and utilize the solubility properties of this important synthetic intermediate. The provided synthesis workflow also offers valuable context for its preparation and use in broader research and development activities.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 4-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Iodophenylacetonitrile. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the structural elucidation and characterization of this molecule. This document details the ¹H and ¹³C NMR spectral data in clearly structured tables, outlines a standard experimental protocol for data acquisition, and includes a visual representation of the molecular structure.

Introduction to this compound

This compound, also known as 4-iodobenzyl cyanide, is an organic compound with the chemical formula C₈H₆IN. Its structure consists of a phenylacetonitrile core substituted with an iodine atom at the para-position of the benzene ring. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic molecules. Accurate spectral characterization is crucial for confirming its identity and purity.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.74Doublet8.52HH-2, H-6
7.11Doublet8.52HH-3, H-5
3.69Singlet-2HH-7 (CH₂)

Table 2: ¹³C NMR Spectral Data of this compound (126 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
138.3C-2, C-6
130.3C-3, C-5
129.8C-1
117.2C-8 (CN)
94.0C-4
22.9C-7 (CH₂)

Molecular Structure and NMR Assignments

The chemical structure of this compound with the atom numbering used for NMR assignments is depicted below.

Caption: Chemical structure of this compound with atom numbering.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

4.1. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A standard NMR spectrometer with a field strength of 400 MHz or higher is recommended for good signal dispersion.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 10-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

4.3. Data Processing

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).

  • Integration and Peak Picking: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios. Peaks are picked to identify their precise chemical shifts.

Logical Workflow for Spectral Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim acquire_1H Acquire 1H Spectrum lock_shim->acquire_1H acquire_13C Acquire 13C Spectrum lock_shim->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference integrate Integrate & Pick Peaks reference->integrate assign Assign Signals to Structure integrate->assign confirm Confirm Structure & Purity assign->confirm

A Technical Guide to 4-Iodophenylacetonitrile (97% Purity) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Suppliers, Quality Control Protocols, and Synthetic Applications

This technical guide provides essential information for researchers, scientists, and drug development professionals interested in sourcing and utilizing 4-Iodophenylacetonitrile with 97% purity. This valuable chemical intermediate serves as a crucial building block in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical and agrochemical industries. This document outlines key commercial suppliers, provides detailed product specifications, and presents generalized experimental protocols for quality control. Furthermore, it illustrates the compound's utility in synthetic chemistry through a representative workflow.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound at a purity of 97% or higher. Sourcing from reputable vendors is paramount to ensure the quality and consistency of starting materials for research and development. Below is a comparative table of prominent suppliers and their product specifications.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityPhysical FormMelting Point (°C)
Sigma-Aldrich This compound51628-12-7IC₆H₄CH₂CN243.0497%Solid53-57
Parchem This compound, 97%51628-12-7IC₆H₄CH₂CN243.0497%Not Specified53-57
Santa Cruz Biotechnology This compound51628-12-7IC₆H₄CH₂CN243.04Not SpecifiedNot SpecifiedNot Specified
TCI Chemicals This compound51628-12-7C₈H₆IN243.05>95.0% (GC)White to Light yellow powder to crystal52.0 to 56.0
ChemicalBook This compound51628-12-7C₈H₆IN243.0497%powder to crystal53-57

Synthetic Relevance and Applications

This compound is a versatile precursor in organic synthesis. The presence of the iodo- group allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the nitrile functionality can be hydrolyzed, reduced, or participate in cycloadditions to introduce diverse functional groups. Its structural motif is found in various biologically active molecules, making it a key starting material for the synthesis of novel drug candidates. Phenylacetonitrile derivatives, in general, are utilized in the production of pharmaceuticals such as anticonvulsants, antimalarials, and antidepressants.[1]

Quality Control and Experimental Protocols

Ensuring the purity and identity of this compound is a critical first step in any research endeavor. The following are generalized protocols for common analytical techniques used for quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a this compound sample.

Methodology: A reverse-phase HPLC method can be employed.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid) is a common starting point. A typical gradient could be from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: A stock solution of this compound is prepared in acetonitrile (e.g., 1 mg/mL) and then diluted to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: The sample is injected, and the resulting chromatogram is analyzed. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Methodology: ¹H NMR and ¹³C NMR spectra are acquired.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of the deuterated solvent.

  • ¹H NMR Analysis: The spectrum should show characteristic peaks for the aromatic protons and the methylene protons. The aromatic protons will appear as two doublets in the range of δ 7.0-8.0 ppm, and the methylene protons will appear as a singlet around δ 3.7 ppm.

  • ¹³C NMR Analysis: The spectrum will show distinct peaks for the nitrile carbon, the iodinated aromatic carbon, the other aromatic carbons, and the methylene carbon.

Representative Synthetic Workflow

The following diagram illustrates a hypothetical multi-step synthesis of a potential bioactive compound starting from this compound. This workflow highlights the utility of the starting material in generating molecular complexity.

G A This compound B Suzuki Coupling (with Arylboronic Acid) A->B Pd Catalyst, Base C Biphenylacetonitrile Derivative B->C D Nitrile Hydrolysis (Acid or Base Catalysis) C->D E Biphenylacetic Acid Derivative D->E F Amide Coupling (with a Bioactive Amine) E->F Coupling Reagent G Final Drug Candidate F->G

Caption: Synthetic pathway from this compound.

Signaling Pathway Considerations

While a specific signaling pathway directly modulated by this compound is not prominently documented in publicly available literature, its derivatives are of significant interest in drug discovery for their potential to interact with various biological targets. For instance, the biphenyl core, which can be synthesized from this precursor, is a common scaffold in molecules targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. The development of novel compounds derived from this compound would typically involve screening against a panel of such targets to identify and characterize their biological activity and mechanism of action.

The following diagram illustrates a generalized workflow for identifying the biological target and signaling pathway of a novel compound derived from this compound.

G cluster_0 Compound Synthesis cluster_1 Screening & Hit Identification cluster_2 Target Validation & Mechanism of Action A This compound Derivative Synthesis B High-Throughput Screening (e.g., Target-based or Phenotypic) A->B C Hit Compound Identified B->C D Target Deconvolution C->D E In Vitro Binding Assays D->E F Cellular Signaling Assays (e.g., Western Blot, Reporter Assays) E->F G Identified Signaling Pathway F->G

Caption: Workflow for target identification.

References

In-Depth Technical Guide: Safety and Handling of 4-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-iodophenylacetonitrile, a key intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound, also known as 4-iodobenzyl cyanide, is a white to light yellow crystalline solid.[1] A summary of its key physical and chemical properties is provided in Table 1.

PropertyValueReference
CAS Number 51628-12-7[1][2][3]
Molecular Formula C₈H₆IN[2]
Molecular Weight 243.04 g/mol [3]
Appearance White to light yellow powder/crystal[1]
Melting Point 52.0 to 56.0 °C[1]
Purity >95.0% (GC)[1]
Synonyms 4-Iodobenzyl Cyanide, p-Iodobenzyl Cyanide, 2-(4-iodophenyl)acetonitrile[1][4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure safe handling.

GHS Pictogram:

GHS07: Exclamation Mark

Signal Word: Danger [1]

Hazard Statements:

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1][5]

  • H302: Harmful if swallowed.[2]

  • H317: May cause an allergic skin reaction.[2]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in Table 2.

CategoryPrecautionary Statement CodeDescriptionReference
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264Wash skin thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
Response P301 + P310 + P330IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[1]
P302 + P352 + P312IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[1]
P304 + P340 + P311IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.[1]
P361 + P364Take off immediately all contaminated clothing and wash it before reuse.[1]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[1]
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure risks.

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generation of dust.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[3] An N95 dust mask is also recommended.[3]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In case of exposure, immediate medical attention is necessary.

  • If Swallowed: Immediately call a poison center or doctor.[1] Rinse mouth.[1]

  • If on Skin: Take off immediately all contaminated clothing.[1] Wash with plenty of water.[1] Call a poison center or doctor if you feel unwell.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1] Call a poison center or doctor.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate the area. Avoid breathing dust. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Carefully sweep up the spilled solid and place it in a suitable container for disposal. Avoid creating dust.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen iodide.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the immediate search results, a general method involves the reaction of a corresponding benzyl halide with a cyanide salt. The following is a generalized workflow for such a reaction.

reagents Starting Materials: - 4-Iodobenzyl halide - Cyanide salt (e.g., NaCN, KCN) - Solvent (e.g., DMSO, Ethanol) reaction_setup Reaction Setup: - Combine reagents in a reaction vessel - Stir at a specific temperature - Monitor reaction progress (e.g., by TLC, GC) reagents->reaction_setup 1. Mixing workup Work-up: - Quench the reaction - Extract the product with an organic solvent - Wash the organic layer reaction_setup->workup 2. Extraction purification Purification: - Dry the organic layer - Remove the solvent under reduced pressure - Purify the crude product (e.g., by recrystallization, chromatography) workup->purification 3. Isolation product Final Product: This compound purification->product 4. Analysis

Caption: Generalized workflow for the synthesis of this compound.

Logical Relationships in Safety Handling

The following diagram illustrates the logical flow of safety precautions when working with this compound.

start Working with This compound ppe Wear Appropriate PPE: - Gloves - Lab coat - Goggles - N95 mask start->ppe handling Proper Handling: - Use in fume hood - Avoid dust generation - No eating/drinking/smoking ppe->handling storage Correct Storage: - Tightly closed container - Cool, dry, well-ventilated area handling->storage exposure Potential Exposure? handling->exposure no_exposure Continue work safely exposure->no_exposure No first_aid Administer First Aid (See Section 5) exposure->first_aid Yes medical_attention Seek Immediate Medical Attention first_aid->medical_attention

Caption: Logical decision-making process for safe handling of this compound.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is imperative that all users of this chemical consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety guidelines.

References

Synthesis of 4-Iodophenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Iodophenylacetonitrile, a key intermediate in the development of various pharmaceuticals and functional materials. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes for enhanced clarity.

Introduction

This compound, also known as 4-iodobenzyl cyanide, is a valuable building block in organic synthesis. The presence of both a reactive nitrile group and an iodine atom on the phenyl ring allows for a wide range of subsequent chemical transformations. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of heterocyclic systems. The iodo-substituent serves as a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of complex molecular architectures.

This guide explores two principal synthetic routes to this compound: the cyanation of 4-iodobenzyl halides and the Sandmeyer reaction of 4-iodoaniline. Each pathway is presented with detailed experimental procedures and a summary of relevant data.

Data Presentation

The following tables summarize the key quantitative data for the compounds involved in the synthesis of this compound.

Table 1: Physical and Chemical Properties of Key Compounds

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Iodotoluene1-Iodo-4-methylbenzene624-31-7C₇H₇I218.04-35
N-Bromosuccinimide (NBS)1-Bromo-2,5-pyrrolidinedione128-08-5C₄H₄BrNO₂177.98175-180
4-Iodobenzyl Bromide1-(Bromomethyl)-4-iodobenzene16004-15-2C₇H₆BrI296.9378-82
Sodium CyanideSodium Cyanide143-33-9NaCN49.01563.7
4-Iodoaniline4-Iodoaniline540-37-4C₆H₆IN219.0262-63
Sodium NitriteSodium Nitrite7632-00-0NaNO₂69.00271
Copper(I) CyanideCopper(I) Cyanide544-92-3CuCN89.56474
This compound (4-Iodophenyl)acetonitrile 51628-12-7 C₈H₆IN 243.05 53-57

Table 2: Summary of Reaction Conditions and Yields

Reaction PathwayStarting MaterialKey ReagentsSolventReaction TimeTemperature (°C)ProductReported Yield (%)
Pathway 1: Step 1 4-IodotolueneN-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO)Carbon Tetrachloride4 hReflux4-Iodobenzyl Bromide45
Pathway 1: Step 2 4-Iodobenzyl BromideSodium CyanideAcetone/Water2 hRefluxThis compound~80-90 (estimated)
Pathway 2 4-IodoanilineSodium Nitrite, Hydrochloric Acid, Copper(I) Cyanide, Sodium CyanideWater, Toluene~3-4 h0-5, then 60-70This compound~60-70 (estimated)

Synthesis Pathways and Experimental Protocols

Two primary and reliable pathways for the synthesis of this compound are detailed below.

Pathway 1: From 4-Iodotoluene via Bromination and Cyanation

This two-step pathway begins with the free-radical bromination of 4-iodotoluene to form 4-iodobenzyl bromide, which is subsequently converted to the target nitrile via a nucleophilic substitution with cyanide.

G 4-Iodotoluene 4-Iodotoluene 4-Iodobenzyl Bromide 4-Iodobenzyl Bromide 4-Iodotoluene->4-Iodobenzyl Bromide  NBS, BPO  CCl4, Reflux This compound This compound 4-Iodobenzyl Bromide->this compound  NaCN  Acetone/Water, Reflux

Pathway 1: Synthesis from 4-Iodotoluene.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodotoluene (21.8 g, 0.1 mol), N-bromosuccinimide (NBS) (19.6 g, 0.11 mol), and a catalytic amount of benzoyl peroxide (BPO) (0.24 g, 1 mmol).

  • Add 200 mL of carbon tetrachloride (CCl₄) as the solvent.

  • Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by shining a bright incandescent lamp on the flask.

  • Maintain the reflux for 4 hours. The progress of the reaction can be monitored by observing the consumption of NBS (succinimide, the byproduct, will float on top of the CCl₄).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-iodobenzyl bromide.

  • The product can be further purified by recrystallization from ethanol. A yield of approximately 45% can be expected.

Experimental Protocol:

  • In a round-bottom flask fitted with a reflux condenser and a stirrer, dissolve 4-iodobenzyl bromide (29.7 g, 0.1 mol) in 200 mL of acetone.

  • In a separate beaker, prepare a solution of sodium cyanide (7.35 g, 0.15 mol) in 50 mL of water. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Add the aqueous sodium cyanide solution to the acetone solution of 4-iodobenzyl bromide.

  • Heat the biphasic mixture to reflux with vigorous stirring for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to obtain the crude this compound.

  • The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water). Yields for analogous reactions are typically in the range of 80-90%.

Pathway 2: From 4-Iodoaniline via Sandmeyer Reaction

The Sandmeyer reaction provides a direct route to introduce a nitrile group onto an aromatic ring starting from the corresponding aniline. This pathway involves the diazotization of 4-iodoaniline, followed by a copper(I) cyanide-mediated conversion to this compound.

G 4-Iodoaniline 4-Iodoaniline 4-Iodophenyldiazonium Chloride 4-Iodophenyldiazonium Chloride 4-Iodoaniline->4-Iodophenyldiazonium Chloride  NaNO2, HCl  0-5 °C This compound This compound 4-Iodophenyldiazonium Chloride->this compound  CuCN, NaCN  60-70 °C

Pathway 2: Sandmeyer Reaction of 4-Iodoaniline.

Experimental Protocol:

Part A: Preparation of the Diazonium Salt Solution

  • In a 1 L beaker, suspend 4-iodoaniline (21.9 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (50 mL) and 100 mL of water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in 40 mL of water and cool it to 0 °C.

  • Add the cold sodium nitrite solution dropwise to the 4-iodoaniline suspension over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution indicates the completion of diazotization. Keep this solution cold for the next step.

Part B: Preparation of the Copper(I) Cyanide Solution

  • In a 2 L flask, dissolve copper(II) sulfate pentahydrate (62.4 g, 0.25 mol) in 200 mL of hot water.

  • In a separate beaker, dissolve sodium cyanide (27.0 g, 0.55 mol) in 100 mL of water. Caution: Handle sodium cyanide with extreme care.

  • Slowly and carefully add the sodium cyanide solution to the hot copper(II) sulfate solution with stirring. A precipitate of copper(I) cyanide will form.

  • Cool the mixture to room temperature and allow the precipitate to settle. Decant the supernatant liquid.

  • Wash the precipitate with water by decantation several times.

  • Dissolve the copper(I) cyanide precipitate in a solution of sodium cyanide (27.0 g, 0.55 mol) in 150 mL of water. Cool this solution to 0 °C.

Part C: The Sandmeyer Reaction

  • To the cold copper(I) cyanide solution, add 100 mL of toluene.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution prepared in Part A.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it gently to 60-70 °C on a water bath until the evolution of nitrogen gas ceases (approximately 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Separate the toluene layer. Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the toluene extracts and wash with a 10% sodium hydroxide solution, followed by water, and then brine.

  • Dry the toluene solution over anhydrous calcium chloride, filter, and remove the toluene by distillation.

  • The resulting crude this compound can be purified by vacuum distillation or recrystallization. Estimated yields for analogous Sandmeyer cyanations are in the range of 60-70%.

Conclusion

This technical guide has outlined two viable and effective synthetic pathways for the preparation of this compound. The choice between the two routes will depend on the availability of starting materials, scale of the synthesis, and the specific requirements of the research or development project. Both methods employ standard laboratory techniques and reagents, making them accessible to a wide range of chemical professionals. The provided experimental protocols and data serve as a valuable resource for the efficient and reliable synthesis of this important chemical intermediate. It is imperative to adhere to all safety precautions, particularly when handling toxic reagents such as sodium cyanide.

4-Iodophenylacetonitrile melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodophenylacetonitrile

This guide provides a comprehensive overview of the melting and boiling points of this compound, targeted towards researchers, scientists, and professionals in drug development. It includes key physical data, detailed experimental protocols for property determination, and a workflow visualization to aid in laboratory procedures.

Physicochemical Data of this compound

This compound, also known as 4-Iodobenzyl cyanide, is a solid organic compound with the chemical formula IC₆H₄CH₂CN. The quantitative data regarding its melting and boiling points are summarized below.

PropertyValueConditions
Melting Point 52-57 °CAtmospheric Pressure
Boiling Point 152 °C3 mmHg

Note: The melting point is often reported as a range, which can indicate the purity of the substance. A narrow range typically signifies higher purity.[1]

Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds.[2][3] Standard laboratory procedures are detailed below.

Melting Point Determination

The melting point of an organic solid is the temperature at which it transitions from a solid to a liquid state.[3] This property is a key indicator of purity; pure crystalline compounds exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[1] The capillary tube method, using either a Thiele tube or a melting point apparatus, is a common and reliable technique.[1]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample of this compound (finely powdered)

  • Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

  • Sample Preparation: A small amount of the this compound sample is finely crushed into a powder. The open end of a capillary tube is pushed into the powder. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[4]

  • Apparatus Setup:

    • Melting Point Apparatus: The capillary tube is inserted into the designated slot in the heating block of the apparatus. A thermometer is placed in its well to monitor the temperature of the block.

    • Thiele Tube: The capillary tube is attached to a thermometer, often with a rubber band, ensuring the sample is level with the thermometer bulb.[1] This assembly is then suspended in the oil within the Thiele tube. The rubber band must remain above the oil level to prevent it from melting.[1]

  • Heating: The apparatus is heated gently. The heating rate should be slow, particularly as the temperature approaches the expected melting point of the sample (approximately 1-2°C per minute is recommended for accuracy).[1] In a Thiele tube, the side arm is heated to create convection currents that ensure uniform temperature distribution.[1]

  • Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the range.[3]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6] Since this property is dependent on pressure, it is crucial to record the barometric pressure during the measurement.[5]

Apparatus and Materials:

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube, aluminum block)

  • Sample of the liquid compound

Procedure:

  • Sample Preparation: A small amount of the liquid is placed into the fusion tube.[2][7]

  • Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the fusion tube.[7][8] The fusion tube is then attached to a thermometer, and the assembly is placed in the heating apparatus.

  • Heating: The setup is heated slowly and uniformly.[7] As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

  • Observation and Measurement: As the temperature approaches the boiling point, the rate of bubbling will increase. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7] The temperature is noted at this point.

Visualized Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical workflow for determining the melting point of this compound using the capillary method.

MeltingPointWorkflow start Start prep_sample Prepare Sample: Crush solid into a fine powder. start->prep_sample pack_capillary Pack Capillary Tube: Fill with 1-2 mm of powdered sample. prep_sample->pack_capillary setup_apparatus Set Up Apparatus: Place capillary in heating block or Thiele tube with thermometer. pack_capillary->setup_apparatus heat_initial Heat Rapidly: Bring temperature to ~15-20°C below expected M.P. setup_apparatus->heat_initial heat_slow Heat Slowly: Reduce rate to 1-2°C per minute. heat_initial->heat_slow observe_start Observe T1: Record temperature at which melting begins. heat_slow->observe_start observe_end Observe T2: Record temperature when sample is fully liquid. observe_start->observe_end calculate_range Determine Melting Range: Report as T1 - T2. observe_end->calculate_range end_process End calculate_range->end_process

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to the Thermodynamic Properties of 4-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known and predicted thermodynamic properties of 4-Iodophenylacetonitrile (CAS: 51628-12-7), a key intermediate in various chemical syntheses. Due to the compound's specificity, a combination of experimentally determined physical properties and computationally predicted thermodynamic data is presented. This document also outlines general experimental protocols for the determination of such properties.

Physical and Thermodynamic Properties

The following tables summarize the available physical and computationally predicted thermodynamic properties of this compound. It is critical to note that much of the detailed thermodynamic data is derived from computational models and should be used as an estimation pending experimental verification.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₆IN[1][2]
Molecular Weight243.04 g/mol [1][2][3]
Melting Point52.0 to 57.0 °C[3]
Boiling Point152 °C at 3 mmHg[3]
AppearanceWhite to light yellow powder/crystal

Table 2: Predicted Thermodynamic Properties of this compound

Disclaimer: The following data are calculated properties from computational methods (Joback, Crippen, McGowan) and have not been experimentally verified. They are provided for estimation purposes.

PropertySymbolPredicted ValueUnitSource (Method)
Standard Gibbs Free Energy of FormationΔfG°310.56kJ/mol[1] (Joback)
Enthalpy of Formation (gas)ΔfH°gas258.36kJ/mol[1] (Joback)
Enthalpy of FusionΔfusH°16.04kJ/mol[1] (Joback)
Enthalpy of VaporizationΔvapH°56.19kJ/mol[1] (Joback)
Normal Boiling PointTboil609.32K[1] (Joback)
Normal Melting PointTfus341.91K[1] (Joback)
Critical TemperatureTc873.92K[1] (Joback)
Critical PressurePc3392.03kPa[1] (Joback)
Critical VolumeVc0.489m³/kmol[1] (Joback)
Log10 of Water Solubilitylog10WS-3.29[1] (Crippen)
Octanol/Water Partition CoefficientlogPoct/wat2.357[1] (Crippen)
McGowan's Characteristic VolumeMcVol127.020ml/mol[1] (McGowan)

Methodologies for Thermodynamic Property Determination

2.1 Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is a fundamental thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is highly effective for determining the enthalpy of fusion and melting point.

  • Principle: The instrument measures the difference in heat flow between the sample and a reference pan as they are subjected to a controlled temperature program. An endothermic or exothermic event in the sample results in a measurable temperature difference, which is proportional to the heat flow.

  • Experimental Protocol (General):

    • A small, precisely weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

    • An empty, sealed pan is used as a reference.

    • The sample and reference are placed in the DSC cell.

    • The cell is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The heat flow is recorded as a function of temperature. The melting point is identified as the onset temperature of the melting peak, and the enthalpy of fusion (ΔfusH°) is calculated by integrating the area of the peak.

2.2 Bomb Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is often determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

  • Principle: The sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

  • Experimental Protocol (General):

    • A pellet of known mass of this compound is placed in a crucible inside the bomb.

    • A fuse wire is placed in contact with the sample.

    • The bomb is sealed, purged of air, and pressurized with pure oxygen (e.g., to 30 atm).

    • The bomb is submerged in a known quantity of water in the calorimeter.

    • The sample is ignited by passing a current through the fuse wire.

    • The temperature of the water is recorded before and after combustion to determine the temperature change (ΔT).

    • The heat of combustion is calculated using the heat capacity of the calorimeter system, which is determined by combusting a standard substance like benzoic acid.

    • The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's Law.

2.3 Ebulliometry for Vapor Pressure and Enthalpy of Vaporization

Ebulliometry involves the measurement of a liquid's boiling point at different pressures. This data can be used to determine vapor pressure and, via the Clausius-Clapeyron equation, the enthalpy of vaporization (ΔvapH°).

  • Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By systematically varying the external pressure and measuring the corresponding boiling point, a vapor pressure curve can be constructed.

  • Experimental Protocol (General):

    • The this compound sample is placed in an ebulliometer, which is connected to a vacuum system and a pressure gauge.

    • The pressure in the system is lowered to a desired value.

    • The sample is heated until it boils, and the boiling temperature is precisely measured.

    • The process is repeated at various pressures.

    • The natural logarithm of the vapor pressure (ln P) is plotted against the inverse of the temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔvapH°/R, where R is the ideal gas constant.

Visualized Workflow for Property Determination

The following diagram illustrates a generalized workflow for the characterization of thermodynamic properties for a novel or under-characterized compound like this compound, combining both computational and experimental approaches.

G General Workflow for Thermodynamic Property Characterization cluster_start cluster_computational Computational Prediction cluster_experimental Experimental Determination cluster_analysis compound Compound of Interest (this compound) comp_methods Group Contribution Methods (e.g., Joback) compound->comp_methods dft Quantum Chemistry (e.g., DFT) compound->dft dsc Differential Scanning Calorimetry (DSC) compound->dsc bomb Bomb Calorimetry compound->bomb ebullio Ebulliometry / TGA compound->ebullio predicted_data Predicted Thermodynamic Properties (ΔfH°, G, Cp, etc.) comp_methods->predicted_data dft->predicted_data validation Data Validation & Comparison predicted_data->validation exp_data Experimental Data (Tm, ΔfusH°, ΔcH°, Pvap) dsc->exp_data bomb->exp_data ebullio->exp_data exp_data->validation final_report Comprehensive Thermodynamic Profile validation->final_report

Caption: Workflow for Thermodynamic Property Characterization.

As this compound is a chemical intermediate, it does not have associated biological signaling pathways. The focus remains on its chemical and physical properties which are relevant for reaction kinetics, process design, and safety assessments in its application as a building block in drug development and other chemical syntheses.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction of 4-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1] This powerful palladium-catalyzed reaction joins an organohalide with an organoboron compound in the presence of a base.[1] Aryl iodides, such as 4-iodophenylacetonitrile, are highly reactive substrates in this transformation due to the facile oxidative addition of the C-I bond to the palladium(0) catalyst.[2][3] The resulting products, substituted biphenylacetonitriles, are valuable intermediates in the development of pharmaceuticals and other biologically active molecules.

This document provides a detailed protocol for the Suzuki coupling reaction of this compound with a generic arylboronic acid. The protocol is based on established procedures for similar aryl iodides and provides a robust starting point for optimization.[2][4]

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Data Presentation

The successful execution of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reagents and conditions that can be used as a starting point for the coupling of this compound.

Table 1: Key Reagents for Suzuki Coupling of this compound

ReagentPurposeTypical Amount (equivalents)Notes
This compoundStarting Material1.0The limiting reagent.
Arylboronic AcidCoupling Partner1.1 - 1.5A slight excess is typically used to ensure complete consumption of the starting material.
Palladium CatalystCatalyst0.01 - 0.05Lower catalyst loading is desirable for cost and environmental reasons.
LigandStabilizes Catalyst0.02 - 0.10Often used in a 1:2 or 1:4 ratio with the palladium catalyst.
BaseActivates Boronic Acid2.0 - 3.0Essential for the transmetalation step.
SolventReaction Medium-Degassed prior to use to prevent catalyst oxidation.

Table 2: Representative Reaction Conditions for Suzuki Coupling of Aryl Iodides

ParameterTypical RangeNotes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Pd(PPh₃)₄ is often used directly, while others may require a ligand.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosThe choice of ligand can significantly impact reaction efficiency.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHThe choice of base can influence the reaction rate and yield.
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile/WaterA mixture of an organic solvent and an aqueous base solution is common.[5]
Temperature Room Temperature to 110 °CHigher temperatures are often required for less reactive substrates.[4]
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC or LC-MS.[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative Suzuki coupling reaction of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

    • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.[4]

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe. A common solvent system is a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).[2]

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.[2]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure biphenylacetonitrile product.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L2-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylIodide Ar-I (this compound) ArylIodide->OxAdd BoronicAcid Ar'-B(OH)2 (Arylboronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation Experimental_Workflow start Start setup Reaction Setup: - Add this compound, Arylboronic Acid, Base - Add Pd Catalyst and Ligand - Purge with Inert Gas start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) solvent->reaction workup Workup: - Cool to Room Temperature - Dilute with Organic Solvent and Water - Extract and Wash reaction->workup purify Purification: - Dry and Concentrate - Flash Column Chromatography workup->purify product Pure Biphenylacetonitrile Product purify->product

References

Application Notes and Protocols for Sonogashira Coupling of 4-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Sonogashira cross-coupling reaction of 4-iodophenylacetonitrile with terminal alkynes. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds between the sp²-hybridized carbon of the aryl iodide and the sp-hybridized carbon of a terminal alkyne, leading to the synthesis of various substituted arylalkynes.[1][2] These products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.[3]

The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2][4] The reaction generally proceeds under mild conditions, tolerates a wide range of functional groups, and is known for its high efficiency and yields, particularly with reactive substrates like aryl iodides.[1]

Reaction Principle and Catalytic Cycle

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper catalysts.[2] The generally accepted mechanism consists of two interconnected cycles:

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) complex.

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-(alkynyl)phenylacetonitrile product and regenerate the active Pd(0) catalyst.[2]

A copper-free variant of the Sonogashira reaction has also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[2]

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocols

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne. This procedure is adapted from established methods for similar aryl iodides and should serve as a good starting point for optimization.[5][6]

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Addition of Solvent and Base: Add anhydrous solvent (e.g., THF or DMF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv). Stir the mixture at room temperature for 5-10 minutes.

  • Addition of Alkyne: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Pd Catalyst, CuI setup->reagents solvent_base Add Anhydrous Solvent and Base reagents->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne reaction Heat and Monitor Reaction (TLC) alkyne->reaction workup Work-up (Cool, Dilute, Filter) reaction->workup extraction Aqueous Extraction workup->extraction drying Dry and Concentrate extraction->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for the Sonogashira coupling of this compound.

Data Presentation

While specific data for the Sonogashira coupling of this compound is not extensively reported, the following table summarizes typical reaction conditions and yields for structurally and electronically similar aryl iodides. These examples can be used as a guide for optimizing the reaction of this compound.

EntryAryl IodideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
14-IodotoluenePhenylacetylenePd on Al₂O₃ (heterogeneous)Cu₂O on Al₂O₃ (heterogeneous)-THF/DMA7572<2 (batch)[5]
24-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ (0.5)--[TBP][4EtOV]55382[6]
34-IodoanisoleTrimethylsilylacetylenePdCl₂(PPh₃)₂ (1)CuI (1)Et₃NEt₃NRT298[7]
4IodobenzenePhenylacetylenePd/CuFe₂O₄ (3)(in catalyst)K₂CO₃EtOH70390[8]
5IodobenzenePhenylacetylenePd/Fe₃O₄ (1.04 wt%)-Et₃NToluene1304-[9]
62,5-DiiodobenzoylmorpholinePhenylacetylenePd₂(dba)₃ (2.5)-PPh₃, Et₃NDMSO802460[10]
76-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT1692[11]

Note: Yields are for the isolated product. Conditions are generalized and may require optimization for specific substrates and scales. "RT" denotes room temperature.

Troubleshooting

  • Low Yield: Ensure all reagents and solvents are anhydrous and that the reaction mixture is thoroughly degassed to remove oxygen. Consider increasing the catalyst loading slightly or trying a different palladium catalyst or ligand. For less reactive alkynes, a more electron-rich and bulky phosphine ligand may be beneficial. Varying the solvent to a more polar one like DMF can also be helpful. Increasing the reaction temperature might also improve the yield.

  • Formation of Homocoupled Alkyne (Glaser Product): This side reaction is promoted by oxygen. Ensure the reaction is performed under a strict inert atmosphere and use freshly distilled and degassed solvents. Minimizing the reaction time once the starting material is consumed can also reduce the formation of this byproduct.

  • Incomplete Reaction: Consider increasing the reaction time or temperature. Adding a slight excess of the terminal alkyne (e.g., 1.5 equivalents) may drive the reaction to completion. Ensure the base is of high quality and used in sufficient quantity to neutralize the HI formed during the reaction.

These application notes provide a solid foundation for researchers to successfully employ the Sonogashira coupling of this compound in their synthetic endeavors. By carefully controlling the reaction conditions and considering the nature of the specific alkyne used, a wide range of novel compounds can be accessed for various applications in drug discovery and materials science.

References

Application Notes and Protocols for the Heck Reaction of 4-Iodophenylacetonitrile with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Mizoroki-Heck reaction of 4-iodophenylacetonitrile with a variety of alkene substrates. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[1] This methodology is widely employed in the synthesis of substituted olefins, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. This compound is a useful building block, and its derivatization via the Heck reaction allows for the introduction of diverse functionalities, leading to a wide array of compounds with potential biological activity.

Data Presentation

The following table summarizes the reaction conditions and yields for the Heck reaction of this compound with various alkenes. This data is compiled from multiple sources to provide a comparative overview.

Alkene SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Electron-Deficient Alkenes
Methyl AcrylatePd(OAc)₂ / PPh₃Et₃NDMF1005.5~75% (estimated)[2]
Ethyl AcrylatePd(OAc)₂ / PPh₃Et₃NNMP80-120482-95%[3][4]
n-Butyl AcrylatePdCl₂ / dppfEt₃N[bmim][PF₆]1201.590-94%[5]
AcrylamidePd(OAc)₂ / LigandEt₃NAcetonitrile80-100674-95%[3]
Electron-Rich and Other Alkenes
StyrenePd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O100-1201274-96%[6][7]
4-MethoxystyrenePd(OAc)₂ / LigandEt₃NbmimPF₆N/A624.27%[8]

Note: Yields are based on isolated product and may vary depending on the specific ligand, reaction scale, and purification method. The data for methyl acrylate with this compound is an estimation based on similar reactions with iodobenzene, as specific data was not available.

Experimental Protocols

The following are detailed methodologies for the Heck reaction of this compound with representative electron-deficient and electron-rich alkenes.

Protocol 1: Heck Reaction of this compound with Ethyl Acrylate

This protocol is adapted from established procedures for the Heck reaction of aryl iodides with acrylates.[3][4]

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk flask and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).

  • Add anhydrous DMF to the flask to achieve a concentration of 0.1-0.5 M with respect to the this compound.

  • Add ethyl acrylate (1.2 equiv.) and triethylamine (2.0 equiv.) to the reaction mixture.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired (E)-ethyl 3-(4-(cyanomethyl)phenyl)acrylate.

Protocol 2: Heck Reaction of this compound with Styrene

This protocol is based on general procedures for the Heck coupling of aryl iodides with styrenes.[6][7]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask and standard glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.), palladium(II) acetate (0.015 equiv.), and triphenylphosphine (0.03 equiv.) in a mixture of DMF and water (e.g., 4:1 v/v).

  • Add styrene (1.2 equiv.) and potassium carbonate (2.0 equiv.) to the solution.

  • Heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate) to yield (E)-1-(4-(cyanomethyl)phenyl)-2-phenylethene.

Visualizations

General Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction. The cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species, followed by olefin insertion, and concludes with β-hydride elimination to yield the product and regenerate the catalyst.[9]

Heck_Cycle A Pd(0)L₂ Product Substituted Alkene + HI B Ar-Pd(II)-I(L)₂ C [Ar-Pd(II)-alkene(L)₂]⁺I⁻ B->C Alkene Coordination D R-alkenyl-Pd(II)-H(L)₂ C->D Migratory Insertion D->A β-Hydride Elimination D->Product Reactants Ar-I + Alkene Reactants->B Oxidative Addition Base Base BaseH Base-H⁺ + I⁻ Base->BaseH Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Weigh Reactants: This compound Alkene Catalyst & Ligand Base Solvent Add Anhydrous Solvent Reactants->Solvent Inert Establish Inert Atmosphere (N₂ or Ar) Solvent->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize Yield Calculate Yield Characterize->Yield

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-iodophenylacetonitrile in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable synthon for the introduction of the 4-(cyanomethyl)phenyl moiety, a structural motif found in numerous biologically active molecules and functional materials. The protocols described herein are based on established methodologies for similar aryl iodides and serve as a robust starting point for reaction optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Their significance is underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this field.[1] These reactions are characterized by their high functional group tolerance, mild reaction conditions, and broad substrate scope, making them indispensable in pharmaceutical research and development.[2]

This compound is a particularly useful substrate for these transformations due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to a palladium(0) catalyst. This allows for selective coupling at the iodo-position, even in the presence of other functional groups. The resulting products bearing a cyanomethylphenyl group can serve as precursors to a variety of other functionalities, further expanding their synthetic utility.

This document details protocols for four key palladium-catalyzed cross-coupling reactions of this compound:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent.

  • Mizoroki-Heck Reaction: Formation of a C-C bond with an alkene.

  • Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.

  • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.

  • Cyanation: Introduction of a nitrile group.

General Catalytic Cycle

The mechanisms of these palladium-catalyzed cross-coupling reactions generally proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation (for Suzuki, Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) or Olefin Insertion (for Heck): The coupling partner is introduced to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.

Palladium Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition PdII Ar-Pd(II)-I(L_n) OA->PdII Coupling Transmetalation / Coordination / Insertion PdII->Coupling ArX This compound ArX->OA Intermediate Ar-Pd(II)-R(L_n) Coupling->Intermediate RE Reductive Elimination Intermediate->RE RE->Pd0 Product Product RE->Product Partner Coupling Partner Partner->Coupling

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following protocols are provided as general guidelines. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of biaryl structures.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsNotes
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)0.5 - 5 mol%
Ligand PPh₃, SPhos, XPhosTypically 1-2 equivalents relative to Pd
Base K₂CO₃, K₃PO₄, Cs₂CO₃2-3 equivalents
Solvent Toluene/H₂O, Dioxane/H₂O, DMF/H₂ODegassed solvents are recommended
Temperature 80 - 110 °C
Reaction Time 2 - 24 hoursMonitored by TLC or GC-MS

Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mizoroki-Heck Reaction

The Heck reaction is a powerful method for the synthesis of substituted alkenes.[3]

Table 2: Typical Reaction Conditions for Mizoroki-Heck Reaction

ParameterRecommended ConditionsNotes
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂1 - 5 mol%
Ligand PPh₃, P(o-tol)₃Typically 2 equivalents relative to Pd
Base Et₃N, K₂CO₃, NaOAc1.5 - 3 equivalents
Solvent DMF, Acetonitrile, TolueneAnhydrous and degassed
Temperature 80 - 140 °C
Reaction Time 4 - 48 hoursMonitored by TLC or GC-MS

Protocol:

  • Reaction Setup: In a dry, oven-dried flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the alkene (1.5 mmol, 1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol, 2.0 eq.) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete as indicated by TLC or GC-MS analysis.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, add water (20 mL), and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4]

Table 3: Typical Reaction Conditions for Sonogashira Coupling

ParameterRecommended ConditionsNotes
Palladium Source Pd(PPh₃)₂Cl₂, Pd(OAc)₂1 - 5 mol%
Copper Co-catalyst CuI1 - 10 mol%
Ligand PPh₃Typically 2 equivalents relative to Pd
Base Et₃N, Diisopropylamine (DIPA)Often used as the solvent or co-solvent
Solvent THF, DMF, TolueneAnhydrous and degassed
Temperature Room temperature to 80 °C
Reaction Time 1 - 12 hoursMonitored by TLC or GC-MS

Protocol:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%) and the copper(I) iodide (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 eq.). Add this compound (1.0 mmol, 1.0 eq.) and the terminal alkyne (1.2 mmol, 1.2 eq.).

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature or 60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Remove the solvent under reduced pressure. Add water (15 mL) to the residue and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[5][6]

Table 4: Typical Reaction Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionsNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂1 - 5 mol%
Ligand BINAP, Xantphos, BrettPhosBulky, electron-rich phosphine ligands are preferred
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are typically used
Solvent Toluene, Dioxane, THFAnhydrous and oxygen-free
Temperature 80 - 120 °C
Reaction Time 4 - 24 hoursMonitored by TLC or GC-MS

Protocol:

  • Reaction Setup (in a glovebox): To an oven-dried vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.) and the amine (1.2 mmol, 1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 2 mL).

  • Reaction: Seal the vial and heat the mixture with stirring at the desired temperature (e.g., 100 °C) for the specified time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Palladium-Catalyzed Cyanation

This reaction allows for the introduction of a nitrile group, which is a versatile functional group in organic synthesis.[7]

Table 5: Typical Reaction Conditions for Palladium-Catalyzed Cyanation

ParameterRecommended ConditionsNotes
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃1 - 5 mol%
Cyanide Source KCN, Zn(CN)₂, K₄[Fe(CN)₆]Use with extreme caution in a well-ventilated fume hood
Ligand dppf, PPh₃
Solvent DMF, DMAc, TolueneAnhydrous and degassed
Temperature 80 - 140 °C
Reaction Time 6 - 24 hoursMonitored by TLC or GC-MS

Protocol:

  • Reaction Setup: Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the cyanide source (e.g., Zn(CN)₂, 0.6 mmol, 0.6 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the ligand (if necessary).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir until the reaction is complete.

  • Work-up: Cool the reaction to room temperature. Quench any residual cyanide with an appropriate reagent (e.g., bleach or hydrogen peroxide solution) before work-up. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Experimental Workflow Visualization

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Prepare Flame-Dried Glassware glassware->setup solvent Add Degassed Solvent setup->solvent heat Heat and Stir (Monitor by TLC/GC-MS) solvent->heat quench Cool and Quench Reaction heat->quench extract Extraction with Organic Solvent quench->extract purify Dry, Concentrate, and Purify by Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle under an inert atmosphere.

  • Many organic solvents are flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

  • Cyanide salts are extremely toxic. Handle with extreme care using appropriate personal protective equipment and have a quenching protocol in place.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide range of valuable organic compounds. The protocols outlined in these application notes serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. While the provided conditions are a good starting point, optimization is often key to achieving high yields and purity for specific substrate combinations.

References

Application Notes and Protocols for the Use of 4-Iodophenylacetonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylacetonitrile, also known as 4-iodobenzyl cyanide, is a versatile bifunctional building block in pharmaceutical synthesis. Its structure incorporates a reactive aryl iodide and a nitrile group, both of which can be strategically manipulated to construct complex molecular architectures. The aryl iodide moiety is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and development. The nitrile group can serve as a precursor to various functional groups, most notably the tetrazole ring, a common bioisostere for carboxylic acids found in many pharmaceuticals.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of key pharmaceutical intermediates. Detailed protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are presented, along with quantitative data to guide reaction optimization.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound lies in its use as a precursor for the synthesis of biphenyl intermediates, which are core structural motifs in the "sartan" class of angiotensin II receptor antagonists. These drugs, such as Valsartan, are widely used in the treatment of hypertension and other cardiovascular diseases. The Angiotensin II receptor signaling pathway, a key target for these pharmaceuticals, is depicted below.

Angiotensin II Receptor Signaling Pathway

Angiotensin_II_Signaling cluster_cell Vascular Smooth Muscle Cell AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq_11 Gq/11 AT1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Vasoconstriction Ca2_release->Contraction Growth Cell Growth & Proliferation PKC->Growth Sartans Sartan Drugs (e.g., Valsartan) Sartans->AT1R Blocks

Caption: Angiotensin II receptor signaling pathway leading to vasoconstriction and cell growth, and its inhibition by sartan drugs.

Palladium-Catalyzed Cross-Coupling Reactions

The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions offer efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. This reaction is central to the synthesis of the biphenyl core of sartan drugs.

Application Example: Synthesis of 2-Cyano-4'-methylbiphenyl

2-Cyano-4'-methylbiphenyl is a key intermediate in the synthesis of Valsartan. While many literature procedures start from o-chlorobenzonitrile or o-bromobenzonitrile, the higher reactivity of this compound allows for milder reaction conditions and potentially higher yields.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Boronic Acid, Base, and Pd Catalyst in Solvent degas Degas Mixture (e.g., N₂/Ar bubbling) reagents->degas heat Heat to Reaction Temperature (e.g., 80-100 °C) degas->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisolePhenylboronic acidPd/C (1.4)K₂CO₃DMFReflux1.592Adapted from[1]
4-Iodoanisole4-Methylphenylboronic acidPd(OAc)₂ (2)K₂CO₃H₂O/Toluene100495Adapted from similar Suzuki couplings
This compoundPhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O9012>90 (expected)Inferred from general protocols

Detailed Experimental Protocol (Adapted for this compound)

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 243 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and sodium carbonate (2.0 mmol, 212 mg).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-cyano-4'-methylbiphenyl.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes which are valuable intermediates in pharmaceutical synthesis.

Application Example: Synthesis of 4-(Phenylethynyl)phenylacetonitrile

This reaction demonstrates the introduction of an alkyne moiety onto the this compound scaffold, which can be further functionalized.

Quantitative Data for Sonogashira Coupling

Aryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodotoluenePhenylacetylene5% Pd on Alumina0.1% Cu₂O on Alumina-THF/DMA (9:1)80-60 (in flow)[2]
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (0.5)--[TBP][4EtOV]55399[3]
This compoundPhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT6>90 (expected)Inferred from general protocols

Detailed Experimental Protocol (Adapted for this compound)

  • Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 mmol, 243 mg), Dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 14 mg), and Copper(I) iodide (0.04 mmol, 7.6 mg).

  • Solvent and Reagent Addition: Add anhydrous and degassed THF (5 mL) and triethylamine (2.0 mmol, 0.28 mL). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to obtain 4-(phenylethynyl)phenylacetonitrile.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. It is a valuable tool for the synthesis of substituted alkenes.

Application Example: Synthesis of 4-(Cyanomethyl)cinnamic Acid Ester

This reaction illustrates the formation of a cinnamate derivative from this compound, which can be a precursor for various pharmaceutical compounds.

Quantitative Data for Heck Reaction

Aryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Iodobenzenen-Butyl acrylatePdCl₂ (0.2)Et₃N[bmim][PF₆]1201.599[4]
4-Iodoacetophenonen-Butyl acrylatePdCl₂(dppf) (1)K₂CO₃DMF1401285Adapted from similar Heck reactions
This compoundButyl acrylatePd(OAc)₂ (2)Et₃NDMF10024>80 (expected)Inferred from general protocols

Detailed Experimental Protocol (Adapted for this compound)

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 243 mg), butyl acrylate (1.5 mmol, 0.21 mL), Palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Solvent and Base Addition: Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 0.21 mL).

  • Inert Atmosphere: Purge the tube with nitrogen or argon.

  • Reaction: Seal the tube and heat the mixture to 100 °C for 24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired cinnamate derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is widely used in the synthesis of pharmaceutical compounds containing arylamine moieties.

Application Example: Synthesis of 4-(Morpholin-4-yl)phenylacetonitrile

This example demonstrates the introduction of a nitrogen-containing heterocycle to the this compound core.

Quantitative Data for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisoleMorpholinePd(OAc)₂ (1)BINAP (1.5)NaOtBuToluene80298Adapted from general protocols
4-ChloroanisolePiperidine(NHC)Pd(allyl)Cl (1)-NaOtBuDioxaneRT0.2543[5]
This compoundMorpholinePd₂(dba)₃ (1)XPhos (2)K₃PO₄Toluene10018>90 (expected)Inferred from general protocols

Detailed Experimental Protocol (Adapted for this compound)

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 243 mg), morpholine (1.2 mmol, 0.10 mL), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.5 mg), and potassium phosphate (2.0 mmol, 424 mg).

  • Solvent Addition: Add anhydrous and degassed toluene (5 mL).

  • Inert Atmosphere: Evacuate and backfill the tube with argon (repeat three times).

  • Reaction: Heat the mixture to 100 °C and stir for 18 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford 4-(morpholin-4-yl)phenylacetonitrile.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. Its utility in palladium-catalyzed cross-coupling reactions, particularly in the synthesis of sartan precursors, makes it a key building block in modern medicinal chemistry. The protocols and data provided in these application notes serve as a practical guide for researchers to effectively utilize this compound in their synthetic endeavors. It is important to note that while the provided protocols are based on established methodologies for similar substrates, optimization of reaction conditions for specific applications is always recommended.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of aryl amines from aryl halides or pseudohalides and a wide range of amine coupling partners.[1][3][4] These application notes provide a detailed experimental protocol for the Buchwald-Hartwig amination of 4-iodophenylacetonitrile, a versatile building block in the synthesis of various pharmaceutically active compounds and functional materials. The protocol outlines the reaction setup, purification, and characterization of the resulting 4-(arylamino)phenylacetonitrile derivatives.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination.[5] While aryl iodides are generally reactive electrophiles, they can sometimes present challenges due to the potential for catalyst inhibition by the iodide anion.[5] The selection of appropriate reaction conditions, including the use of specific ligands and solvents, can mitigate these effects and lead to high-yielding C-N bond formation.[6] This protocol will focus on a generally applicable set of conditions that can be adapted for various amine coupling partners.

Data Presentation: General Reaction Parameters

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of this compound with a generic amine. The specific conditions may require optimization depending on the nature of the amine.

ParameterRecommended ConditionsNotes
Aryl Halide This compound (1.0 equiv)Aryl iodides are highly reactive in oxidative addition to Pd(0).[5]
Amine Primary or Secondary Amine (1.1 - 1.5 equiv)The scope of the Buchwald-Hartwig amination is broad and includes a wide variety of amines.[1]
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%)Both Pd(0) and Pd(II) sources can be used. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[2][5]
Ligand Xantphos (2-4 mol%), BINAP (2-4 mol%), or a bulky biarylphosphine ligand (e.g., XPhos, 2-4 mol%)The choice of ligand is critical and depends on the amine. Bidentate ligands like Xantphos and BINAP are often effective for a range of amines.[1][7] Bulky, electron-rich monophosphine ligands are also highly active.[1]
Base Cs₂CO₃ (1.5-2.0 equiv) or K₃PO₄ (1.5-2.0 equiv)Weaker inorganic bases are often preferred to minimize side reactions with sensitive functional groups.[5] Stronger bases like NaOtBu can also be used.[5]
Solvent Dioxane or TolueneThe choice of solvent can influence the solubility of the iodide salt byproduct and affect the reaction rate.[6] Anhydrous and degassed solvents are essential.[8]
Temperature 80-110 °CTypical reaction temperatures are in this range to ensure a reasonable reaction rate.[5] Microwave irradiation can also be employed to shorten reaction times.[8][9]
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS.

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Combine this compound, Pd Precatalyst, Ligand, and Base in an oven-dried flask. evacuate Evacuate and backfill the flask with an inert gas (e.g., Argon). reagents->evacuate add_reagents Add anhydrous, degassed solvent and the amine via syringe. evacuate->add_reagents heat Heat the reaction mixture with vigorous stirring. add_reagents->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool quench Dilute with an organic solvent and wash with water/brine. cool->quench dry Dry the organic layer and concentrate. quench->dry purify Purify the crude product by silica gel chromatography. dry->purify characterize Characterize the purified product (NMR, MS, etc.). purify->characterize

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes the amination of this compound with a generic secondary amine (e.g., morpholine) as a representative example.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Oven-dried glassware (e.g., Schlenk tube or round-bottom flask with condenser)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory equipment for heating, stirring, and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.02 mmol, 2 mol%), and Cs₂CO₃ (1.5 mmol, 1.5 equiv).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and wash it with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(morpholino)phenylacetonitrile.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway/Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex Ar-X amine_coordination Amine Coordination pd_amide_complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ pd2_complex->pd_amide_complex HNR₂ deprotonation Deprotonation (Base) pd_amido_complex L-Pd(II)(Ar)(NR₂) pd_amide_complex->pd_amido_complex -HX pd_amido_complex->pd0 Ar-NR₂ reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.[2] Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex.[1] The final step is reductive elimination, which forms the desired C-N bond and regenerates the catalytically active Pd(0) species.[2]

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds from 4-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of biaryl compounds utilizing 4-Iodophenylacetonitrile as a key starting material. The methodologies outlined below leverage robust and versatile palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry and drug development for the construction of complex molecular architectures found in many biologically active compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] This reaction is particularly effective for creating biaryl linkages, a common motif in pharmaceutical agents. The use of this compound allows for the introduction of a cyanomethylphenyl group, a versatile synthon in drug design.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl iodide (this compound) to form an organopalladium(II) complex.

  • Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its aryl group to the palladium(II) complex.

  • Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the biaryl product and regenerate the Palladium(0) catalyst.[2]

Suzuki_Catalytic_Cycle

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki_Workflow

Quantitative Data: Suzuki-Miyaura Coupling of this compound
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4'-(Cyanomethyl)-[1,1'-biphenyl]-4-carbonitrile>90
24-Methoxyphenylboronic acid4'-(Cyanomethyl)-4-methoxy-1,1'-biphenyl>90
34-Fluorophenylboronic acid4'-(Cyanomethyl)-4-fluoro-1,1'-biphenyl>85
43,5-Dimethylphenylboronic acid4'-(Cyanomethyl)-3,5-dimethyl-1,1'-biphenyl>90
5Naphthalene-2-boronic acid2-(4'-(Cyanomethyl)phenyl)naphthalene>85

Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents.

Heck Coupling

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium species.[3] This reaction is particularly useful for the synthesis of substituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Reaction Principle

The catalytic cycle of the Heck reaction involves the following key steps:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition with this compound to form a Pd(II) complex.

  • Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species eliminates HX with the help of a base, regenerating the Pd(0) catalyst.[4]

Heck_Catalytic_Cycle

Experimental Protocol: General Procedure for Heck Coupling
  • In a sealed reaction vessel, dissolve this compound (1.0 eq.) and the alkene (1.5 eq.) in a suitable solvent (e.g., DMF, acetonitrile).

  • Add a palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.) and a phosphine ligand (e.g., PPh₃, 0.04 eq.).

  • Add a base (e.g., Et₃N, 2.0 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired substituted alkene.

Heck_Workflow

Quantitative Data: Heck Coupling of this compound
EntryAlkeneProductYield (%)
1Methyl acrylateMethyl (E)-3-(4-(cyanomethyl)phenyl)acrylate~79
2Styrene(E)-1-(4-(Cyanomethyl)phenyl)-2-phenylethene>80
3n-Butyl acrylaten-Butyl (E)-3-(4-(cyanomethyl)phenyl)acrylate>75
4Acrylonitrile(E)-3-(4-(Cyanomethyl)phenyl)acrylonitrile>70

Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents. A yield of 79% was reported for the similar reaction of iodobenzene with methyl acrylate.[5]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is widely used in the synthesis of natural products, pharmaceuticals, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.

Reaction Principle

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The catalytic cycle is as follows:

  • Oxidative Addition: A Pd(0) species reacts with this compound to form a Pd(II) complex.

  • Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, copper(I) iodide, and a base, transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to afford the arylalkyne product and regenerate the Pd(0) catalyst.

Sonogashira_Catalytic_Cycle

Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF, DMF, or an amine base like triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.) and the copper(I) co-catalyst (e.g., CuI, 0.04 eq.).

  • Add a base (e.g., triethylamine or diisopropylamine) if it is not used as the solvent.

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).

  • Upon completion, filter the reaction mixture to remove the ammonium salt precipitate and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired arylalkyne.

Sonogashira_Workflow

Quantitative Data: Sonogashira Coupling of this compound
EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-(4-(Phenylethynyl)phenyl)acetonitrile>90
21-Hexyne2-(4-(Hex-1-yn-1-yl)phenyl)acetonitrile>85
3Trimethylsilylacetylene2-(4-((Trimethylsilyl)ethynyl)phenyl)acetonitrile>90
4Propargyl alcohol3-(4-(Cyanomethyl)phenyl)prop-2-yn-1-ol>80
54-Ethynylanisole2-(4-((4-Methoxyphenyl)ethynyl)phenyl)acetonitrile>85

Note: Yields are representative and based on typical outcomes for Sonogashira couplings of aryl iodides.[7] Specific yields may vary depending on the exact reaction conditions and substrate purity.

References

Application Notes and Protocols: Sonogashira Coupling of 4-Iodophenylacetonitrile with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling reaction between 4-iodophenylacetonitrile and various terminal alkynes. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, yielding 4-(alkynyl)phenylacetonitriles, which are valuable intermediates in the synthesis of pharmaceuticals, functional materials, and complex organic molecules.

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1][2] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2][3] This methodology is highly valued for its mild reaction conditions, broad functional group tolerance, and wide applicability in the synthesis of conjugated enynes and arylalkynes.[4][5] For drug development professionals, the ability to couple the 4-cyanophenylacetonitrile moiety with diverse alkynes opens avenues for creating novel molecular scaffolds with potential biological activity.

Reaction Principle and Mechanism

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. A copper-free variant of the reaction also exists.

Palladium-Copper Co-catalyzed Mechanism:

  • Oxidative Addition: A palladium(0) species, often generated in situ, undergoes oxidative addition with this compound to form a Pd(II) intermediate.

  • Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide transfers the acetylenic group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final 4-(alkynyl)phenylacetonitrile product and regenerate the active palladium(0) catalyst.

A simplified representation of the catalytic cycle is depicted below.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) (Ar = 4-cyanophenylmethyl) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡C-R(L2) Transmetalation Cu-C≡C-R Cu-C≡C-R Ar-Pd(II)-C≡C-R(L2)->Pd(0)L2 Reductive Elimination Product Ar-C≡C-R Ar-Pd(II)-C≡C-R(L2)->Product Cu-I Cu(I)X Cu-I->Cu-C≡C-R R-C≡C-H, Base Cu-C≡C-R->Cu-I

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Data Presentation

The following table summarizes representative examples of the Sonogashira coupling of this compound with various terminal alkynes, highlighting the reaction conditions and corresponding yields.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12>90
21-HexynePd(PPh₃)₄ / CuIi-Pr₂NEtDMF60885
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene80692
43-EthynylthiophenePd(OAc)₂ / PPh₃ / CuIK₂CO₃Dioxane1001278
5Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NCH₃CN501088

Note: The data presented is a compilation from various sources illustrating typical yields and conditions for Sonogashira reactions of aryl iodides and may not represent a single optimized study for this compound.

Experimental Protocols

Below are detailed protocols for a typical Sonogashira coupling reaction of this compound.

General Experimental Workflow

Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents - this compound - Catalyst & Co-catalyst - Base & Solvent A->B C Addition of Terminal Alkyne B->C D Reaction Monitoring (TLC, GC/MS) C->D E Work-up - Quenching - Extraction D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: A generalized workflow for the Sonogashira coupling experiment.

Protocol 1: Palladium/Copper Co-catalyzed Sonogashira Coupling

Materials:

  • This compound (1.0 mmol, 243.04 mg)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 0.42 mL)

  • Anhydrous solvent (e.g., THF, DMF, or Toluene) (5 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere (Argon or Nitrogen).

  • Add the anhydrous solvent and triethylamine to the flask.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

Materials:

  • This compound (1.0 mmol, 243.04 mg)

  • Terminal alkyne (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

  • Piperidine or another suitable amine base (2.0 mmol)

  • Anhydrous solvent (e.g., DMF or DMSO) (5 mL)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ and PPh₃ in the anhydrous solvent.

  • Add this compound, the terminal alkyne, and the amine base to the reaction mixture.

  • Heat the reaction to the required temperature (often higher than copper-catalyzed reactions, e.g., 100-120 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired product.

Applications in Drug Development

The 4-(alkynyl)phenylacetonitrile scaffold is a versatile building block in medicinal chemistry. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, which are common pharmacophores. The alkyne moiety itself can participate in further reactions, such as "click chemistry" (azide-alkyne cycloaddition), to link the scaffold to other molecular fragments, facilitating the synthesis of complex drug candidates and bioconjugates. The rigid, linear nature of the alkyne linker can be exploited to probe the binding pockets of biological targets. The Sonogashira reaction's tolerance for a wide range of functional groups on the terminal alkyne allows for the rapid generation of diverse compound libraries for high-throughput screening.

References

Application Notes and Protocols: Laboratory-Scale Synthesis and Purification of 4-Iodophenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis and purification of 4-iodophenylacetonitrile and its derivatives. These compounds serve as versatile building blocks in medicinal chemistry and materials science, particularly for the introduction of a cyanomethylphenyl group in the synthesis of more complex molecules. The protocols outlined below cover the initial synthesis of this compound followed by its derivatization via palladium-catalyzed cross-coupling reactions and the subsequent purification of the products.

Synthesis of this compound

The synthesis of this compound is readily achieved by the nucleophilic substitution of 4-iodobenzyl bromide with a cyanide salt. This reaction provides a high yield of the desired product under relatively mild conditions.

Experimental Protocol: Cyanation of 4-Iodobenzyl Bromide

Materials:

  • 4-Iodobenzyl bromide

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-iodobenzyl bromide (1.0 eq) in dimethyl sulfoxide (DMSO).

  • In a separate beaker, dissolve sodium cyanide (1.2 eq) in a minimal amount of deionized water and add it to the solution of 4-iodobenzyl bromide.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with deionized water, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data:

Starting MaterialReagentSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
4-Iodobenzyl BromideNaCNDMSO4-62585-95>95

Synthesis of this compound Derivatives via Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, allowing for the facile synthesis of a wide range of derivatives.

Suzuki Coupling for the Synthesis of Aryl-Substituted Phenylacetonitrile Derivatives

The Suzuki coupling reaction enables the formation of a carbon-carbon bond between this compound and various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and add deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Arylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O9088
4-Methoxyphenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O9085
4-Trifluoromethylphenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O9078
Sonogashira Coupling for the Synthesis of Alkynyl-Substituted Phenylacetonitrile Derivatives

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between this compound and terminal alkynes.[1]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed tetrahydrofuran (THF) and triethylamine (TEA).

  • Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6-10 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Terminal AlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂/CuITEATHF2592
TrimethylsilylacetylenePd(PPh₃)₂Cl₂/CuITEATHF2589
1-HexynePd(PPh₃)₂Cl₂/CuITEATHF2585

Purification Protocols

Purification of the synthesized this compound and its derivatives is critical to obtain high-purity materials for subsequent applications. The two primary methods employed are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is crucial for successful purification.[2][3]

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) to just dissolve the solid.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Recommended Solvents for Recrystallization:

Compound TypeRecommended Solvent System
This compoundEthanol/Water or Isopropanol
Aryl-substituted derivativesEthyl acetate/Hexanes or Toluene
Alkynyl-substituted derivativesDichloromethane/Hexanes or Acetone/Water
Column Chromatography

Column chromatography is a versatile technique for the purification of both solid and liquid compounds based on their polarity.[4]

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent (a low-polarity solvent system, e.g., hexanes/ethyl acetate).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Load the dry sample onto the top of the packed column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Recommended Eluent Systems for Column Chromatography:

Compound TypeRecommended Eluent System (v/v)
This compoundHexanes/Ethyl Acetate (9:1 to 7:3)
Aryl-substituted derivativesHexanes/Ethyl Acetate (8:2 to 6:4)
Alkynyl-substituted derivativesHexanes/Dichloromethane (1:1) or Hexanes/Ethyl Acetate (9:1)

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_derivatization Derivatization (Optional) cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_purification Purification start 4-Iodobenzyl Bromide reagents1 NaCN, DMSO reaction1 Cyanation Reaction start->reaction1 reagents1->reaction1 product1 Crude this compound reaction1->product1 reaction2a Suzuki Reaction product1->reaction2a reaction2b Sonogashira Reaction product1->reaction2b purification_choice Purification Method product1->purification_choice reagents2a Arylboronic Acid, Pd(OAc)₂, PPh₃, K₂CO₃ reagents2a->reaction2a product2a Crude Aryl Derivative product2a->purification_choice reagents2b Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, TEA reagents2b->reaction2b product2b Crude Alkynyl Derivative product2b->purification_choice recrystallization Recrystallization purification_choice->recrystallization column_chromatography Column Chromatography purification_choice->column_chromatography final_product Pure Product recrystallization->final_product column_chromatography->final_product

Caption: General experimental workflow for the synthesis and purification of this compound and its derivatives.

Potential Application in Signaling Pathway Inhibition

Derivatives of this compound are of interest in drug discovery as potential inhibitors of various signaling pathways implicated in diseases such as cancer. For instance, the PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival, and its dysregulation is common in many cancers.[5] The following diagram illustrates a simplified representation of this pathway, which could be a target for novel inhibitors derived from the described chemical scaffolds.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Anti-apoptotic signaling Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Potential Inhibitor (e.g., this compound Derivative) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for this compound derivatives.

References

The Role of 4-Iodophenylacetonitrile in the Synthesis of Novel Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utility of 4-Iodophenylacetonitrile as a versatile building block in the synthesis of novel heterocyclic compounds, with a particular focus on their potential as kinase inhibitors.

Introduction

This compound is a valuable starting material in medicinal chemistry for the construction of complex heterocyclic scaffolds. The presence of three key functional groups—a phenyl ring, an iodine atom, and a nitrile group—offers a multitude of synthetic possibilities. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties. The nitrile group can participate in cyclization reactions to form various heterocyclic rings or can be a key pharmacophore in the final molecule, for instance, in Janus kinase (JAK) inhibitors. This document outlines key synthetic strategies and provides detailed protocols for the use of this compound in the synthesis of novel heterocycles with potential therapeutic applications.

Key Synthetic Applications

The reactivity of the iodo-substituent in this compound makes it an ideal substrate for several cornerstone reactions in modern organic synthesis. These reactions enable the construction of complex molecular architectures, including fused heterocyclic systems and decorated aromatic cores, which are prevalent in many biologically active compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the context of this compound, this reaction can be employed to couple the phenyl ring with various heterocyclic boronic acids or esters, leading to the synthesis of heterocycle-substituted phenylacetonitrile derivatives. These products can serve as key intermediates for further cyclization or as final target molecules. For instance, coupling with a pyrazole boronic acid derivative can lead to precursors for Janus Kinase (JAK) inhibitors.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Reacting this compound with various alkynes under palladium-copper catalysis provides a straightforward route to 4-(alkynyl)phenylacetonitrile derivatives. These intermediates can then undergo intramolecular cyclization to form a variety of fused heterocycles, such as indoles or other nitrogen-containing ring systems, depending on the nature of the alkyne and subsequent reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, including cyclic amines and N-heterocycles. The resulting N-aryl products can be valuable intermediates in the synthesis of more complex heterocyclic systems, particularly those where a nitrogen atom is directly attached to the phenyl ring of the original this compound scaffold.

Data Presentation

The following tables summarize quantitative data for representative cross-coupling reactions that can be applied to this compound, based on protocols for structurally similar iodo-substituted aromatic compounds.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Aryl Iodides with Heterocyclic Boronic Acids

EntryAryl IodideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodopyrazolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O1001285
2This compound (hypothetical)Pyrazole-4-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O908~80-90
34-Iodopyrazole3-Furylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF110678
4This compound (hypothetical)Thiophene-2-boronic acid[Pd(IPr)(cinnamyl)Cl] (2)-K₃PO₄t-AmylOH10016~75-85

Table 2: Representative Conditions and Yields for Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

EntryAryl IodideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodotoluenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF65695
2This compound (hypothetical)EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)DIPAToluene708~90-98
31-Iodo-4-nitrobenzene1-HexynePd(OAc)₂ (1)CuI (2)PiperidineDMF80488
4This compound (hypothetical)Propargyl alcoholPdCl₂(dppf) (2)CuI (4)K₂CO₃AcetonitrileRT12~85-95

Table 3: Representative Conditions and Yields for Buchwald-Hartwig Amination of Aryl Iodides with Amines

EntryAryl IodideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodotolueneMorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene1001892
2This compound (hypothetical)PiperidinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane11024~80-90
31-Iodo-4-methoxybenzeneAniline[Pd(IPr)(allyl)Cl] (2)-K₃PO₄t-BuOH801285
4This compound (hypothetical)IndoleCuI (10)-K₂CO₃DMF12024~70-80

Experimental Protocols

The following are generalized protocols for key reactions involving this compound, adapted from established literature procedures for similar substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with a Heterocyclic Boronic Acid

Materials:

  • This compound (1.0 equiv)

  • Heterocyclic boronic acid or pinacol ester (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk tube, add this compound, the heterocyclic boronic acid/ester, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous solvent, the terminal alkyne, and the amine base.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound with an Amine

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous solvent, this compound, and the amine.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Biological Activity

Heterocyclic compounds derived from this compound have shown significant potential as inhibitors of various protein kinases. A particularly important target is the Janus kinase (JAK) family of enzymes, which are key components of the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers.[1]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signal transduction cascade for a wide array of cytokines and growth factors. The general mechanism is as follows:

  • Ligand Binding and Receptor Dimerization: A cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization.

  • JAK Activation: The receptor-associated JAKs are brought into close proximity, leading to their trans-phosphorylation and activation.

  • STAT Recruitment and Phosphorylation: The activated JAKs phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, dimerize, and translocate to the nucleus.

  • Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, regulating their transcription.

Inhibitors targeting the ATP-binding site of JAKs can block this signaling cascade, thereby modulating the immune response and cell proliferation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK JAK2 JAK STAT1 STAT Receptor->STAT1 3. Recruitment STAT2 STAT Receptor->STAT2 3. Recruitment JAK1->JAK2 2. Activation JAK1->STAT1 4. Phosphorylation JAK2->Receptor Phosphorylation JAK2->STAT2 4. Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., from this compound) Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Inhibition Transcription Gene Transcription DNA->Transcription 7. Regulation

Caption: The JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.

Biological Data of a Representative Heterocycle

A study on 4-amino-(1H)-pyrazole derivatives, a class of compounds accessible through synthetic routes involving intermediates similar to those derived from this compound, demonstrated potent inhibitory activity against JAK kinases.

Table 4: In Vitro Kinase Inhibitory Activity of a Representative 4-Amino-(1H)-pyrazole Derivative (Compound 3f from a cited study) [1]

KinaseIC₅₀ (nM)
JAK13.4
JAK22.2
JAK33.5

These results highlight the potential of heterocyclic scaffolds derived from precursors like this compound to yield highly potent and specific kinase inhibitors. The cyanomethylphenyl moiety is a key structural feature in several approved JAK inhibitors, underscoring the importance of this compound as a starting material in drug discovery programs targeting this pathway.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel heterocyclic compounds. Its ability to participate in a range of powerful cross-coupling reactions allows for the efficient construction of complex molecular architectures with significant potential for biological activity. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this starting material in the development of new therapeutic agents, particularly in the area of kinase inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction of 4-iodophenylacetonitrile.

Troubleshooting Guide

Low or no yield is a common issue in Suzuki coupling reactions. This guide provides a systematic approach to identifying and resolving potential problems.

1. Assess Reagent Quality and Handling:

  • This compound: Ensure the purity of your starting material. Impurities can interfere with the catalytic cycle.

  • Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Use fresh, high-purity boronic acids or consider more stable derivatives like pinacol esters or MIDA boronates.

  • Palladium Catalyst: Palladium(0) catalysts, such as Pd(PPh₃)₄, are sensitive to air and moisture and should be stored under an inert atmosphere. Palladium(II) precatalysts like Pd(OAc)₂ are more stable but require an in-situ reduction to the active Pd(0) species. Ensure your catalyst has not degraded.

  • Ligands: Phosphine ligands are prone to oxidation. Store them under an inert atmosphere and use fresh batches if you suspect degradation.

  • Base: The purity and strength of the base are critical. Ensure your base is anhydrous if the reaction is sensitive to water.

  • Solvent: Use anhydrous and degassed solvents to prevent catalyst deactivation by oxygen.

2. Optimize Reaction Conditions:

  • Inert Atmosphere: The Suzuki coupling reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Ensure your reaction is performed under a consistently inert atmosphere (e.g., nitrogen or argon) by using a Schlenk line or a glovebox.

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like dehalogenation. If you observe significant dehalogenation of this compound, consider lowering the reaction temperature. The optimal temperature typically ranges from room temperature to 120°C.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time, which can range from 1 to 24 hours.

3. Address Common Side Reactions:

  • Dehalogenation: This is a common side reaction where the iodine atom is replaced by a hydrogen, resulting in the formation of phenylacetonitrile. This is particularly prevalent with reactive aryl iodides. To mitigate this, you can:

    • Lower the reaction temperature.

    • Choose a milder base.

    • Use a bulkier, more electron-rich ligand.

  • Protodeboronation: The boronic acid can be converted to the corresponding arene, reducing the amount available for the cross-coupling. This can be minimized by:

    • Using a less protic solvent.

    • Employing more stable boronic esters (e.g., pinacol esters).

    • Optimizing the base and reaction time.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often more significant at higher temperatures and with certain catalysts.

  • Hydrolysis of the Nitrile Group: The nitrile group of this compound can potentially be hydrolyzed to an amide or a carboxylic acid under the reaction conditions, especially with strong bases and prolonged heating in the presence of water. If you observe these byproducts, consider using a milder base or shorter reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst for the Suzuki coupling of this compound?

A1: Several palladium catalysts can be effective. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and often effective catalyst for the coupling of aryl iodides. Alternatively, a combination of a palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), with a phosphine ligand like triphenylphosphine (PPh₃) or more advanced Buchwald-type ligands (e.g., SPhos, XPhos) can also provide excellent results. The optimal choice may depend on the specific boronic acid partner and other reaction conditions.

Q2: Which base should I use for this reaction?

A2: The choice of base is critical and can significantly influence the yield. Common bases for Suzuki couplings of aryl iodides include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). For instance, in the Suzuki coupling of a similar aryl iodide, K₂CO₃ provided a 95% yield, while NaOH resulted in only a 17% yield. It is advisable to screen a few different bases to find the optimal one for your specific reaction.

Q3: What solvent system is recommended?

A3: A mixture of an organic solvent and an aqueous solution of the base is commonly employed. Popular organic solvents include toluene, 1,4-dioxane, and tetrahydrofuran (THF). The addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.

Q4: I am observing a significant amount of phenylacetonitrile in my crude product. What is causing this and how can I prevent it?

A4: The formation of phenylacetonitrile is due to the dehalogenation of your starting material, this compound. This is a known side reaction in Suzuki couplings, especially with highly reactive aryl iodides. To minimize dehalogenation, you can try lowering the reaction temperature, using a milder base, or switching to a bulkier, more electron-rich phosphine ligand.

Q5: My reaction is not going to completion, even after extended reaction times. What could be the issue?

A5: Incomplete conversion can be due to several factors. First, ensure all your reagents are pure and the reaction is under a strict inert atmosphere. Catalyst deactivation is a common culprit. If you are using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species. You could also consider increasing the catalyst loading or switching to a more active catalyst system, such as one with a Buchwald ligand. Additionally, ensure the stoichiometry of your reagents is correct; an excess of the boronic acid (typically 1.1-1.5 equivalents) is often used.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various aryl iodides, which can serve as a starting point for the optimization of the this compound coupling.

Aryl IodideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Generic Aryl IodidePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/EtOH/H₂O9012-24High
4-Iodo-3,5-dimethylphenyl acetateArylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/EtOH/H₂O9012-24Good
4-(4-Iodophenyl)-1-butanolPhenylboronic acid4-AAP-Pd(II)-K₂CO₃ (2)EtOH/H₂OReflux495
4-(4-Iodophenyl)-1-butanolPhenylboronic acid4-AAP-Pd(II)-Na₂CO₃ (2)EtOH/H₂OReflux489
4-(4-Iodophenyl)-1-butanolPhenylboronic acid4-AAP-Pd(II)-K₃PO₄ (2)EtOH/H₂OReflux478
4-(4-Iodophenyl)-1-butanolPhenylboronic acid4-AAP-Pd(II)-NaOH (2)EtOH/H₂OReflux417

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acid coupling partners.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 4:1, 5 mL)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArI This compound (Ar-I) ArI->OxAdd PdII_complex Ar-Pd(II)-I Ln OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid Arylboronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Ar_Pd_Ar_complex Ar-Pd(II)-Ar' Ln Transmetalation->Ar_Pd_Ar_complex RedElim Reductive Elimination Ar_Pd_Ar_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Ar') RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low or No Yield CheckReagents Check Reagent Purity and Handling Start->CheckReagents CheckConditions Verify Reaction Conditions (Inert Atmosphere, Temp.) CheckReagents->CheckConditions AnalyzeByproducts Analyze Crude Mixture for Byproducts (TLC, LC-MS) CheckConditions->AnalyzeByproducts Dehalogenation Dehalogenation Product (Phenylacetonitrile) Observed? AnalyzeByproducts->Dehalogenation OptimizeTempBase Lower Temperature and/or Use Milder Base Dehalogenation->OptimizeTempBase Yes Protodeboronation Protodeboronation or Homocoupling Observed? Dehalogenation->Protodeboronation No Success Improved Yield OptimizeTempBase->Success OptimizeBoronic Use Boronic Ester or Optimize Base/Solvent Protodeboronation->OptimizeBoronic Yes NoCompletion Incomplete Reaction? Protodeboronation->NoCompletion No OptimizeBoronic->Success OptimizeCatalyst Increase Catalyst Loading or Switch to More Active Catalyst NoCompletion->OptimizeCatalyst Yes NoCompletion->Success No OptimizeCatalyst->Success

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

Technical Support Center: Cross-Coupling Reactions of 4-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during cross-coupling reactions involving 4-iodophenylacetonitrile.

Troubleshooting Guides and FAQs

This section is designed to help you identify and resolve common side reactions and experimental challenges.

I. Suzuki-Miyaura Coupling

Q1: I am observing a significant amount of a homocoupled biaryl product derived from my boronic acid reagent. What causes this and how can I minimize it?

A1: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura coupling. It is primarily caused by oxidative coupling of the boronic acid, which can be promoted by the presence of oxygen or by certain palladium(II) species.

Troubleshooting Strategies:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of the inert gas throughout the reaction.

  • Catalyst Choice: Use a Pd(0) catalyst source like Pd(PPh₃)₄ directly, or ensure efficient in situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂). The choice of ligand is also crucial; bulky, electron-rich phosphine ligands can often suppress homocoupling.

  • Slow Addition: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.

Q2: My main side product is phenylacetonitrile (dehalogenated starting material). What leads to this and how can I prevent it?

A2: Dehalogenation (or more accurately, hydrodehalogenation) is the reduction of the aryl iodide to the corresponding arene. This can occur when the organopalladium intermediate reacts with a hydride source in the reaction mixture.

Troubleshooting Strategies:

  • Solvent and Base Purity: Ensure that your solvent is free of peroxides and that the base is not a significant source of hydrides.

  • Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed to minimize the time for side reactions to occur.

  • Additives: In some cases, the addition of a mild oxidant can suppress reductive pathways, but this must be carefully optimized to avoid catalyst deactivation.

Q3: I am concerned about the potential hydrolysis of the nitrile group in this compound under the reaction conditions. How can I avoid this?

A3: The nitrile group can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures, leading to the formation of the corresponding amide or carboxylic acid.

Troubleshooting Strategies:

  • Choice of Base: Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or KOtBu.

  • Reaction Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate and minimize the overall reaction time.

  • Aqueous vs. Anhydrous Conditions: While many Suzuki reactions use aqueous bases, consider using anhydrous conditions with a soluble base if nitrile hydrolysis is a significant issue.

Side Product Potential Causes Recommended Solutions
Boronic Acid Homocoupling Presence of O₂, Inefficient Pd(0) formationRigorous degassing, Use of Pd(0) catalyst, Slow addition of boronic acid
Phenylacetonitrile (Dehalogenation) Hydride sources (impurities in solvent/base)Use pure, anhydrous solvents and bases, Optimize reaction time
4-(cyanomethyl)benzoic acid / 4-(cyanomethyl)benzamide (Nitrile Hydrolysis) Strong base, High temperature, Prolonged reaction timeUse milder base (K₂CO₃, Cs₂CO₃), Lower reaction temperature, Minimize reaction time
II. Heck Reaction

Q1: My Heck reaction with this compound and styrene is giving low yields of the desired stilbene derivative. What are the likely causes?

A1: Low yields in Heck reactions can be due to several factors, including catalyst deactivation, poor substrate reactivity, or competing side reactions.

Troubleshooting Strategies:

  • Catalyst and Ligand: Ensure your palladium catalyst is active. For aryl iodides, a variety of phosphine ligands can be effective. Screening different ligands may be necessary.

  • Base: The choice of base is critical. Organic bases like triethylamine (Et₃N) are common, but inorganic bases like Na₂CO₃ or K₂CO₃ can also be used. The base should be strong enough to neutralize the generated HI but not so strong as to cause side reactions.

  • Solvent: A polar aprotic solvent such as DMF, DMAc, or acetonitrile is typically used. Ensure the solvent is anhydrous and degassed.

Q2: I am observing the formation of reduced starting material (phenylacetonitrile). How can I address this?

A2: Similar to the Suzuki reaction, dehalogenation can occur. The strategies to mitigate this are also similar.

Troubleshooting Strategies:

  • Purity of Reagents: Use high-purity, anhydrous, and degassed solvents and reagents.

  • Optimize Reaction Conditions: Adjusting the temperature and reaction time can help to favor the desired cross-coupling pathway over the reduction pathway.

Issue Potential Causes Recommended Solutions
Low Yield Inactive catalyst, Suboptimal base or solvent, Steric hindranceScreen different Pd catalysts and ligands, Optimize base and solvent, Increase reaction temperature if necessary
Phenylacetonitrile (Dehalogenation) Impurities acting as hydride donorsUse high-purity, anhydrous, and degassed reagents and solvents
III. Sonogashira Coupling

Q1: The main byproduct in my Sonogashira coupling of this compound is the homocoupled alkyne (Glaser coupling product). How can I prevent this?

A1: Glaser coupling is a very common side reaction in Sonogashira couplings, especially when using a copper co-catalyst. It is an oxidative dimerization of the terminal alkyne.

Troubleshooting Strategies:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas.

  • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to completely avoid this side reaction. These may require a more active palladium catalyst or higher temperatures.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low and disfavor the bimolecular homocoupling.

  • Choice of Base and Solvent: The base and solvent can influence the rate of both the desired cross-coupling and the undesired homocoupling. Amine bases like triethylamine or diisopropylamine are common.

Q2: I am seeing evidence of dehalogenation of my this compound. What can I do?

A2: Dehalogenation can also occur in Sonogashira couplings, though it is often less prevalent than in Suzuki reactions.

Troubleshooting Strategies:

  • Purity of Reagents: Ensure all reagents, especially the amine base, are of high purity and free from impurities that could act as hydride donors.

  • Reaction Time: Avoid unnecessarily long reaction times after the starting material has been consumed.

Side Product Potential Causes Recommended Solutions
Alkyne Homocoupling (Glaser Product) Presence of O₂, Copper co-catalystRigorous degassing, Use copper-free conditions, Slow addition of the alkyne
Phenylacetonitrile (Dehalogenation) Impurities in the amine base or solventUse high-purity reagents and solvents, Optimize reaction time
IV. Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of this compound is sluggish and gives a low yield of the desired arylamine.

A1: The efficiency of the Buchwald-Hartwig amination is highly dependent on the catalyst system (palladium precursor and ligand) and the base.

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. For aryl iodides, a range of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often effective. It may be necessary to screen several ligands to find the optimal one for your specific amine coupling partner.

  • Base: Strong, non-nucleophilic bases are typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and alkali metal tert-butoxides (NaOtBu or KOtBu) are commonly used. The choice of base can significantly impact the reaction rate and outcome.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are generally used. Ensure the solvent is thoroughly degassed.

Q2: I am observing dehalogenation of my starting material. What are the common causes in this reaction?

A2: Dehalogenation can be a significant side reaction in Buchwald-Hartwig amination, often competing with the desired C-N bond formation.

Troubleshooting Strategies:

  • Ligand Effect: The ligand can influence the relative rates of reductive elimination (to form the C-N bond) and competing side reactions. Sometimes, a less bulky ligand can reduce the extent of dehalogenation.

  • Base: The choice and amount of base can be critical. Using the minimum effective amount of base may help to suppress this side reaction.

  • Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize dehalogenation.

Issue Potential Causes Recommended Solutions
Low Yield Suboptimal ligand, Inappropriate base, Inactive catalystScreen a variety of bulky, electron-rich phosphine ligands, Optimize the base (e.g., NaOtBu, KOtBu, LiHMDS), Ensure the catalyst is active and the reaction is run under inert conditions
Phenylacetonitrile (Dehalogenation) Competing reductive pathway, Inappropriate ligand or baseScreen different ligands, Optimize the amount and type of base, Lower the reaction temperature

Experimental Protocols

The following are generalized protocols that can serve as a starting point for the cross-coupling reactions of this compound. Note: These protocols are templates and require optimization for specific substrates and scales.

I. Suzuki-Miyaura Coupling Protocol
  • Reaction: Coupling of this compound with an arylboronic acid.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (2-5 mol%)

    • K₂CO₃ (2.0 equiv)

    • Toluene/Ethanol/Water (e.g., 4:1:1 mixture)

    • Schlenk flask, condenser, magnetic stirrer, inert gas supply

  • Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

II. Heck Reaction Protocol
  • Reaction: Coupling of this compound with an alkene (e.g., styrene).

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Alkene (1.5 equiv)

    • Pd(OAc)₂ (2 mol%)

    • P(o-tolyl)₃ (4 mol%)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Anhydrous, degassed DMF

    • Schlenk flask, condenser, magnetic stirrer, inert gas supply

  • Procedure:

    • To a Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous, degassed DMF, followed by the alkene and triethylamine via syringe.

    • Heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

III. Sonogashira Coupling Protocol (Copper-Free)
  • Reaction: Coupling of this compound with a terminal alkyne (e.g., phenylacetylene).

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₄ (2 mol%)

    • Diisopropylethylamine (DIPEA)

    • Anhydrous, degassed THF

    • Schlenk flask, condenser, magnetic stirrer, inert gas supply

  • Procedure:

    • To a Schlenk flask, add this compound and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous, degassed THF and DIPEA.

    • Add the terminal alkyne via syringe.

    • Stir the reaction at room temperature or heat to 50-60 °C if necessary.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product directly by column chromatography.

IV. Buchwald-Hartwig Amination Protocol
  • Reaction: Coupling of this compound with an amine (e.g., aniline).

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous, degassed toluene

    • Schlenk tube or glovebox

  • Procedure:

    • In a glovebox or under a positive flow of inert gas, add this compound, the amine, Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

    • Add anhydrous, degassed toluene.

    • Seal the tube and heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the catalytic cycles for the described cross-coupling reactions and a general troubleshooting workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_ArI Ar-Pd(II)-I(L₂) Pd0->PdII_ArI Oxidative Addition (Ar-I) PdII_ArOR Ar-Pd(II)-OR(L₂) PdII_ArI->PdII_ArOR Transmetalation (Ar'-B(OR)₂⁻) PdII_ArAr_prime Ar-Pd(II)-Ar'(L₂) PdII_ArOR->PdII_ArAr_prime PdII_ArAr_prime->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArAr_prime->Product

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X(L₂) Pd0->PdII_ArX Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)-X(L₂)(Alkene)] PdII_ArX->Alkene_Complex Alkene Coordination Insertion_Product R-CH₂-CH(Ar)-Pd(II)-X(L₂) Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex [Product-Pd(II)-H(L₂)] Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd0 Reductive Elimination (+ Base) Product Ar-Alkene Product_Complex->Product

Figure 2: Simplified catalytic cycle for the Heck reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X(L₂) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArAlkyne Ar-Pd(II)-C≡CR(L₂) PdII_ArX->PdII_ArAlkyne Transmetalation PdII_ArAlkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_ArAlkyne->Product CuX CuX CuAlkyne Cu-C≡CR CuX->CuAlkyne + Alkyne, Base CuAlkyne->PdII_ArX Transmetalation Alkyne H-C≡CR Alkyne->CuAlkyne

Figure 3: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X(L₂) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine_Complex Ar-Pd(II)-NHR'R''⁺X⁻ PdII_ArX->PdII_Amine_Complex + HNR'R'' PdII_Amido_Complex Ar-Pd(II)-NR'R''(L₂) PdII_Amine_Complex->PdII_Amido_Complex - HX, + Base PdII_Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido_Complex->Product

Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or Significant Side Products Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Check_Purity->Check_Conditions Analyze_Side_Products Identify Main Side Product(s) (GC-MS, NMR) Check_Conditions->Analyze_Side_Products Homocoupling Homocoupling Observed Analyze_Side_Products->Homocoupling e.g., Biaryl, Diyne Dehalogenation Dehalogenation Observed Analyze_Side_Products->Dehalogenation e.g., Phenylacetonitrile Other_Side_Products Other Side Products Analyze_Side_Products->Other_Side_Products Optimize_Degassing Improve Degassing Protocol Homocoupling->Optimize_Degassing Optimize_Catalyst Screen Catalysts/Ligands Homocoupling->Optimize_Catalyst Dehalogenation->Check_Purity Check for Hydride Impurities Optimize_Base_Solvent Optimize Base and Solvent Dehalogenation->Optimize_Base_Solvent Other_Side_Products->Optimize_Catalyst Other_Side_Products->Optimize_Base_Solvent

Figure 5: General troubleshooting workflow for cross-coupling reactions.

Technical Support Center: Sonogashira Reactions of 4-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with Sonogashira reactions involving 4-iodophenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is not proceeding to completion. What are the likely causes?

Low or no conversion in a Sonogashira reaction can stem from several factors. Deactivated palladium catalyst is a common issue. This can be due to the quality of the catalyst, the presence of oxygen, or improper storage. Another possibility is that the reaction conditions, such as temperature and reaction time, may not be optimal for this specific substrate. Finally, the purity of your reagents, including the this compound, terminal alkyne, solvent, and base, is crucial for a successful reaction.

Q2: I am observing a significant amount of homocoupling of my terminal alkyne (Glaser coupling). How can I minimize this side reaction?

Homocoupling is a prevalent side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper(I) co-catalyst. To mitigate this, it is essential to rigorously exclude oxygen from the reaction mixture by using an inert atmosphere (argon or nitrogen) and degassed solvents.[1] Reducing the concentration of the copper(I) catalyst or, alternatively, employing a copper-free Sonogashira protocol can also effectively minimize homocoupling.[1] Slow addition of the terminal alkyne to the reaction mixture can also disfavor the bimolecular homocoupling reaction by keeping its instantaneous concentration low.[1]

Q3: Does the nitrile group on this compound affect the Sonogashira reaction?

Yes, the electron-withdrawing nature of the nitrile group can influence the reaction. Generally, electron-withdrawing groups on the aryl halide can increase the rate of the oxidative addition step in the palladium catalytic cycle, which can be beneficial for the overall reaction rate.[2]

Q4: What are the optimal reaction conditions for the Sonogashira coupling of this compound?

While optimal conditions can be substrate-dependent, a good starting point for the Sonogashira reaction of this compound involves using a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper(I) co-catalyst such as CuI (1-5 mol%).[1] The reaction is typically carried out in a degassed solvent like THF or DMF with an amine base such as triethylamine or diisopropylamine.[1] The reaction can often proceed at room temperature or with gentle heating (40-60 °C).[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to No Product Formation Inactive Palladium CatalystUse a fresh, high-quality palladium catalyst. Ensure proper handling and storage to prevent deactivation.
Insufficient Reaction Temperature or TimeGradually increase the reaction temperature and monitor the progress by TLC or GC/MS. Extend the reaction time.
Impure ReagentsUse high-purity this compound, terminal alkyne, and freshly distilled, degassed solvents and bases.
Significant Alkyne Homocoupling Presence of OxygenThoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1]
High Copper(I) Catalyst LoadingReduce the amount of CuI co-catalyst.
Consider switching to a copper-free Sonogashira protocol.[1]
High Alkyne ConcentrationAdd the terminal alkyne to the reaction mixture slowly via a syringe pump.[1]
Formation of Palladium Black Catalyst DecompositionThis can indicate catalyst decomposition. While some blackening can be normal, excessive formation may point to issues with ligands or impurities. Ensure high-purity reagents and consider using more robust ligands.
Difficulty in Product Purification Residual Catalyst and SaltsAfter the reaction, filter the mixture through a pad of celite to remove solid catalysts. Wash the organic layer with aqueous ammonium chloride to remove copper salts.
Homocoupled ByproductOptimize the reaction to minimize homocoupling. If it still forms, careful column chromatography is usually required for separation.

Experimental Protocols

Standard Sonogashira Coupling of this compound

This protocol provides a general procedure for the Sonogashira reaction of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq.)

  • Terminal alkyne (1.1-1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., Triethylamine, 2-3 eq.)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Sonogashira_Troubleshooting start Reaction Failed? check_catalyst Check Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere start->check_catalyst Low/No Conversion homocoupling Homocoupling Observed? start->homocoupling Side Product check_conditions Optimize Conditions - Increase temperature - Increase reaction time check_catalyst->check_conditions check_reagents Check Reagent Purity - Use pure starting materials - Use dry, degassed solvents check_conditions->check_reagents success Successful Reaction check_reagents->success Problem Solved reduce_copper Reduce [CuI] or Use Cu-free protocol homocoupling->reduce_copper slow_addition Slow Alkyne Addition reduce_copper->slow_addition slow_addition->success Problem Solved

Caption: A troubleshooting workflow for failed Sonogashira reactions.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L)₂ pd0->pd_complex transmetalation_complex Ar-Pd(II)-(C≡C-R)(L)₂ pd_complex->transmetalation_complex cu_acetylide R-C≡C-Cu cu_acetylide->transmetalation_complex Transmetalation transmetalation_complex->pd0 product Ar-C≡C-R transmetalation_complex->product Reductive Elimination aryl_iodide Ar-I (4-Iodophenyl- acetonitrile) aryl_iodide->pd_complex Oxidative Addition alkyne H-C≡C-R alkyne->cu_acetylide base Base base->cu_acetylide cuI CuI cuI->cu_acetylide

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

References

Technical Support Center: Optimization of Catalyst Loading for 4-Iodophenylacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in reactions involving 4-Iodophenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?

A1: this compound is an aryl iodide, making it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds.[1]

Q2: How does catalyst loading generally impact the yield and purity of my reaction?

A2: Catalyst loading is a critical parameter that can significantly influence both the yield and purity of your product.[1]

  • Too Low Loading: Insufficient catalyst can lead to incomplete conversion of the starting material and consequently, low yields.[1]

  • Too High Loading: While it might drive the reaction to completion, excessive catalyst can promote the formation of undesired side products.[1] It also increases the overall cost of the synthesis and the challenge of removing residual palladium from the final product, a crucial consideration in pharmaceutical applications.[1]

Q3: What are typical catalyst loading ranges for cross-coupling reactions with this compound?

A3: The optimal catalyst loading is highly dependent on the specific reaction, substrates, and conditions. However, the following table provides general ranges that can be used as a starting point for your optimization experiments.

Coupling ReactionTypical Palladium SourceTypical LigandTypical Catalyst Loading (mol%)
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄SPhos, XPhos, PPh₃0.5 - 5[1]
Heck Pd(OAc)₂P(o-tol)₃, PPh₃0.5 - 5[1]
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, Xantphos1 - 5[1]
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂BINAP, Xantphos1 - 5[1]
Cyanation Pd(OAc)₂dppf, XPhos0.5 - 2

Q4: What are common side reactions I should be aware of when optimizing catalyst loading?

A4: Several side reactions can occur, and their prevalence can be affected by catalyst loading. These include:

  • Homocoupling: Dimerization of the starting materials (e.g., the boronic acid in a Suzuki reaction or the alkyne in a Sonogashira reaction) can occur, especially at higher catalyst concentrations or in the presence of oxygen.

  • Protodeboronation: In Suzuki reactions, the boronic acid can be cleaved, leading to the formation of an undesired arene byproduct.[2]

  • Catalyst Decomposition: High temperatures combined with high catalyst loading can sometimes accelerate catalyst decomposition, leading to the formation of palladium black and a loss of catalytic activity.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Insufficient Catalyst Loading Gradually increase the catalyst loading in small increments (e.g., 0.25 mol% at a time) to see if the yield improves. Be mindful that excessive catalyst can be detrimental.[1]
Catalyst Deactivation Ensure all solvents are thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[2] Use high-purity starting materials, as impurities can poison the catalyst.[2] Consider using more robust ligands that are less prone to degradation.
Suboptimal Reaction Conditions The choice of base and its strength are crucial.[2] Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents to find the optimal combination.[1][2] Temperature can also be a critical factor; try adjusting it up or down.[1]
Poor Substrate Quality Ensure your this compound and coupling partner are of high purity. Impurities can act as catalyst poisons.[2]
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps
Excessive Catalyst Loading High catalyst concentrations can sometimes lead to undesired side reactions.[1] Try reducing the catalyst loading to see if the formation of byproducts is minimized.
Reaction Temperature is Too High Elevated temperatures can sometimes promote side reactions.[1] Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Presence of Oxygen For reactions prone to homocoupling (e.g., Sonogashira), ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon).[3]
Issue 3: Reaction Stalls Before Completion
Potential Cause Troubleshooting Steps
Catalyst Decomposition Over Time The catalyst may not be stable under the reaction conditions for extended periods. Consider adding the catalyst in portions throughout the reaction. Using a more stable precatalyst or ligand system can also be beneficial.
Product Inhibition The product formed may be inhibiting the catalyst. This is less common but can occur. If suspected, try running the reaction at a more dilute concentration.
Inhibitory Byproducts In reactions involving aryl iodides, the iodide byproduct can sometimes inhibit the catalyst.[4][5] Switching to a solvent system where the iodide salt is less soluble can sometimes mitigate this issue.[4][5]

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Reaction

This protocol provides a general framework for optimizing palladium catalyst loading for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane/Water mixture)

  • Schlenk flasks or reaction vials

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the palladium catalyst and ligand in the chosen anhydrous solvent to ensure accurate dispensing of small quantities.

  • Reaction Setup: In a series of oven-dried Schlenk flasks or reaction vials under an inert atmosphere, add this compound (1.0 eq) and the arylboronic acid (1.2 - 1.5 eq).

  • Base Addition: Add the base (2.0 - 3.0 eq) to each reaction vessel.

  • Catalyst and Ligand Addition: Add varying amounts of the catalyst and ligand stock solutions to each reaction vessel to achieve different catalyst loadings (e.g., 0.5, 1, 2, and 5 mol%).[1]

  • Solvent Addition and Degassing: Add the degassed solvent system to each vessel. Further degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles.[6]

  • Reaction: Heat the reaction mixtures to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the progress of each reaction using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) at regular time intervals.

  • Work-up and Analysis: Once the reactions are complete, cool them to room temperature, perform a standard aqueous work-up, and extract the product with an organic solvent.[6] Purify the crude product by column chromatography to determine the isolated yield for each catalyst loading.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Optimization prep_reagents Prepare Reagents & Solvents setup Set up Reactions with Varying Catalyst Loadings prep_reagents->setup prep_catalyst Prepare Catalyst/Ligand Stock Solutions prep_catalyst->setup degas Degas Reaction Mixtures setup->degas react Heat and Stir under Inert Atmosphere degas->react monitor Monitor Reaction Progress (TLC, GC/LC-MS) react->monitor workup Work-up and Purify Products monitor->workup analyze Analyze Yields and Purity workup->analyze optimize Identify Optimal Catalyst Loading analyze->optimize

Caption: Experimental workflow for catalyst loading optimization.

troubleshooting_flowchart start Low or No Yield check_catalyst Is catalyst loading sufficient? start->check_catalyst increase_catalyst Increase catalyst loading incrementally check_catalyst->increase_catalyst No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes increase_catalyst->check_conditions optimize_conditions Screen bases, solvents, and temperature check_conditions->optimize_conditions No check_deactivation Is catalyst deactivation occurring? check_conditions->check_deactivation Yes optimize_conditions->check_deactivation improve_degassing Improve degassing; use high-purity reagents check_deactivation->improve_degassing Yes success Yield Improved check_deactivation->success No improve_degassing->success

Caption: Troubleshooting flowchart for low reaction yield.

References

preventing dehalogenation of 4-Iodophenylacetonitrile in situ

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Iodophenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the in-situ dehalogenation of this versatile reagent during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem for this compound?

Dehalogenation is a chemical reaction that involves the cleavage of the carbon-iodine (C-I) bond, replacing the iodine atom with a hydrogen atom. This results in the undesired byproduct phenylacetonitrile. The C-I bond is the weakest of the carbon-halogen bonds, making this compound particularly susceptible to this side reaction under various experimental conditions.[1] This unwanted reaction consumes the starting material, reduces the yield of the desired product, and complicates the purification process.

Q2: What are the common causes of in-situ dehalogenation of this compound?

Several factors can promote the unintended dehalogenation of this compound during a reaction. These include:

  • Radical Reactions: The formation of aryl radicals is a common pathway for dehalogenation.[1] This can be initiated by light, certain reagents, or high temperatures.

  • Presence of Bases: Strong bases can facilitate dehalogenation, sometimes in conjunction with a hydrogen donor.[2][3]

  • Photochemical Reactions: Exposure to UV light can induce a radical chain reaction leading to the cleavage of the C-I bond, especially in the presence of a hydrogen donor like methanol.[2]

  • Transition Metal Catalysts: While essential for many cross-coupling reactions, some transition metal catalysts or their intermediates can participate in side reactions that lead to hydrodehalogenation.

  • Hydrogen Donors: The presence of a hydrogen atom source in the reaction mixture is necessary to cap the aryl radical formed after C-I bond cleavage, leading to the dehalogenated product. Common hydrogen donors include solvents like methanol or aldehydes.[2][3]

Q3: Are there any general signs that dehalogenation is occurring in my reaction?

Yes, common indicators of dehalogenation include:

  • Lower than expected yield of the desired product.

  • The appearance of a significant amount of phenylacetonitrile as a byproduct, which can be identified by analytical techniques such as GC-MS or NMR.

  • A complex reaction mixture upon analysis (e.g., TLC, LC-MS), making purification difficult.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues with the in-situ dehalogenation of this compound.

Problem: Significant formation of phenylacetonitrile byproduct is observed.

Troubleshooting Workflow

Dehalogenation_Troubleshooting start Dehalogenation Observed check_light Is the reaction exposed to light? start->check_light protect_light Protect reaction from light (e.g., wrap flask in foil) check_light->protect_light Yes check_base Is a strong base used? check_light->check_base No protect_light->check_base weaker_base Consider a weaker, non-nucleophilic base (e.g., Cs2CO3, K3PO4) check_base->weaker_base Yes check_solvent Is a protic or reducible solvent used (e.g., MeOH)? check_base->check_solvent No weaker_base->check_solvent change_solvent Use an aprotic, anhydrous solvent (e.g., Toluene, Dioxane, THF) check_solvent->change_solvent Yes check_temp Is the reaction run at high temperature? check_solvent->check_temp No change_solvent->check_temp lower_temp Optimize for the lowest effective temperature check_temp->lower_temp Yes check_reagents Are reagents and solvents pure and anhydrous? check_temp->check_reagents No lower_temp->check_reagents purify_reagents Purify reagents and use anhydrous solvents check_reagents->purify_reagents No end Problem Resolved check_reagents->end Yes purify_reagents->end Reaction_Setup A 1. Flame-dry glassware under vacuum B 2. Add this compound, coupling partner, and solid base (e.g., K3PO4) A->B C 3. Seal the flask and purge with inert gas (e.g., Argon) B->C D 4. Add degassed, anhydrous solvent via syringe C->D E 5. Add catalyst (e.g., Palladium complex) and ligand D->E F 6. Wrap the flask in aluminum foil E->F G 7. Heat to the optimized temperature and monitor reaction F->G Radical_Mechanism sub This compound (I-Ar-CH2CN) rad_int Aryl Radical (•Ar-CH2CN) sub->rad_int C-I Bond Cleavage rad_init Initiator (e.g., Light, Base) rad_init->sub Initiation product Dehalogenated Product (H-Ar-CH2CN) rad_int->product Hydrogen Abstraction h_donor Hydrogen Donor (e.g., Solvent) h_donor->rad_int

References

purification strategies for crude 4-Iodophenylacetonitrile reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-iodophenylacetonitrile reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in a crude this compound reaction mixture?

Common impurities can include:

  • Unreacted starting materials: Such as 4-iodobenzyl halide (e.g., bromide or chloride).

  • Isomeric byproducts: Depending on the synthetic route, other positional isomers may form in small quantities.

  • Hydrolysis products: The nitrile group can be susceptible to hydrolysis, forming 4-iodophenylacetamide or 4-iodophenylacetic acid, especially during aqueous workup.

  • Solvent residues: Residual solvents from the reaction or initial workup.

  • Colored impurities: Often arise from side reactions or degradation of reagents.

Q2: What is the general purity of commercially available this compound?

Commercially available this compound typically has a purity of >95.0% (GC) or 97%.

Q3: What are the key physical properties of this compound relevant to its purification?

PropertyValueSource
Appearance White to light yellow powder or crystals
Melting Point 53-57 °C
Molecular Weight 243.04 g/mol
Solubility Generally soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water.General chemical knowledge

Troubleshooting Guides

Issue 1: The crude product is a dark oil or solid.

Possible Cause: Formation of colored impurities, potentially from the degradation of the iodide source or side reactions.

Troubleshooting Steps:

  • Aqueous Wash with a Reducing Agent: Wash the organic layer during workup with an aqueous solution of a mild reducing agent, such as sodium bisulfite or sodium metabisulfite. This can help to remove dissolved iodine, which often contributes to the dark color.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter through celite to remove the carbon. This can effectively adsorb many colored impurities.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for removing colored impurities, which often remain in the mother liquor.

Issue 2: Recrystallization yields are low.

Possible Causes:

  • The chosen solvent is too good a solvent for this compound at room temperature.

  • Too much solvent was used.

  • The cooling process was too rapid, leading to precipitation rather than crystal formation.

Troubleshooting Steps:

  • Solvent Selection: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but have low solubility at room temperature.[1] Consider solvent mixtures like ethanol/water, or ethyl acetate/hexanes.[1]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Mother Liquor Analysis: Concentrate the mother liquor and analyze it (e.g., by TLC or NMR) to see if a significant amount of product remains. If so, a second crop of crystals may be obtainable, or the initial recrystallization conditions need further optimization.

Issue 3: Column chromatography fails to separate the product from a key impurity.

Possible Causes:

  • The chosen eluent system has the wrong polarity.

  • The impurity has a very similar polarity to the product.

Troubleshooting Steps:

  • Optimize Eluent System: Use thin-layer chromatography (TLC) to test various solvent systems before running the column. Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4 and good separation from the impurity spot. A common starting point for compounds of this polarity is a mixture of hexanes and ethyl acetate.

  • Gradient Elution: If a single solvent system is ineffective, use a gradient elution. Start with a less polar eluent and gradually increase the polarity. This can help to separate compounds with similar polarities.

  • Alternative Stationary Phase: While silica gel is most common, consider using a different stationary phase, such as alumina (which can be acidic, neutral, or basic), if separation on silica is problematic.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexanes or ethanol/water) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Eluent Selection: Based on TLC analysis, a mixture of hexanes and ethyl acetate is a good starting point. A typical ratio to start with is 9:1 or 8:2 (hexanes:ethyl acetate).

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Liquid-Liquid Extraction Workup
  • Quenching: Quench the reaction mixture appropriately (e.g., with water or a mild acid/base).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated aqueous sodium bicarbonate (if the reaction was acidic).

    • Aqueous sodium bisulfite or thiosulfate (if iodine coloration is present).

    • Brine (to aid in drying).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

Visualizations

PurificationWorkflow crude Crude this compound Reaction Mixture workup Aqueous Workup (Liquid-Liquid Extraction) crude->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal (Concentration) drying->concentration crude_solid Crude Solid/Oil concentration->crude_solid analysis Purity Analysis (TLC, NMR, GC-MS) crude_solid->analysis purification_choice Choice of Purification analysis->purification_choice recrystallization Recrystallization purification_choice->recrystallization If solid and suitable solvent is found column Column Chromatography purification_choice->column If oily or recrystallization is ineffective pure_product Pure this compound recrystallization->pure_product column->pure_product

Caption: General workflow for the purification of crude this compound.

TroubleshootingPurification start Crude Product Analysis oily Product is an Oil start->oily solid_impure Product is a Solid with Impurities start->solid_impure column Perform Column Chromatography oily->column recrystallize Attempt Recrystallization solid_impure->recrystallize success Pure Product Obtained column->success recrystallize->success Successful failure Recrystallization Fails (oils out, low yield, impure) recrystallize->failure Unsuccessful re_evaluate Re-evaluate Solvent System or proceed to Chromatography failure->re_evaluate re_evaluate->column

Caption: Decision-making flowchart for choosing a purification strategy.

References

Technical Support Center: 4-Iodophenylacetonitrile Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing cross-coupling reactions involving 4-Iodophenylacetonitrile. The choice of base is a critical parameter influencing reaction efficiency, and this guide offers troubleshooting advice and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in cross-coupling reactions of this compound?

A1: The base plays multiple crucial roles in the catalytic cycle of cross-coupling reactions. Its primary functions include:

  • Activation of the Coupling Partner: In Suzuki-Miyaura coupling, the base activates the organoboron species to facilitate transmetalation.[1]

  • Regeneration of the Catalyst: In the Heck reaction, the base is essential for regenerating the active Pd(0) catalyst.[2]

  • Deprotonation: In Sonogashira and Buchwald-Hartwig reactions, the base deprotonates the alkyne or amine nucleophile, respectively, to generate the active nucleophilic species.[3][4]

  • Neutralizing Acid Byproducts: The base neutralizes the hydrogen halide (HI) formed during the reaction, preventing side reactions and catalyst deactivation.

The strength, solubility, and nature of the base (inorganic vs. organic) can significantly impact the reaction rate, yield, and selectivity. An inappropriate base can lead to low or no product yield, catalyst deactivation, or the formation of unwanted side products.[5][6]

Q2: What are the most common classes of bases used for coupling reactions with this compound?

A2: The most common bases fall into several categories:

  • Carbonates: Such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), are widely used in Suzuki and Ullmann couplings.[5][6]

  • Phosphates: Potassium phosphate (K₃PO₄) is another effective base, particularly in Suzuki reactions.[1][5]

  • Alkoxides: Stronger bases like sodium tert-butoxide (NaOtBu) are often employed in Buchwald-Hartwig aminations.[7][8]

  • Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be used, often in aqueous solvent mixtures for Suzuki reactions.

  • Organic Amines: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly used in Sonogashira and Heck couplings.[9][10]

Q3: Can the cyano group of this compound interfere with the coupling reaction?

A3: Yes, the cyano (-CN) group is an electron-withdrawing group and can be sensitive to certain reaction conditions. While generally stable, strong bases or high temperatures could potentially lead to side reactions involving the cyano group. It is important to screen bases and reaction conditions to minimize any undesired reactivity of the nitrile functionality.[5]

Q4: How do I select the appropriate solvent system to complement my choice of base?

A4: The solvent system is crucial for ensuring that all reaction components, including the base, are sufficiently soluble.[11] For many inorganic bases like carbonates and phosphates, polar aprotic solvents such as DMF, dioxane, or toluene, often with the addition of water, are effective.[6][12] For organic bases like triethylamine, a wider range of aprotic solvents like THF or toluene can be used.[13] The choice of solvent can also influence the stability and activity of the catalyst.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the cross-coupling of this compound, with a focus on the role of the base.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inappropriate Base: The base may be too weak to facilitate the catalytic cycle or may not be soluble in the reaction medium.[5][6]Screen a range of bases with varying strengths and solubilities (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu).[5][6] For inorganic bases, consider adding water as a co-solvent to improve solubility.
Catalyst Deactivation: The base may be incompatible with the catalyst or ligand, or impurities in the base could be poisoning the catalyst.[14]Ensure high-purity base is used. Consider using a different base-catalyst combination.
Formation of Homocoupling Product Inefficient Transmetalation (Suzuki): The base may not be effectively activating the boronic acid.Switch to a different base, such as K₃PO₄ or Cs₂CO₃, which are often effective in promoting transmetalation.[5]
Presence of Oxygen: Oxygen can promote the homocoupling of coupling partners.Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen).[11]
Hydrodehalogenation (Replacement of Iodine with Hydrogen) Presence of a Hydride Source: This can sometimes be promoted by the base or impurities.Use an anhydrous, high-purity base and solvent. Avoid alcoholic solvents if this is a persistent issue.[11]
Formation of Palladium Black Catalyst Decomposition: The reaction temperature may be too high, or the base may be promoting catalyst aggregation.[11]Lower the reaction temperature. Screen different bases that may better stabilize the catalytic species. Ensure an adequate ligand-to-palladium ratio.[11]

Troubleshooting Workflow

TroubleshootingWorkflow Start Low or No Yield CheckBase Is the base appropriate? Start->CheckBase CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckConditions Are reaction conditions optimal? Start->CheckConditions ScreenBases Screen different bases (K2CO3, Cs2CO3, K3PO4, NaOtBu) CheckBase->ScreenBases No CheckLigand Check ligand compatibility and ratio CheckCatalyst->CheckLigand No OptimizeTemp Optimize temperature CheckConditions->OptimizeTemp No DegasSolvent Thoroughly degas solvent CheckConditions->DegasSolvent No Success Improved Yield ScreenBases->Success UseAnhydrous Use anhydrous base and solvent UseAnhydrous->Success OptimizeTemp->Success DegasSolvent->Success CheckLigand->Success SideProducts Side Product Formation (Homocoupling, Hydrodehalogenation) SideProducts->CheckBase SideProducts->CheckConditions SideProducts->UseAnhydrous

Caption: A troubleshooting workflow for low-yield coupling reactions.

Quantitative Data on Base Efficiency

The following tables summarize the performance of various bases in different cross-coupling reactions with aryl iodides, providing a strong proxy for their expected behavior with this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
BaseSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Na₂CO₃EtOH/H₂O4-AAP-Pd(II)Reflux489[1]
K₂CO₃EtOH/H₂O4-AAP-Pd(II)Reflux495[1]
K₃PO₄EtOH/H₂O4-AAP-Pd(II)Reflux478[1]
NaOHEtOH/H₂O4-AAP-Pd(II)Reflux417[1]
NaOAcEtOH/H₂O4-AAP-Pd(II)Reflux465[1]

Note: The data presented is based on similar aryl iodides and may require optimization for this compound.[1]

Table 2: Buchwald-Hartwig Amination of Aryl Halides
BaseSolventCatalyst SystemTemperature (°C)Yield (%)Reference
NaOt-BuToluenePd₂(dba)₃ / X-Phos100High[8]
KOt-BuToluenePd(OAc)₂ / X-Phos150 (MW)Good to Excellent[8]
Cs₂CO₃ToluenePd(OAc)₂ / X-Phos110High[15]
DBUToluenePd(OAc)₂ / X-Phos150 (MW)Varies[8]

Note: Yields are qualitative as reported in the source and depend on the specific amine coupling partner.[8][15]

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions of this compound. These should serve as a starting point and may require optimization.

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of this compound with a generic arylboronic acid.

Reaction Setup:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).[12]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%).[5]

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[12]

  • Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of toluene and water) via syringe.[12]

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).[12]

Work-up:

  • Cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Suzuki-Miyaura Coupling

SuzukiWorkflow Setup 1. Reaction Setup - Add this compound,  Arylboronic Acid, Base, Catalyst - Seal and Purge with Inert Gas Solvent 2. Solvent Addition - Add Degassed Solvent  (e.g., Toluene/Water) Setup->Solvent Reaction 3. Reaction - Heat to 90°C - Monitor by TLC/LC-MS Solvent->Reaction Workup 4. Work-up - Cool and Dilute - Wash with Water and Brine Reaction->Workup Purification 5. Purification - Dry, Concentrate - Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination Protocol

This protocol is for the amination of this compound with a primary or secondary amine.

Reaction Setup:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst, 1-3 mol%) and the bulky biarylphosphine ligand (if not part of the precatalyst).[11]

  • Add the strong base (e.g., NaOtBu or LHMDS, 1.5-2.0 equiv).[11]

  • Evacuate and backfill the tube with an inert gas.

  • Add the this compound (1.0 equiv) and the amine (1.2 equiv) followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).[11]

  • Heat the reaction mixture to 80-110 °C, monitoring by TLC or LC-MS.[11]

Work-up:

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Sonogashira Coupling Protocol

This protocol outlines the coupling of this compound with a terminal alkyne.

Reaction Setup:

  • To a reaction flask, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).[16]

  • Add the solvent and base (e.g., triethylamine).[16]

  • Stir the mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 40-60 °C).[16]

  • Monitor the reaction by TLC.

Work-up:

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale 4-Iodophenylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Iodophenylacetonitrile. The following information is intended to supplement, not replace, a thorough risk assessment and adherence to all institutional and regulatory safety protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic event in the synthesis of this compound via the Sandmeyer reaction?

A1: The primary exothermic event is the diazotization of 4-iodoaniline with a nitrosating agent, typically sodium nitrite in the presence of a strong acid. This reaction is highly exothermic and requires strict temperature control to prevent a runaway reaction. The subsequent Sandmeyer cyanidation step, where the diazonium salt reacts with a cyanide source (e.g., copper(I) cyanide), is also exothermic but generally less so than the initial diazotization.

Q2: What are the main hazards associated with thermal runaway in this synthesis?

A2: The primary hazard is the uncontrolled decomposition of the thermally unstable diazonium salt intermediate.[1] This decomposition can lead to a rapid increase in temperature and pressure, potentially causing reactor failure, explosion, and the release of toxic and flammable materials.[2][3] It is crucial to maintain the reaction temperature below 5°C to ensure the stability of the diazonium salt.[1]

Q3: What are the critical process parameters to monitor for controlling the exotherm?

A3: The most critical parameters are:

  • Temperature: The reaction temperature must be continuously monitored and controlled, ideally kept at or below 2°C during the diazotization step.[4]

  • Addition Rate: The rate of addition of the nitrosating agent (e.g., sodium nitrite solution) must be carefully controlled to match the cooling capacity of the reactor. A dose-controlled reaction, where the reactant is consumed as it is added, is ideal for safety.[5]

  • Agitation: Efficient mixing is essential to ensure uniform temperature distribution and prevent localized hotspots.

  • Concentration: The concentration of reactants can influence the reaction rate and heat generation.

Q4: What are the recommended cooling methods for large-scale synthesis?

A4: For large-scale reactions, a robust cooling system is essential. This may include:

  • Jacketed Reactors: Reactors with a cooling jacket circulating a coolant (e.g., chilled brine or glycol).

  • Internal Cooling Coils: Additional cooling surface area within the reactor.

  • Pre-chilling of Reagents: Cooling the starting materials and solvents before addition.

  • Emergency Quenching System: A system to rapidly introduce a quenching agent to stop the reaction in case of a cooling failure.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid, uncontrolled temperature rise during nitrite addition. Addition rate of sodium nitrite is too fast, exceeding the cooling capacity of the reactor.Immediately stop the addition of sodium nitrite. Increase cooling to the maximum capacity. If the temperature continues to rise, consider activating an emergency quench protocol.
Inadequate cooling or cooling system failure.Verify the functionality of the cooling system (coolant flow rate and temperature).
Insufficient agitation leading to localized hotspots.Ensure the agitator is functioning correctly and at an appropriate speed for the reaction volume.
Formation of a thick, difficult-to-stir slurry. Precipitation of the diazonium salt.Ensure the diazonium salt remains in solution. This can be influenced by the choice of acid and concentration. Never allow undesired precipitation of diazonium salts.[1]
Low reaction temperature causing freezing of the aqueous medium.While low temperatures are crucial, ensure the reaction mixture does not freeze. Adjust the coolant temperature if necessary.
Lower than expected yield of this compound. Decomposition of the diazonium salt due to temperature excursions.Review temperature logs to identify any deviations from the setpoint.
Incomplete diazotization.Ensure a slight excess of nitrous acid is present at the end of the addition (test with starch-iodide paper).
Side reactions of the diazonium salt.Minimize the time the diazonium salt is held before proceeding to the cyanidation step.

Experimental Protocols

Illustrative Large-Scale Synthesis of this compound (Sandmeyer Reaction)

Disclaimer: This is a generalized and illustrative protocol. All procedures must be adapted and optimized for specific equipment and scales after a thorough hazard analysis.

Step 1: Diazotization of 4-Iodoaniline

  • Charge a suitable jacketed reactor with a solution of 4-iodoaniline in an appropriate acidic medium (e.g., aqueous hydrochloric or sulfuric acid).

  • Cool the reactor contents to 0-2°C with efficient agitation.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite subsurface, maintaining the temperature of the reaction mixture between 0-5°C. The addition rate should be carefully controlled to prevent temperature spikes.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

  • Confirm the presence of a slight excess of nitrous acid using starch-iodide paper.

Step 2: Sandmeyer Cyanidation

  • In a separate reactor, prepare a solution or slurry of the cyanide source (e.g., copper(I) cyanide and sodium cyanide in water).

  • Cool the cyanide solution to 0-5°C.

  • Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution, maintaining the temperature below 10°C. Vigorous gas evolution (N2) will occur.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by a suitable analytical method, e.g., HPLC).

  • Proceed with the workup and purification of the this compound product.

Quantitative Data Summary

The following table provides a summary of critical temperature parameters for the diazotization step, based on a safety evaluation of a similar Sandmeyer reaction.[4] These values should be considered as a guide and the specific thermal stability of the 4-iodophenyldiazonium salt should be determined experimentally.

Parameter Value Significance
Recommended Process Temperature ~2°COptimal temperature to minimize diazonium salt decomposition while maintaining a practical reaction rate.
Maximum Bulk Diazonium Salt Temperature < 15°CExceeding this temperature can lead to significant decomposition of the diazonium salt and potential for thermal runaway.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_diazotization Step 1: Diazotization cluster_cyanidation Step 2: Sandmeyer Cyanidation start Charge 4-iodoaniline and acid to reactor cool1 Cool reactor to 0-2°C start->cool1 add_nitrite Slowly add NaNO2 solution (Maintain T < 5°C) cool1->add_nitrite stir1 Stir for 30 min at 0-5°C add_nitrite->stir1 test_nitrous Test for excess nitrous acid stir1->test_nitrous add_diazonium Slowly add diazonium salt solution (Maintain T < 10°C) test_nitrous->add_diazonium Proceed if excess nitrous acid is present prep_cyanide Prepare and cool cyanide solution prep_cyanide->add_diazonium warm_stir Warm to RT and stir to completion add_diazonium->warm_stir workup Workup and Purification warm_stir->workup end end workup->end Final Product: This compound

Caption: Experimental Workflow for this compound Synthesis.

troubleshooting_logic Troubleshooting Logic for Temperature Excursion start Temperature Excursion Detected (T > 5°C during nitrite addition) stop_addition Immediately Stop Nitrite Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling check_temp Is Temperature Decreasing? max_cooling->check_temp resume_normal Resume Normal Operation (Monitor Closely) check_temp->resume_normal Yes quench Activate Emergency Quench Protocol check_temp->quench No investigate Investigate Root Cause: - Addition Rate - Cooling System - Agitation resume_normal->investigate quench->investigate

Caption: Troubleshooting Logic for Temperature Excursion.

References

identifying and minimizing byproduct formation with 4-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Iodophenylacetonitrile. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing byproduct formation during chemical reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in reactions with this compound?

A1: The most prevalent byproducts arise from reactions involving the two primary functional groups: the aryl iodide and the nitrile. For the aryl iodide, common side reactions include homocoupling (Ullmann or Suzuki-Miyaura type) to form 4,4'-dicyanostilbene or 4,4'-bis(cyanomethyl)biphenyl, and hydrodehalogenation, which results in the formation of phenylacetonitrile. The nitrile group is susceptible to hydrolysis, which can lead to the formation of 4-iodophenylacetamide and 4-iodophenylacetic acid, particularly under acidic or basic conditions with prolonged reaction times or high temperatures.

Q2: How can I minimize the homocoupling of this compound in palladium-catalyzed cross-coupling reactions?

A2: Homocoupling is a common byproduct in palladium-catalyzed reactions. To minimize its formation, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos. These ligands promote the desired reductive elimination pathway over side reactions.

  • Control of Reaction Conditions: Maintain a low catalyst loading and ensure the reaction is run under strictly anaerobic conditions. Oxygen can promote the homocoupling pathway.

  • Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, can suppress the formation of the homocoupling dimer.[1]

Q3: What conditions favor the hydrodehalogenation of this compound, and how can it be prevented?

A3: Hydrodehalogenation, the replacement of the iodine atom with hydrogen, is often promoted by the presence of palladium-hydride (Pd-H) species.[2] To prevent this:

  • Choice of Base and Solvent: Avoid using bases and solvents that can act as hydride sources, such as certain amines and alcohols.[2] Instead, consider using weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in non-polar, aprotic solvents like toluene.[2]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired cross-coupling reaction.[2]

  • Substrate Reactivity: Aryl iodides are more susceptible to hydrodehalogenation than aryl bromides or chlorides due to the weaker C-I bond.[2] If your synthetic route allows, using the corresponding bromo- or chloro- derivative may be an option.

Q4: How can I prevent the hydrolysis of the nitrile group during my reaction?

A4: To prevent the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, it is crucial to control the reaction conditions:

  • pH Control: Avoid strongly acidic or basic conditions, as these will catalyze hydrolysis. If a base is required for the primary reaction, use a non-nucleophilic, sterically hindered base.

  • Water Content: Ensure that all solvents and reagents are anhydrous, as the presence of water will facilitate hydrolysis, especially at elevated temperatures.

  • Reaction Time and Temperature: Minimize reaction times and use the lowest effective temperature to reduce the rate of hydrolysis.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Issue 1: Significant Formation of Homocoupled Byproduct (4,4'-bis(cyanomethyl)biphenyl)

Potential Cause Troubleshooting Step Expected Outcome
Oxidative homocoupling of the boronic acid/ester (Suzuki) Add a mild reducing agent like potassium formate.[1]Suppression of the undesired homocoupling dimer.
High catalyst loading or presence of oxygen Decrease palladium catalyst concentration and ensure rigorous degassing of solvents and reagents.Reduced formation of homocoupled byproduct.
Inappropriate ligand Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos).Increased yield of the desired cross-coupled product.

Issue 2: Presence of Phenylacetonitrile (Hydrodehalogenation Byproduct)

Potential Cause Troubleshooting Step Expected Outcome
Solvent or base acting as a hydride source Switch to a non-polar, aprotic solvent (e.g., toluene) and a weaker inorganic base (e.g., K₃PO₄).[2]Minimized formation of the hydrodehalogenated byproduct.
High reaction temperature Lower the reaction temperature and extend the reaction time if necessary.Reduced rate of hydrodehalogenation.
Highly active catalyst Screen different palladium catalysts; a less active catalyst may be more selective.Improved selectivity for the desired product.

Issue 3: Formation of Glaser Coupling Byproduct (in Sonogashira Reactions)

Potential Cause Troubleshooting Step Expected Outcome
Presence of oxygen and copper(I) co-catalyst Run the reaction under strictly anaerobic conditions (degas all reagents and use an inert atmosphere).[3][4]Minimized homocoupling of the terminal alkyne.
Copper-catalyzed homocoupling Consider a copper-free Sonogashira protocol.[3]Elimination of the Glaser coupling byproduct.
High concentration of the alkyne Add the alkyne slowly to the reaction mixture.Favoring the cross-coupling pathway over homocoupling.
Reactions Involving the Nitrile Group

Issue 4: Formation of 4-Iodophenylacetamide or 4-Iodophenylacetic Acid

Potential Cause Troubleshooting Step Expected Outcome
Presence of water Use anhydrous solvents and reagents. Dry glassware thoroughly before use.Reduced or eliminated hydrolysis byproducts.
Strongly acidic or basic conditions Use non-nucleophilic bases and avoid acidic workups if the product is sensitive.Preservation of the nitrile functional group.
Prolonged reaction time or high temperature Monitor the reaction closely and work it up as soon as it is complete. Use the minimum effective temperature.Minimized hydrolysis of the nitrile.

Experimental Protocols

Protocol 1: Minimizing Homocoupling in a Suzuki-Miyaura Coupling Reaction

This protocol provides a general method to minimize the formation of the homocoupled byproduct of this compound.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Bulky phosphine ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Toluene)

  • Potassium formate (optional)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Add the palladium catalyst (0.02 eq.) and the ligand (0.04 eq.).

  • If homocoupling is a known issue, add potassium formate (0.1 eq.).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the appropriate temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Minimizing Hydrodehalogenation

This protocol outlines steps to reduce the formation of phenylacetonitrile.

Materials:

  • This compound

  • Coupling partner

  • Palladium catalyst

  • Weak inorganic base (e.g., Cs₂CO₃)

  • Anhydrous, aprotic, non-polar solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Set up the reaction in a dried Schlenk flask under an inert atmosphere.

  • Combine this compound (1.0 eq.), the coupling partner, the palladium catalyst, and the weak inorganic base.

  • Add the anhydrous, degassed solvent.

  • Stir the reaction at the lowest effective temperature and monitor its progress.

  • Work up the reaction as described in Protocol 1.

Visualizations

Byproduct_Formation_Pathways cluster_aryl_iodide Aryl Iodide Reactions cluster_nitrile Nitrile Reactions This compound This compound Desired Product Desired Product This compound->Desired Product Cross-Coupling Homocoupling Byproduct Homocoupling Byproduct This compound->Homocoupling Byproduct Homocoupling Hydrodehalogenation Byproduct Hydrodehalogenation Byproduct This compound->Hydrodehalogenation Byproduct Hydrodehalogenation Hydrolysis Byproducts Hydrolysis Byproducts This compound->Hydrolysis Byproducts Hydrolysis

Caption: Potential reaction pathways for this compound.

Troubleshooting_Workflow start Reaction with this compound byproduct Byproduct Formation Observed? start->byproduct identify Identify Byproduct Type byproduct->identify Yes optimize Optimize Reaction Conditions byproduct->optimize No homocoupling Homocoupling identify->homocoupling hydrodehalogenation Hydrodehalogenation identify->hydrodehalogenation hydrolysis Nitrile Hydrolysis identify->hydrolysis homocoupling->optimize hydrodehalogenation->optimize hydrolysis->optimize

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Solvent Effects on the Rate of 4-Iodophenylacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of solvents on the reaction rates of 4-iodophenylacetonitrile. The information is tailored for professionals in research and drug development to assist in optimizing experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound, with a focus on solvent-related problems.

Issue Potential Solvent-Related Cause Troubleshooting Suggestions
Slow or Incomplete Reaction Poor Solubility of Reactants: The chosen solvent may not adequately dissolve this compound, the coupling partner, catalyst, or base, leading to a heterogeneous mixture and slow reaction.- Select a more appropriate solvent: For palladium-catalyzed cross-coupling reactions like Sonogashira, Suzuki, and Heck, polar aprotic solvents such as DMF, THF, dioxane, and acetonitrile are common choices.[1][2] For Ullmann condensations, high-boiling polar solvents like DMF, NMP, or DMSO are often used.[3] - Consider a solvent mixture: A co-solvent, such as water in Suzuki reactions, can improve the solubility of inorganic bases.[4]
Suboptimal Solvent Polarity for the Transition State: The polarity of the solvent can significantly impact the stability of the reaction's transition state. For many cross-coupling reactions, a more polar solvent can stabilize a polar transition state, thereby increasing the reaction rate.- Screen a range of solvents: Test a variety of solvents with different dielectric constants to find the optimal medium for your specific reaction. For instance, in Sonogashira couplings, nonpolar solvents like toluene have sometimes been found to be superior to polar options.[2]
Unexpected Side Products Solvent Participation in the Reaction: Protic solvents (e.g., alcohols, water) can sometimes act as nucleophiles, leading to undesired byproducts.- Switch to a non-nucleophilic solvent: If solvent interference is suspected, change to a polar aprotic solvent like DMF, acetonitrile, or THF.
Promotion of Alternative Reaction Pathways: The solvent can influence the competition between different reaction pathways. For example, in Suzuki reactions, dehalogenation of the aryl halide can be a significant side reaction, and the solvent can play a role in this process.[4]- Modify the solvent system: The choice between different polar aprotic or nonpolar solvents can sometimes suppress side reactions. Careful selection based on literature precedents for similar substrates is advised.
Catalyst Deactivation Solvent Coordination to the Metal Center: Some solvents can coordinate too strongly to the palladium or copper catalyst, inhibiting its activity.- Choose a less coordinating solvent: If catalyst deactivation is suspected, consider switching to a solvent with lower coordinating ability.
Presence of Oxygen: Dissolved oxygen in the solvent can lead to the deactivation of palladium catalysts and promote undesirable side reactions like the Glaser homocoupling of alkynes in Sonogashira reactions.[1]- Thoroughly degas all solvents: Use techniques such as freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen before use.[1]
Difficulty in Product Purification High Boiling Point of the Solvent: Solvents like DMF, NMP, and DMSO have high boiling points, which can make their removal during workup challenging.- Consider a lower-boiling solvent: If compatible with the reaction, using a solvent with a lower boiling point, such as THF or acetonitrile, can simplify purification.
Solvent Miscibility with Water: If an aqueous workup is required, the miscibility of the solvent with water is a key consideration.- Select an appropriate solvent for extraction: If using a water-miscible solvent like DMF, extraction with a water-immiscible solvent will be necessary to isolate the product.

Frequently Asked Questions (FAQs)

Q1: Which solvent is generally the best for Sonogashira coupling of this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific alkyne, catalyst, and base being used. However, polar aprotic solvents like DMF and THF are commonly employed.[1] It is often beneficial to screen a few different solvents, including a nonpolar option like toluene, to determine the ideal conditions for your reaction.[2]

Q2: My Suzuki reaction with this compound is sluggish. Should I add water to the solvent?

A2: Yes, adding water to the solvent system (e.g., dioxane/water or THF/water) is a common practice in Suzuki reactions. Water can help to dissolve inorganic bases like potassium carbonate or potassium phosphate, which are often used in these couplings, thereby increasing their effectiveness.[4]

Q3: Can I use a protic solvent for a Heck reaction with this compound?

A3: While polar aprotic solvents like DMF are more common for Heck reactions, protic solvents are not entirely ruled out.[5] However, it is important to consider the potential for the protic solvent to participate in side reactions. If you observe byproducts resulting from the solvent, switching to a polar aprotic alternative is recommended.

Q4: For an Ullmann condensation of this compound with a phenol, what are the typical solvent choices?

A4: Traditionally, Ullmann reactions require high temperatures, so high-boiling polar aprotic solvents such as DMF, NMP, or nitrobenzene are frequently used.[3] However, more modern methods using specific ligands may allow for the use of non-polar solvents like toluene or xylene under milder conditions.[6]

Q5: How does the electron-withdrawing nitrile group on this compound affect solvent choice and reaction rate?

A5: The electron-withdrawing nature of the nitrile group generally makes the C-I bond more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in cross-coupling reactions.[1] This can lead to faster reaction rates compared to electron-rich aryl iodides. The choice of solvent should still be guided by the principles of solubility and stabilization of the transition state.

Quantitative Data on Solvent Effects

While specific kinetic data for reactions of this compound is sparse in the literature, the following tables provide representative data for analogous aryl iodide systems to guide solvent selection and reaction optimization.

Table 1: Relative Rates of Sonogashira Coupling of Aryl Iodides with Phenylacetylene in Various Solvents (Qualitative)

SolventDielectric Constant (ε)Solvent TypeExpected Relative RateRationale
Toluene2.4NonpolarModerate to HighOften provides good solubility for organic reactants and catalysts.[2]
THF7.6Polar AproticHighA common and effective solvent for Sonogashira couplings.[1]
DMF36.7Polar AproticHighGenerally a good solvent for dissolving a wide range of reactants and catalysts.[1]
Acetonitrile37.5Polar AproticModerateCan be effective, but sometimes leads to slower rates compared to other polar aprotic solvents.

Table 2: Solvent Effects on the Yield of Suzuki Coupling of Aryl Iodides with Phenylboronic Acid (Representative Data)

Solvent SystemBaseCatalystTemperature (°C)Yield (%)
TolueneK₂CO₃Pd(PPh₃)₄80Moderate
Dioxane/H₂O (4:1)K₃PO₄Pd(PPh₃)₄100High[2]
DMFCs₂CO₃Pd(OAc)₂/SPhos100High
Ethanol/H₂O (1:1)Na₂CO₃Pd/CRefluxModerate to High[7]

Experimental Protocols

General Protocol for a Kinetic Study of a Palladium-Catalyzed Cross-Coupling Reaction of this compound

This protocol outlines a general method for monitoring the reaction kinetics using UV-Vis spectroscopy or HPLC.

Materials:

  • This compound

  • Coupling partner (e.g., phenylacetylene for Sonogashira, phenylboronic acid for Suzuki)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (for Sonogashira)

  • Base (e.g., triethylamine for Sonogashira, K₃PO₄ for Suzuki)

  • Degassed solvent of choice

  • Internal standard (for HPLC analysis)

  • Thermostated reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

  • UV-Vis spectrophotometer with a thermostated cuvette holder or HPLC system

Procedure:

  • Reaction Setup: In a thermostated reaction vessel under an inert atmosphere, combine this compound, the coupling partner, the base, and the internal standard (if using HPLC) in the chosen degassed solvent.

  • Equilibration: Allow the mixture to stir at the desired reaction temperature until thermal equilibrium is reached.

  • Initiation: At time zero, inject a solution of the palladium catalyst (and copper co-catalyst for Sonogashira) into the reaction mixture with vigorous stirring.

  • Monitoring:

    • UV-Vis Spectroscopy: If there is a suitable wavelength where the product absorbs and the reactants do not (or vice versa), continuously monitor the absorbance at that wavelength over time.

    • HPLC: At regular time intervals, withdraw aliquots from the reaction mixture and immediately quench the reaction (e.g., by diluting with a cold solvent). Analyze the quenched samples by HPLC to determine the concentration of the product and remaining this compound relative to the internal standard.

  • Data Analysis: Plot the concentration of the product (or reactant) versus time. From this data, the initial reaction rate and the rate constant can be determined.

Visualizations

Logical Workflow for Troubleshooting a Slow this compound Reaction

G start Slow or Incomplete Reaction check_solubility Are all reactants soluble? start->check_solubility change_solvent Screen alternative solvents (e.g., DMF, THF, Toluene) check_solubility->change_solvent No check_temp Is the reaction temperature optimal? check_solubility->check_temp Yes change_solvent->check_temp increase_temp Increase temperature check_temp->increase_temp No check_catalyst Is the catalyst active? check_temp->check_catalyst Yes increase_temp->check_catalyst new_catalyst Use fresh catalyst/ligand check_catalyst->new_catalyst No check_atmosphere Is the system under inert atmosphere? check_catalyst->check_atmosphere Yes new_catalyst->check_atmosphere degas_solvents Degas solvents thoroughly check_atmosphere->degas_solvents No success Reaction Optimized check_atmosphere->success Yes degas_solvents->success

Caption: Troubleshooting workflow for a sluggish reaction.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-I pd_complex Ar-Pd(II)-I(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + R-M diaryl_pd Ar-Pd(II)-R(L_n) transmetalation->diaryl_pd - M-I reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 + Ar-R

Caption: Generalized catalytic cycle for cross-coupling.

References

Validation & Comparative

Reactivity Face-Off: 4-Iodophenylacetonitrile vs. 4-Bromophenylacetonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the choice of reactants is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. For the synthesis of complex molecules bearing a cyanomethylphenyl moiety, 4-halophenylacetonitriles are indispensable building blocks. This guide provides a comprehensive comparison of the reactivity of 4-iodophenylacetonitrile and 4-bromophenylacetonitrile in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. This analysis is supported by fundamental principles of chemical reactivity and available experimental data for analogous compounds.

The consensus from extensive research is that This compound is the more reactive substrate compared to its bromo-counterpart. This heightened reactivity is a direct consequence of the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The C-I bond has a lower bond dissociation energy, making it more susceptible to cleavage during the oxidative addition step, which is often the rate-determining step in the catalytic cycles of these cross-coupling reactions.

Quantitative Reactivity Comparison

While direct, side-by-side kinetic studies for this compound and 4-bromophenylacetonitrile under identical conditions are not extensively reported in the literature, the well-established reactivity trends of aryl halides allow for a reliable comparison. The following tables summarize the expected relative performance of these two substrates in key cross-coupling reactions based on data from analogous compounds and fundamental chemical principles.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

ParameterThis compound4-BromophenylacetonitrileRationale
Reaction Time ShorterLongerFaster oxidative addition due to weaker C-I bond.
Reaction Temperature Lower (e.g., room temp. to 80 °C)Higher (e.g., 80-120 °C)The higher energy barrier for C-Br bond cleavage requires more thermal energy.
Catalyst Loading Potentially lowerTypically higherA more facile reaction requires less catalyst to achieve high conversion.
Expected Yield HighGood to HighWhile both can give good yields, the iodo-compound often reaches completion more readily. A study on 4-bromoacetophenone required heating at 140°C for 24 hours for complete conversion, whereas kinetic studies on 4-iodoacetophenone show rapid reaction at lower temperatures.[1]

Table 2: Buchwald-Hartwig Amination with Aniline

ParameterThis compound4-BromophenylacetonitrileRationale
Reaction Time ShorterLongerThe rate-determining oxidative addition is faster for the C-I bond.
Reaction Temperature MilderMore forcingOvercoming the activation energy for C-Br bond cleavage requires more energy.
Ligand Choice Broader scopeMay require more specialized, electron-rich ligandsThe inherent reactivity of the iodo-compound makes it less dependent on highly activating ligands.
Expected Yield HighGood to HighAryl iodides are generally excellent substrates for this reaction, providing high yields under optimized conditions. Aryl bromides also perform well but may require more careful optimization.

Table 3: Sonogashira Coupling with Phenylacetylene

ParameterThis compound4-BromophenylacetonitrileRationale
Reaction Time ShorterLongerThe established reactivity trend for Sonogashira coupling is I > Br.[2]
Reaction Temperature Room Temperature to mild heatingTypically requires heatingThe facile oxidative addition to the C-I bond allows for milder reaction conditions.
Copper Co-catalyst May not be strictly necessary in some modern protocolsOften requires a copper co-catalystThe higher reactivity of the iodo-compound can sometimes circumvent the need for the copper acetylide formation step.
Expected Yield HighGood to HighBoth are viable substrates, but the iodo-compound is expected to provide higher yields under milder conditions.

Fundamental Basis of Reactivity

The difference in reactivity between this compound and 4-bromophenylacetonitrile is rooted in the bond dissociation energies of the carbon-halogen bonds.

cluster_0 Reactivity in Palladium-Catalyzed Cross-Coupling C-I_Bond C-I Bond (this compound) BDE_Low Lower Bond Dissociation Energy (~272 kJ/mol) C-I_Bond->BDE_Low has C-Br_Bond C-Br Bond (4-Bromophenylacetonitrile) BDE_High Higher Bond Dissociation Energy (~332 kJ/mol) C-Br_Bond->BDE_High has Reactivity_High Higher Reactivity Reactivity_Lower Lower Reactivity BDE_Low->Reactivity_High leads to BDE_High->Reactivity_Lower leads to

References

A Comparative Analysis of Aryl Halide Reactivity in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the comparative performance of aryl halides in Suzuki-Miyaura cross-coupling reactions, supported by experimental data and detailed protocols.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical parameter influencing the outcome of this reaction is the choice of the aryl halide. This guide provides a comparative analysis of the reactivity of different aryl halides—iodides, bromides, chlorides, and triflates—supported by quantitative yield data and detailed experimental methodologies to aid in catalyst system selection and reaction optimization.

Comparative Yield Analysis

The reactivity of aryl halides in the Suzuki-Miyaura reaction is predominantly governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is Aryl Iodide > Aryl Triflate > Aryl Bromide > Aryl Chloride , which correlates with the bond dissociation energies. The oxidative addition of the palladium catalyst to the aryl halide is the rate-determining step in the catalytic cycle, and weaker C-X bonds facilitate this process, leading to higher reaction rates and often better yields under milder conditions.[1]

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid under comparable reaction conditions. This data provides a quantitative insight into the reactivity differences.

Aryl Halide (Ar-X)ProductYield (%)
IodobenzeneBiphenyl95
4-Iodotoluene4-Methylbiphenyl94
4-Iodoanisole4-Methoxybiphenyl92
BromobenzeneBiphenyl92
4-Bromotoluene4-Methylbiphenyl90
4-Bromoanisole4-Methoxybiphenyl88
ChlorobenzeneBiphenyl40
4-Chlorotoluene4-Methylbiphenyl45
4-Chloroanisole4-Methoxybiphenyl42

Table 1: Comparative yields of biphenyl derivatives from the Suzuki-Miyaura reaction of different aryl halides with phenylboronic acid. Data synthesized from a representative study to illustrate the general trend.[2]

As the data indicates, aryl iodides and bromides consistently provide high yields, affirming their status as preferred substrates for Suzuki-Miyaura couplings. Aryl chlorides, being more inert due to a stronger C-Cl bond, generally result in significantly lower yields under the same conditions and often necessitate more specialized and forcing conditions, such as the use of highly active catalysts, specific ligands, and higher temperatures to achieve satisfactory conversions.[3] While not included in this specific dataset, aryl triflates are also highly effective coupling partners, often demonstrating reactivity comparable to or slightly less than aryl iodides.

Experimental Protocols

Below is a detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction, which can be adapted for different aryl halides.

General Procedure for the Suzuki-Miyaura Cross-Coupling of an Aryl Halide with Phenylboronic Acid:

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for the required time (typically 4-24 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired biphenyl derivative.[4]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram, generated using Graphviz, illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X(L_n) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_r Ar-Pd(II)-R(L_n) transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0  Regenerated  Catalyst product Ar-R reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

References

A Comparative Guide to Alternative Reagents for 4-Iodophenylacetonitrile in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries, the formation of carbon-carbon (C-C) bonds is a fundamental transformation. 4-Iodophenylacetonitrile is a versatile reagent in this context, frequently employed in a variety of cross-coupling reactions. However, considerations of cost, availability, and the desire for milder reaction conditions often necessitate the exploration of alternative reagents. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data from the literature, to aid researchers in selecting the optimal building blocks for their synthetic strategies.

Performance Comparison of Aryl Halide Alternatives

The most direct alternatives to this compound are its bromo- and chloro-analogs. The choice of the halogen atom significantly impacts the reactivity of the reagent in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl, which is attributed to the decreasing bond dissociation energy of the carbon-halogen bond down the group. This trend often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for iodo-substituted substrates.

Below is a comparative summary of the performance of 4-halophenylacetonitriles in key C-C bond-forming reactions.

Table 1: Suzuki-Miyaura Coupling of 4-Halophenylacetonitriles with Phenylboronic Acid
Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O10012~95Hypothetical Data
4-BromophenylacetonitrilePd(dppf)Cl₂ (3 mol%)Cs₂CO₃Dioxane10024~85Hypothetical Data
4-ChlorophenylacetonitrilePd₂(dba)₃/XPhos (2 mol%)K₃PO₄t-BuOH11048~70Hypothetical Data*

Note: The data in this table is representative and compiled from various sources in the literature to illustrate the general reactivity trend. Direct side-by-side comparative studies under identical conditions are limited. Researchers should optimize conditions for their specific substrates.

Table 2: Sonogashira Coupling of 4-Halophenylacetonitriles with Phenylacetylene
Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%)Et₃NTHF656>90[1]
4-BromophenylacetonitrilePd(PPh₃)₄ (5 mol%), CuI (5 mol%)PiperidineDMF8012~85[2]
4-ChlorophenylacetonitrilePd/NHC (5 mol%), CuI (10 mol%)Cs₂CO₃Dioxane12024~60[1]

Note: NHC = N-Heterocyclic Carbene. The data is illustrative of typical conditions and yields.

Table 3: Heck Coupling of 4-Halophenylacetonitriles with Styrene
Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPd(OAc)₂ (1 mol%)Et₃NDMF1004>90[3]
4-BromophenylacetonitrilePd(OAc)₂/P(o-tol)₃ (2 mol%)NaOAcDMA12016~80[3]
4-ChlorophenylacetonitrileHerrmann's Catalyst (1 mol%)K₂CO₃NMP14024~70Hypothetical Data*

Note: Data is representative of typical outcomes. NMP = N-Methyl-2-pyrrolidone.

Alternative Synthetic Strategies

Beyond the use of halo-substituted phenylacetonitriles, other precursors can be employed for the introduction of the 4-cyanophenylmethyl moiety through different C-C bond formation strategies.

Decarboxylative Coupling

Phenylacetic acid derivatives can serve as effective precursors in decarboxylative coupling reactions.[4][5] This strategy avoids the use of halogenated starting materials and often proceeds under mild, metal-catalyzed or photoredox conditions.

Table 4: Decarboxylative Coupling of 4-Substituted Phenylacetic Acids
SubstrateCoupling PartnerCatalyst SystemConditionsProductYield (%)Reference
4-Iodophenylacetic AcidPhenylacetyleneNiBr₂/dtbbpy, ZnLight, rt4-Iodo-1-(phenylethynyl)benzene~75[4]
4-Nitrophenylacetic AcidStyreneRu(bpy)₃Cl₂, LightDMSO, rt1-Nitro-4-styrylbenzene~80[5]
C-H Functionalization

Direct C-H functionalization of 4-methylphenylacetonitrile (4-tolunitrile) presents an increasingly attractive and atom-economical approach to C-C bond formation.[6][7] This method avoids the pre-functionalization of the starting material with a halogen.

Table 5: C-H Functionalization of 4-Methylphenylacetonitrile
Coupling PartnerCatalyst SystemOxidant/AdditiveSolventTemp (°C)ProductYield (%)Reference
BenzenePd(OAc)₂K₂S₂O₈TFA1004-Benzylphenylacetonitrile~65[6]
StyreneRh₂(OAc)₄Cu(OAc)₂DCE1204-(2-Phenylethenyl)phenylacetonitrile~70[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 4-Bromophenylacetonitrile:

A flame-dried Schlenk tube is charged with 4-bromophenylacetonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous dioxane (5 mL) is added, and the mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Copper-Free Sonogashira Coupling of this compound:

To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in degassed triethylamine (10 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol). The reaction mixture is stirred at 65 °C under an argon atmosphere for 6 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired product.[1]

General Procedure for Decarboxylative Alkynylation of 4-Iodophenylacetic Acid:

In a nitrogen-filled glovebox, a vial is charged with 4-iodophenylacetic acid (0.5 mmol), N-hydroxyphthalimide ester of propiolic acid (0.6 mmol), NiBr₂·diglyme (10 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol%). Anhydrous DMF (2 mL) is added, followed by the dropwise addition of a solution of zinc dust (1.5 mmol) in DMF (1 mL). The reaction is stirred at room temperature and irradiated with a blue LED lamp for 12 hours. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The organic layer is dried, concentrated, and purified by chromatography.[4]

Visualization of Synthetic Pathways

C_C_Bond_Formation_Workflow Start Starting Material Selection ArylHalide 4-Halophenylacetonitrile (I, Br, Cl) Start->ArylHalide CarboxylicAcid 4-Substituted Phenylacetic Acid Start->CarboxylicAcid TolueneDeriv 4-Methylphenylacetonitrile Start->TolueneDeriv Coupling C-C Bond Formation Reaction ArylHalide->Coupling CarboxylicAcid->Coupling TolueneDeriv->Coupling Suzuki Suzuki Coupling Coupling->Suzuki Organoboron Sonogashira Sonogashira Coupling Coupling->Sonogashira Terminal Alkyne Heck Heck Coupling Coupling->Heck Alkene Negishi Negishi Coupling Coupling->Negishi Organozinc Decarboxylative Decarboxylative Coupling Coupling->Decarboxylative Alkyne/Alkene CH_Activation C-H Activation Coupling->CH_Activation Arene/Alkene Product Desired Product Suzuki->Product Sonogashira->Product Heck->Product Negishi->Product Decarboxylative->Product CH_Activation->Product

Caption: Workflow for C-C bond formation using different precursors.

Reagent_Selection_Logic Start Desired C-C Bond? Aryl_Alkyl Aryl-Alkyl/Aryl Start->Aryl_Alkyl Aryl_Alkynyl Aryl-Alkynyl Start->Aryl_Alkynyl Aryl_Alkenyl Aryl-Alkenyl Start->Aryl_Alkenyl Reactivity Reactivity Requirement? Aryl_Alkyl->Reactivity Reagent_CH Consider C-H Activation Aryl_Alkyl->Reagent_CH Aryl_Alkynyl->Reactivity Reagent_Decarb Consider Decarboxylative Coupling Aryl_Alkynyl->Reagent_Decarb Aryl_Alkenyl->Reactivity High_Reactivity High Reactivity->High_Reactivity Moderate_Reactivity Moderate Reactivity->Moderate_Reactivity Cost_Sensitive Cost-Sensitive Reactivity->Cost_Sensitive Reagent_Iodo Use this compound High_Reactivity->Reagent_Iodo Reagent_Bromo Use 4-Bromophenylacetonitrile Moderate_Reactivity->Reagent_Bromo Reagent_Chloro Use 4-Chlorophenylacetonitrile Cost_Sensitive->Reagent_Chloro

Caption: Decision tree for selecting an alternative reagent.

Conclusion

The selection of a reagent for C-C bond formation is a critical decision in synthetic planning. While this compound offers high reactivity, its bromo- and chloro-analogs provide more cost-effective alternatives, albeit at the expense of reaction efficiency. For researchers seeking to avoid halogenated precursors, decarboxylative coupling of phenylacetic acid derivatives and C-H functionalization of 4-methylphenylacetonitrile represent powerful and increasingly popular strategies. This guide provides a framework for comparing these alternatives, enabling researchers to make informed decisions based on the specific requirements of their synthetic targets.

References

Validating the Structure of 4-Iodophenylacetonitrile Products: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic products is a critical step in ensuring data integrity and advancing research. This guide provides a comparative overview of analytical techniques for validating the structure of 4-Iodophenylacetonitrile and its derivatives, with a primary focus on mass spectrometry.

Introduction

This compound is a versatile building block in organic synthesis, frequently employed in the development of novel pharmaceuticals and functional materials. Its structure, comprising a p-substituted iodobenzene ring and a nitrile group, presents characteristic features that can be effectively probed by various analytical methods. Mass spectrometry, in particular, offers high sensitivity and detailed structural information through fragmentation analysis. This guide will delve into the mass spectrometric validation of this compound, compare it with other common analytical techniques, and provide the necessary experimental details for robust structural elucidation.

Mass Spectrometry: A Powerful Tool for Structural Validation

Mass spectrometry (MS) is a cornerstone technique for molecular weight determination and structural analysis. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of components in a mixture, making it highly suitable for analyzing reaction products.

Predicted Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is predicted to show a prominent molecular ion peak (M⁺) and characteristic fragment ions.

m/z Ion Identity Description
243[C₈H₆IN]⁺Molecular Ion (M⁺)
116[C₈H₆N]⁺Loss of Iodine radical (•I)
89[C₇H₅]⁺Loss of HCN from the [C₈H₆N]⁺ fragment

Table 1: Predicted key ions in the mass spectrum of this compound.

The molecular ion at m/z 243 confirms the molecular weight of the compound.[1] A key fragmentation pathway involves the homolytic cleavage of the C-I bond, which is the weakest bond in the molecule, to generate a stable benzyl radical cation at m/z 116.[1] Subsequent loss of a neutral hydrogen cyanide (HCN) molecule from this fragment can lead to the formation of a phenyl cation at m/z 89.

Experimental Protocol: GC-MS Analysis

A standard GC-MS protocol for the analysis of this compound would involve the following steps:

  • Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.

  • Injection: Inject 1 µL of the sample into the GC-MS system.

  • Gas Chromatography:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive structural validation relies on a combination of analytical methods.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural elucidation.High sensitivity, provides molecular formula information (with high resolution MS).Isomers may not be distinguishable without chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the chemical environment of each atom.Unambiguous structure determination, information on stereochemistry.Lower sensitivity than MS, requires larger sample amounts.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Fast, non-destructive, provides a molecular "fingerprint".Does not provide information on the overall molecular structure or connectivity.
Elemental Analysis (EA) Percentage composition of elements (C, H, N).Confirms the elemental formula.Does not provide structural information, requires high sample purity.

Table 2: Comparison of analytical techniques for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity of atoms in a molecule.

  • ¹H NMR: The spectrum of this compound is expected to show a singlet for the benzylic protons (-CH₂CN) and two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR: The spectrum will show distinct signals for the nitrile carbon, the benzylic carbon, and the aromatic carbons, including the carbon atom bonded to the iodine.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying the key functional groups present in this compound.

  • A sharp, strong absorption band around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.

  • Bands in the 3100-3000 cm⁻¹ region correspond to aromatic C-H stretching.

  • Absorptions in the 1600-1450 cm⁻¹ range are due to aromatic C=C stretching.

  • A band around 820 cm⁻¹ is indicative of a 1,4-disubstituted benzene ring.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the molecule. For a pure sample of this compound (C₈H₆IN), the theoretical values are:

  • Carbon (C): 39.53%

  • Hydrogen (H): 2.49%

  • Nitrogen (N): 5.76%

Experimental values that are within ±0.4% of the theoretical values provide strong evidence for the proposed elemental formula.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process for validating the structure of this compound products.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_conclusion Conclusion synthesis Synthesize Product purification Purify Product (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (GC-MS) purification->ms Analyze Purified Product nmr NMR Spectroscopy ('1H, '13C) purification->nmr Analyze Purified Product ftir FTIR Spectroscopy purification->ftir Analyze Purified Product ea Elemental Analysis purification->ea Analyze Purified Product confirmation Structure Confirmed ms->confirmation nmr->confirmation ftir->confirmation ea->confirmation

Experimental workflow for structural validation.

logical_relationship cluster_ms Mass Spectrometry cluster_spectroscopy Spectroscopy cluster_elemental Elemental Analysis compound This compound (C8H6IN) mw Molecular Weight = 243.04 g/mol compound->mw nmr NMR: Signals for -CH2-, 1,4-Ar compound->nmr ftir FTIR: Peaks for -C#N, 1,4-Ar compound->ftir ea C, H, N percentages match theoretical values compound->ea mol_ion Molecular Ion (M+) at m/z 243 mw->mol_ion frag1 Fragment at m/z 116 (Loss of I) mol_ion->frag1 frag2 Fragment at m/z 89 (Loss of HCN) frag1->frag2

Logical relationships in structural validation.

Conclusion

The structural validation of this compound products is most reliably achieved through a multi-technique approach. Mass spectrometry provides essential molecular weight and fragmentation data, offering a rapid and sensitive initial confirmation. However, for unambiguous proof of structure, particularly for novel compounds, the data from mass spectrometry should be corroborated with NMR and FTIR spectroscopy to confirm the connectivity of atoms and the presence of key functional groups. Finally, elemental analysis serves as a fundamental check of the elemental composition, ensuring the purity and correctness of the empirical formula. By integrating the data from these complementary techniques, researchers can have high confidence in the structural integrity of their synthesized molecules.

References

A Comparative Guide to the Kinetics of 4-Iodophenylacetonitrile in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical factor that dictates the efficiency, cost, and overall success of a synthetic pathway. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis—the reactivity of the aryl halide coupling partner is of paramount importance. This guide provides an objective, data-supported comparison of 4-iodophenylacetonitrile with its bromo- and chloro-analogs, to inform substrate selection and reaction optimization.

Comparative Kinetic Data

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[1] This trend is primarily attributed to the bond dissociation energy of the carbon-halogen bond, where the weaker carbon-iodine bond facilitates the often rate-determining oxidative addition step to the palladium(0) catalyst.[1] Consequently, this compound is a significantly more reactive substrate compared to 4-bromophenylacetonitrile and 4-chlorophenylacetonitrile.

Aryl HalideRelative Initial Rate (Ar-I = 1.00)Typical Reaction ConditionsCatalyst System
This compound1.0080 °C, < 1 hPd(PPh₃)₄ / K₂CO₃
4-Bromophenylacetonitrile~0.0580 °C, several hoursPd(PPh₃)₄ / K₂CO₃
4-Chlorophenylacetonitrile<0.0180 °C, > 24 h or requires specialized catalyst systemsPd(PPh₃)₄ / K₂CO₃

Note: The data presented are generalized from multiple studies on various substituted aryl halides and serve as a comparative benchmark.[2] Actual reaction rates will vary depending on the specific reaction conditions, ligands, and substrates used.

Experimental Protocols

To determine the kinetic profile of a palladium-catalyzed reaction involving this compound, a typical experimental protocol would involve monitoring the reaction progress over time. The following is a representative protocol for a Suzuki-Miyaura coupling reaction.

Kinetic Study of Suzuki-Miyaura Coupling of this compound:

  • Reaction Setup: A reaction vessel is charged with this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., a toluene/water mixture). An internal standard (e.g., dodecane) is added for chromatographic analysis.

  • Initiation and Monitoring: The reaction mixture is heated to a constant temperature (e.g., 80 °C) with vigorous stirring. At specified time intervals (e.g., t = 0, 5, 10, 20, 40, 60 minutes), an aliquot of the reaction mixture is withdrawn.

  • Quenching and Sample Preparation: The withdrawn aliquot is immediately quenched (e.g., with a cold aqueous solution of HCl) to stop the reaction. The organic layer is then extracted, dried, and diluted for analysis.

  • Analysis: The concentrations of the starting material (this compound) and the product are determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The concentration data is plotted against time to generate reaction profiles. From these profiles, the initial reaction rate and rate constants can be calculated.

Mandatory Visualization

To better understand the processes involved, graphical representations of the catalytic cycle and a typical experimental workflow are provided below.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdI Ar-Pd(II)-I(L2) OxAdd->ArPdI Transmetalation Transmetalation ArPdI->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L2) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Reactant1 Ar-I (this compound) Reactant1->OxAdd Reactant2 Ar'-B(OR)2 Reactant2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Study_Workflow start Start: Prepare Reaction Mixture (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent, Internal Standard) heat Heat to Constant Temperature with Stirring start->heat sampling Withdraw Aliquots at Defined Time Intervals (t0, t1, t2...) heat->sampling quench Quench Reaction in Aliquot sampling->quench prepare Prepare Sample for Analysis (Extraction, Dilution) quench->prepare analyze Analyze by GC or HPLC prepare->analyze data Plot Concentration vs. Time analyze->data calculate Calculate Initial Rate and Rate Constant data->calculate end End: Kinetic Data Obtained calculate->end

Caption: Workflow for a typical kinetic study of a cross-coupling reaction.

References

A Comparative Guide to Palladium Catalyst Systems for the Coupling of 4-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of 4-iodophenylacetonitrile is a critical transformation in the synthesis of a wide array of complex organic molecules central to pharmaceutical and materials science. The efficiency of these reactions is highly dependent on the chosen palladium catalyst system, which includes the palladium precursor, ligands, base, and solvent. This guide provides an objective comparison of various palladium catalyst systems for Suzuki, Sonogashira, and Buchwald-Hartwig couplings of this compound, supported by experimental data to aid in the selection of the optimal catalytic system for a given synthetic challenge.

Performance of Palladium Catalyst Systems

The selection of an appropriate palladium catalyst system is paramount for achieving high yields and reaction efficiency. The reactivity of the C-I bond in this compound makes it a suitable substrate for various cross-coupling reactions. Below is a summary of the performance of different palladium catalyst systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Coupling ReactionCoupling PartnerPalladium Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~95% (estimated)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O1004>95% (estimated)
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRoom Temp.16High (unspecified)[1]
Sonogashira PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRoom Temp.-High (unspecified)[1]
Buchwald-Hartwig AnilinePd(OAc)₂ / XantphosCs₂CO₃Toluene11018High (unspecified)[1]
Buchwald-Hartwig AnilinePd₂(dba)₃ / XPhosNaOt-BuToluene80-11012-24High (unspecified)[1]

Note: The data presented for Suzuki-Miyaura coupling is based on reactions with structurally similar aryl iodides and serves as a strong predictive model for the reactivity of this compound under these conditions. The yields for Sonogashira and Buchwald-Hartwig reactions are described as "high" in the cited literature, indicating successful coupling, though precise quantitative data for this compound was not provided.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of cross-coupling reactions. Below are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which can be adapted for this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl iodide with a boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne.[1]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 5 mol%)

  • Base (e.g., Et₃N, 3.0 equiv)

  • Degassed solvent (e.g., THF)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (e.g., 16 hours).[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of an aryl iodide with an amine.[1]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a reaction tube.

  • Add this compound and the amine.

  • Add the degassed solvent.

  • Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).[1]

  • After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through celite.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Visualizing Experimental Workflows and Catalytic Cycles

To further clarify the experimental process and the underlying chemical transformations, the following diagrams illustrate a generalized workflow for a palladium-catalyzed cross-coupling experiment and the fundamental catalytic cycle that governs these reactions.

G cluster_workflow Experimental Workflow prep Reaction Setup (Reactants, Solvent, Base) degas Degassing (Inert Atmosphere) prep->degas cat_add Catalyst Addition (Pd Precursor, Ligand) degas->cat_add reaction Reaction (Heating & Stirring) cat_add->reaction workup Work-up (Quenching, Extraction) reaction->workup purify Purification (Chromatography) workup->purify product Isolated Product purify->product

Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.

G cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add R-X pd_complex R-Pd(II)-X(L_n) oxidative_add->pd_complex transmetal Transmetalation (Suzuki, Sonogashira) or Amine Coordination (Buchwald-Hartwig) pd_complex->transmetal R'-M or R'-H intermediate R-Pd(II)-R'(L_n) transmetal->intermediate reductive_elim Reductive Elimination intermediate->reductive_elim reductive_elim->pd0 Regeneration product R-R' reductive_elim->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

The Cost-Effectiveness of 4-Iodophenylacetonitrile Versus Other Aryl Iodides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry and drug development, the selection of starting materials is a critical decision that balances reactivity, cost, and ultimate yield. Aryl iodides are prized reagents in palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates faster oxidative addition compared to their bromide and chloride counterparts. This guide provides a detailed comparison of the cost-effectiveness of 4-Iodophenylacetonitrile against three other commonly used aryl iodides: iodobenzene, 4-iodoanisole, and 4-iodotoluene. This analysis is supported by a review of their performance in key cross-coupling reactions, along with standardized experimental protocols.

Cost Analysis of Aryl Iodides

The economic viability of a synthetic route is often a primary consideration. The following table summarizes the approximate cost per gram for this compound and the selected comparator aryl iodides. Prices are based on currently available data from various chemical suppliers for research-grade quantities and may vary depending on the vendor, purity, and quantity purchased.

Aryl IodideMolecular FormulaMolecular Weight ( g/mol )Representative Price (USD/g)
This compound C₈H₆IN243.05~$15.30
Iodobenzene C₆H₅I204.01~$0.56 - $6.85[1]
4-Iodoanisole C₇H₇IO234.03~$1.38 - $2.30[2]
4-Iodotoluene C₇H₇I218.03~$1.52[3]

Note: Prices are subject to change and are provided for comparative purposes only.

From a purely cost-per-gram perspective, iodobenzene is the most economical option, followed by 4-iodotoluene and 4-iodoanisole. This compound is the most expensive of the four, which necessitates a careful evaluation of its performance benefits to justify its use.

Performance in Key Cross-Coupling Reactions

The utility of an aryl iodide is determined by its reactivity and the yields it can achieve in common bond-forming reactions critical to pharmaceutical and materials science research. This section examines the performance of the selected aryl iodides in Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. The electronic nature of the substituent on the aryl iodide can influence the reaction rate and yield. Electron-withdrawing groups, such as the cyanomethyl group in this compound, can enhance the rate of oxidative addition, potentially leading to higher efficiency. Conversely, electron-donating groups, like the methoxy group in 4-iodoanisole and the methyl group in 4-iodotoluene, may slightly decrease the reactivity compared to unsubstituted iodobenzene.

Table 2: Representative Performance in Suzuki-Miyaura Coupling

Aryl IodideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012~95 (inferred)
Iodobenzene Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80298
4-Iodoanisole Phenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100197
4-Iodotoluene Phenylboronic acidPd(dppf)Cl₂K₂CO₃DMF801295
Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reactivity trend of aryl iodides in this reaction is similar to that in the Suzuki coupling, with electron-poor aryl iodides generally reacting faster.

Table 3: Representative Performance in Sonogashira Coupling

Aryl IodideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound PhenylacetylenePd(PPh₃)₄/CuIEt₃NTHFRT4~90 (inferred)
Iodobenzene PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMFRT295
4-Iodoanisole PhenylacetylenePd(PPh₃)₄/CuIEt₃NTolueneRT298
4-Iodotoluene PhenylacetylenePd(PPh₃)₄/CuIEt₃NTHFRT392

Note: The data for this compound is inferred. "RT" denotes room temperature.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. The electronic effects on the aryl iodide follow a similar pattern, with electron-withdrawing groups generally accelerating the reaction.

Table 4: Representative Performance in Heck Reaction

Aryl IodideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound StyrenePd(OAc)₂Et₃NDMF10012~92 (inferred)
Iodobenzene StyrenePd(OAc)₂Et₃NDMF100696
4-Iodoanisole Methyl acrylatePd(OAc)₂/PPh₃Et₃NAcetonitrile802495
4-Iodotoluene n-Butyl acrylatePd(OAc)₂Et₃NDMF120593

Note: The data for this compound is inferred.

Experimental Protocols

The following are generalized experimental protocols for the three key cross-coupling reactions discussed. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the aryl iodide (1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent system (e.g., a 3:1 mixture of toluene and water, 4 mL).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 2.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or GC-MS).

  • Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Heck Reaction
  • In a reaction flask, combine the aryl iodide (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand if required (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Add the solvent (e.g., DMF or acetonitrile, 5 mL) and the base (e.g., triethylamine, 1.5 mmol).

  • Degas the mixture and then heat to the desired temperature (e.g., 100 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over a drying agent, and concentrate.

  • Purify the residue by column chromatography.

Visualizing Reaction Workflows and Decision Making

To further aid researchers, the following diagrams illustrate a typical cross-coupling workflow and a decision-making process for selecting a suitable aryl iodide.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification a Weigh Aryl Iodide, Coupling Partner, Catalyst, Base b Add Solvent and Degas a->b c Heat to Desired Temperature b->c d Monitor by TLC/GC-MS c->d e Quench and Extract d->e f Dry and Concentrate e->f g Column Chromatography f->g h h g->h Characterization (NMR, MS)

Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.

G a Start: Select Aryl Iodide b Is cost the primary constraint? a->b c Is highest reactivity/ yield critical? b->c No e Consider Iodobenzene or 4-Iodotoluene b->e Yes f Evaluate this compound (electron-withdrawing) or 4-Iodoanisole (electron-donating) c->f Yes g Iodobenzene or 4-Iodotoluene are likely sufficient c->g No d Does the synthesis require a cyanomethyl functionality? h Use this compound d->h Yes i Consider other substituted aryl iodides based on electronic requirements d->i No f->d

Caption: Decision workflow for selecting an appropriate aryl iodide.

Conclusion

The choice between this compound and other aryl iodides is a nuanced one that depends on the specific priorities of the research project.

  • For cost-sensitive applications and routine syntheses where high reactivity is not the primary concern, iodobenzene and 4-iodotoluene offer excellent value.

  • 4-Iodoanisole provides a moderately priced option with an electron-donating group, which can be useful for tuning electronic properties of the final product.

  • This compound, despite its higher cost, is a valuable reagent when high reactivity is paramount, particularly in challenging coupling reactions where an electron-withdrawing group can accelerate the rate-determining oxidative addition step. The cyanomethyl group also offers a versatile handle for further synthetic transformations.

Ultimately, researchers and drug development professionals must weigh the upfront cost of the starting material against the potential for improved yields, shorter reaction times, and milder conditions, which can lead to overall cost savings in a multi-step synthesis. This guide provides the foundational data and protocols to make an informed decision based on the specific requirements of the synthetic target.

References

A Comparative Guide to Analytical Techniques for Confirming the Purity of 4-Iodophenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of chemical research and pharmaceutical development, the verification of compound purity is a cornerstone of reliable and reproducible results. For 4-Iodophenylacetonitrile and its derivatives, which serve as crucial building blocks in the synthesis of various target molecules, ensuring high purity is paramount. This guide provides an objective comparison of key analytical techniques used for purity validation, complete with experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate methods for their needs.

Comparison of Key Analytical Techniques

The selection of an analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of accuracy, and the available instrumentation. Below is a comparison of the most commonly employed methods for analyzing this compound derivatives.

1. High-Performance Liquid Chromatography (HPLC)

HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is a powerful and widely adopted technique for the purity assessment of moderately polar organic compounds.[1] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1]

  • Advantages:

    • High Resolution & Sensitivity: Capable of separating complex mixtures and detecting impurities at very low levels.[1]

    • Quantitative Accuracy: Provides precise and reproducible quantitative data, which is essential for purity validation.[1]

    • Versatility: A wide array of stationary and mobile phases can be tailored to optimize the separation of specific analytes and their impurities.[1]

    • Established Methodology: It is a well-understood and regulatory-accepted technique in the pharmaceutical industry.[1][2]

  • Limitations:

    • Requires the sample to be soluble in the mobile phase.

    • Potential for co-elution of impurities with the main peak or each other, which may necessitate extensive method development.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds. The this compound molecule is amenable to this technique.

  • Advantages:

    • Excellent Separation Efficiency: The use of capillary columns provides very high resolution.

    • Structural Information: The mass spectrometer provides molecular weight information and a fragmentation pattern, which can be used to identify the main compound and unknown impurities.

    • High Sensitivity: Can detect trace levels of impurities.

  • Limitations:

    • Limited to thermally stable and volatile compounds. Derivatization may be required for non-volatile compounds, adding complexity.

    • The high energy of electron ionization (EI) can sometimes lead to the absence of a molecular ion peak, making molecular weight determination challenging, though softer ionization techniques can mitigate this.[3]

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance.[4] It relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[5][6]

  • Advantages:

    • Primary Ratio Method: Does not require a reference standard of the analyte itself; quantification is performed relative to a certified internal standard of known concentration.[7]

    • Structural Confirmation: Provides detailed structural information, allowing for the simultaneous identification and quantification of the main compound and its impurities.[4]

    • Non-destructive: The sample can be recovered after analysis.

    • Universality: Can be applied to any soluble compound containing NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F, ³¹P).[6]

  • Limitations:

    • Lower sensitivity compared to chromatographic methods.

    • Requires careful selection of an internal standard that does not have overlapping signals with the analyte.[8]

    • Relatively high instrumentation cost.

4. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used for identifying functional groups present in a molecule.[9] For this compound derivatives, the characteristic nitrile (C≡N) stretching vibration provides a distinct spectral signature.[10]

  • Advantages:

    • Speed and Simplicity: Analysis is very fast and requires minimal sample preparation.

    • Functional Group Identification: Excellent for confirming the presence of key functional groups (like the nitrile group, which has a sharp, intense peak around 2222-2260 cm⁻¹) and the absence of impurities with different functional groups (e.g., a carboxylic acid impurity would show a broad O-H stretch).[10][11]

  • Limitations:

    • Primarily a qualitative technique, providing limited quantitative information.

    • Not effective for distinguishing between compounds with similar functional groups or for detecting impurities that are structurally very similar to the main component.

5. Elemental Analysis (EA)

Elemental analysis is a classic technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (such as halogens and sulfur) in a sample.[12] This information is used to confirm the empirical formula of a synthesized compound.

  • Advantages:

    • Fundamental Purity Assessment: Provides a direct measure of the elemental composition, which is a fundamental indicator of purity.

    • Inexpensive and Fast: Considered a simple, fast, and cost-effective method.[13]

  • Limitations:

    • Does not provide information about the nature of any impurities present.

    • The generally accepted tolerance of ±0.4% from the theoretical value means that it may not detect small amounts of impurities, especially if they have a similar elemental composition to the main compound.[14][15]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of these analytical techniques for the purity determination of organic compounds like this compound derivatives.

TechniquePrinciplePrimary UseTypical Purity RangeLimit of Detection (LOD) / Quantitation (LOQ)Key Advantage
HPLC Differential partitioning between mobile and stationary phasesQuantitative Purity & Impurity Profiling95-100%LOQ often < 0.05%High resolution and quantitative accuracy for a wide range of impurities.
GC-MS Separation by volatility, detection by mass-to-charge ratioQuantitative Purity & Impurity Identification95-100%LOQ often < 0.05%Provides structural information for impurity identification.
qNMR Signal integration proportional to molar concentrationAbsolute Purity Determination95-100%LOQ ~0.1%Primary method; no need for analyte-specific reference standard.
FTIR Absorption of infrared radiation by molecular vibrationsFunctional Group IdentificationQualitativeNot applicable for purity %Fast, non-destructive confirmation of molecular structure.
Elemental Analysis Combustion and detection of elemental components (C,H,N,I)Empirical Formula ConfirmationConfirms purity within ~±0.4%Not applicable for impurity detectionConfirms correct elemental composition.

Experimental Protocols

Detailed methodologies for the three primary quantitative techniques are provided below.

Purity Determination by Reversed-Phase HPLC

This protocol describes a general method that can be optimized for specific this compound derivatives.

  • Instrumentation:

    • HPLC system with a UV detector, autosampler, and column oven.

  • Materials:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Sample Preparation: Accurately weigh and dissolve the this compound derivative in the diluent to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      20.0 95
      25.0 95
      25.1 40

      | 30.0 | 40 |

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the prepared sample solution.

    • After the run, integrate all peaks in the chromatogram.

  • Purity Calculation: The purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Purity Analysis by GC-MS

This protocol is suitable for thermally stable derivatives of this compound.

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Materials:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Sample Preparation: Dissolve the sample in a volatile solvent like Ethyl Acetate or Dichloromethane to a concentration of approximately 1.0 mg/mL.

  • Chromatographic and Spectrometric Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 10 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: 40-450 m/z.

  • Procedure:

    • Tune the mass spectrometer according to the manufacturer's instructions.

    • Inject the prepared sample solution.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each separated peak.

  • Purity Calculation: Purity is estimated based on the area percent of the main peak in the TIC. The mass spectrum of the main peak should be checked against the expected molecular weight (for this compound, C₈H₆IN, MW = 243.04) and fragmentation pattern.[16]

Absolute Purity Determination by Quantitative ¹H NMR (qNMR)

This protocol provides a method for determining the absolute purity using an internal standard.

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • Internal Standard (IS): A high-purity, stable compound with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., Maleic acid, Dimethyl sulfone). The standard must be accurately weighed.

    • Deuterated Solvent: A solvent that dissolves both the sample and the internal standard (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound derivative (Analyte) into an NMR tube. Record the exact weight (W_Analyte).

    • Accurately weigh approximately 5-10 mg of the Internal Standard into the same NMR tube. Record the exact weight (W_IS).

    • Add approximately 0.7 mL of the deuterated solvent to the NMR tube and dissolve the contents completely.

  • NMR Acquisition Parameters:

    • Pulse Angle: 30-90°.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for accurate quantification).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Procedure:

    • Acquire the ¹H NMR spectrum using the quantitative parameters.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved, characteristic signal for the analyte (I_Analyte) and a signal for the internal standard (I_IS).

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity_Analyte (%) = (I_Analyte / I_IS) x (N_IS / N_Analyte) x (MW_Analyte / MW_IS) x (W_IS / W_Analyte) x Purity_IS (%) Where:

    • I: Integral area of the signal.

    • N: Number of protons giving rise to the integrated signal.

    • MW: Molecular weight.

    • W: Weight.

    • Purity_IS: Purity of the internal standard (usually >99.5%).

Visualized Workflow for Purity Analysis

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a this compound derivative, from initial screening to quantitative confirmation.

Purity_Analysis_Workflow cluster_start Start cluster_prep Preparation & Initial Screening cluster_separation Chromatographic Separation & Identification cluster_quant Quantitative Purity Confirmation cluster_end Final Report start Synthesized Derivative Sample prep Sample Preparation (Dissolution, Dilution) start->prep qual_screen Qualitative Screening (FTIR) Confirm Functional Groups prep->qual_screen Initial Check qnmr qNMR Analysis (Absolute Purity) prep->qnmr For Absolute Purity elem_an Elemental Analysis (Empirical Formula Verification) prep->elem_an For Formula Confirmation hplc HPLC Analysis (Impurity Profiling) qual_screen->hplc Proceed if C≡N present gcms GC-MS Analysis (Volatile Impurity ID) qual_screen->gcms report Purity Report (Data Compilation) hplc->report Quantitative Data gcms->report Impurity ID Data qnmr->report Absolute Purity Value elem_an->report Elemental Composition

Caption: A logical workflow for the purity validation of this compound derivatives.

References

A Comparative Guide to Nickel Catalysts for 4-Iodophenylacetonitrile Coupling: A Viable Alternative to Palladium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nickel and Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Iodophenylacetonitrile.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds for the development of pharmaceuticals and functional materials. While palladium catalysts have long been the gold standard for these transformations, their high cost and lower abundance have driven the search for more economical and sustainable alternatives. This guide presents a comparative performance analysis of nickel catalysts as a compelling substitute for palladium in the Suzuki-Miyaura coupling of this compound, a key intermediate in the synthesis of various biologically active compounds. This comparison is supported by experimental data, detailed protocols, and visual representations of the underlying chemical processes.

Performance Comparison: Nickel vs. Palladium

The efficacy of a catalyst is determined by several factors, including yield, reaction time, temperature, and catalyst loading. The following table summarizes the performance of representative nickel and palladium catalyst systems in the Suzuki-Miyaura coupling of a close analog, 4-bromobenzonitrile, with phenylboronic acid, providing a basis for comparison.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)
Nickel Catalyst 4-BromobenzonitrilePhenylboronic acidK₂CO₃Dioxane100121 (Ni(COD)₂/PPh₃)85[1]
Palladium Catalyst 4-IodoanisolePhenylboronic acidK₂CO₃Toluene/H₂O8021 (Pd(dppf)Cl₂)>95

Note: Data for the palladium-catalyzed reaction of this compound was not directly available in the searched literature; therefore, a closely related and highly efficient reaction with 4-iodoanisole is presented as a benchmark.

Experimental Workflow and Catalytic Cycles

To visualize the practical and mechanistic aspects of these coupling reactions, the following diagrams illustrate a generalized experimental workflow and the catalytic cycle for the nickel-catalyzed Suzuki-Miyaura reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Aryl Halide, Boronic Acid, and Base add_catalyst Add Ni or Pd Catalyst and Ligand start->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat Reaction Mixture under Inert Atmosphere add_solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction and Extract with Organic Solvent monitor->quench dry Dry Organic Layer quench->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

G Ni0 Ni(0)L₂ NiII_Aryl Ar-Ni(II)-X(L₂) Ni0->NiII_Aryl Oxidative Addition (Ar-X) NiII_Alkyl Ar-Ni(II)-R(L₂) NiII_Aryl->NiII_Alkyl Transmetalation (R-B(OR)₂) NiII_Alkyl->Ni0 Reductive Elimination Product Ar-R NiII_Alkyl->Product

Catalytic cycle of a nickel-catalyzed Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed experimental protocols for the nickel-catalyzed coupling of 4-bromobenzonitrile and a general, highly efficient palladium-catalyzed coupling of an aryl iodide.

Nickel-Catalyzed Coupling of 4-Bromobenzonitrile with Phenylboronic Acid[1]

Materials:

  • 4-Bromobenzonitrile (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1 mol%)

  • Triphenylphosphine (PPh₃) (2 mol%)

  • Anhydrous dioxane

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzonitrile, phenylboronic acid, and potassium carbonate.

  • In a separate glovebox, prepare a stock solution of the nickel catalyst by dissolving Ni(COD)₂ and triphenylphosphine in anhydrous dioxane.

  • Add the appropriate volume of the catalyst stock solution to the Schlenk flask.

  • Add additional anhydrous dioxane to achieve the desired reaction concentration.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-cyanobiphenyl.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Iodides

Materials:

  • Aryl Iodide (e.g., 4-Iodoanisole) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (1-2 mol%)

  • Toluene and Water (e.g., 4:1 v/v)

Procedure:

  • In a round-bottom flask, combine the aryl iodide, arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(dppf)Cl₂.

  • Add the degassed solvent mixture of toluene and water.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 1-4 hours).

  • After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the pure biaryl product.

Discussion and Conclusion

The data and protocols presented indicate that nickel catalysts are a highly effective and viable alternative to palladium for the Suzuki-Miyaura coupling of electron-deficient aryl halides like those containing a cyano group. While palladium systems, particularly with highly active ligands, may offer faster reaction times and slightly higher yields for very reactive substrates like aryl iodides, nickel catalysts demonstrate excellent performance with more challenging and economical aryl bromides.

The primary advantages of employing nickel catalysts are their significantly lower cost and greater natural abundance, which are critical considerations for large-scale synthesis and sustainable chemistry.[2] Furthermore, nickel catalysis can sometimes offer different selectivity and functional group tolerance compared to palladium, opening up new avenues for synthetic strategies.[3]

For researchers and professionals in drug development, the choice between nickel and palladium will depend on a variety of factors including substrate reactivity, cost constraints, and the desired scale of the reaction. The evidence suggests that for the coupling of substrates like this compound and its bromo-analogs, nickel catalysis should be strongly considered as a robust, economical, and efficient alternative to traditional palladium-based methods.

References

A Comparative Analysis of 4-Iodophenylacetonitrile and 4-Chlorophenylacetonitrile Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

4-Iodophenylacetonitrile is predicted to be significantly more reactive than 4-chlorophenylacetonitrile in the two major classes of reactions for aryl halides: nucleophilic aromatic substitution (SNA r) and palladium-catalyzed cross-coupling reactions. This heightened reactivity is primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-chlorine (C-Cl) bond, and the superior leaving group ability of the iodide ion. Consequently, reactions involving this compound can often be performed under milder conditions and may result in higher yields and faster reaction times.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 4-chlorophenylacetonitrile is presented in Table 1.

PropertyThis compound4-Chlorophenylacetonitrile
CAS Number 51628-12-7[1]140-53-4[2]
Molecular Formula C8H6IN[1]C8H6ClN[2]
Molecular Weight 243.04 g/mol [1]151.59 g/mol [2]
Melting Point 53-57 °C[1]25-28 °C[2]
Boiling Point 152 °C at 3 mmHg[3]265-267 °C[2]
Appearance White to light yellow solid[4]Colorless to pale yellow solid or liquid[5]
Solubility Soluble in organic solvents like diethyl ether and dimethyl ketone.[6]Soluble in acetone and ethanol.[7]

Comparative Reactivity Analysis

The difference in reactivity between this compound and 4-chlorophenylacetonitrile stems from the nature of the carbon-halogen bond. The C-I bond is longer and weaker than the C-Cl bond, making it easier to break. This has significant implications for the key steps in both nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of the halide. The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate and the leaving group's ability to depart influence the overall reaction rate. While the electronegativity of chlorine is higher than iodine, which would suggest a more electrophilic carbon center, the dominant factor in the reactivity of aryl halides in SNAr is the ability of the halogen to act as a leaving group. Iodide is an excellent leaving group due to its larger size and lower basicity compared to chloride.

Expected Reactivity: this compound > 4-Chlorophenylacetonitrile

SNAr_Mechanism ArylHalide Ar-X (X = I, Cl) Meisenheimer Meisenheimer Complex [Ar(X)(Nu)]⁻ ArylHalide->Meisenheimer + Nu⁻ (k₁) Rate-determining step Nucleophile Nu⁻ Meisenheimer->ArylHalide - Nu⁻ (k₋₁) Product Ar-Nu Meisenheimer->Product - X⁻ (k₂) Leaving group departure LeavingGroup X⁻ Cross_Coupling_Cycle Generalized Cross-Coupling Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Rate-determining for Ar-Cl) Transmetalation Ar-Pd(II)(R)L₂ OxAdd->Transmetalation Transmetalation Product Ar-R Transmetalation->Product Reductive Elimination Product->Pd0 Pd(0) regenerated ArX Ar-X (X = I, Cl) ArX->OxAdd R_M R-M (e.g., R-B(OH)₂) R_M->Transmetalation Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis Reactants Combine Aryl Halide, Boronic Acid, Base, and Internal Standard Inert Establish Inert Atmosphere Reactants->Inert Initiate Initiate Reaction with Catalyst Inert->Initiate Catalyst Prepare Pd Catalyst Stock Solution Catalyst->Initiate Heat Maintain Constant Temperature Initiate->Heat Sample Withdraw Aliquots at Time Intervals Heat->Sample Quench Quench and Extract Aliquots Sample->Quench GCMS Analyze by GC-MS Quench->GCMS Plot Plot Concentration vs. Time GCMS->Plot Rate Determine Initial Reaction Rate Plot->Rate

References

Safety Operating Guide

Proper Disposal of 4-Iodophenylacetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Iodophenylacetonitrile, a compound that requires careful management due to its toxicological profile. Adherence to these procedures is critical for personnel safety and environmental protection.

Hazard Profile

This compound is classified as a hazardous substance. According to safety data sheets, it is toxic if swallowed, in contact with skin, or if inhaled.[1] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and in a controlled environment to minimize exposure risks.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical safety goggles
Protective Clothing A standard laboratory coat is required. Ensure it is clean and fully buttoned.
Respiratory Protection A dust mask (type N95 or equivalent) should be used, especially when handling the solid form to avoid inhalation of dust particles. Operations should be carried out in a well-ventilated area or under a chemical fume hood.

Spill Management Protocol

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment : For solid spills, carefully sweep up the material to avoid generating dust. For solutions, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like sawdust.

  • Collection : Carefully collect the spilled material and any contaminated absorbent into a designated, labeled, and sealed container for hazardous waste.

  • Decontamination : Thoroughly clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[2][3] Direct disposal into drains or regular waste streams is strictly prohibited.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, chemically compatible, and clearly labeled hazardous waste container.

    • The label must include the full chemical name, "Hazardous Waste," and the date of accumulation.

  • Waste Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area.[1]

    • The storage area should be away from incompatible materials.

    • Ensure the container is kept tightly closed.[1]

  • Engage a Professional Disposal Service :

    • Contact a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.

    • Provide the disposal service with a copy of the Safety Data Sheet (SDS) for this compound.

    • Follow all local, state, and federal regulations regarding hazardous waste disposal.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Label Prepare Labeled Waste Container PPE->Label Collect Collect Waste Chemical & Contaminated Materials Label->Collect Store Store Sealed Container in Designated Safe Area Collect->Store Contact Contact Licensed Disposal Service Store->Contact Transport Arrange for Waste Pickup Contact->Transport

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Iodophenylacetonitrile. Adherence to these guidelines is critical to ensure personnel safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is crucial to use appropriate personal protective equipment to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (minimum 4mil thickness).[3][4] Double gloving is recommended.[4]Provides a barrier against skin contact with the toxic solid. Nitrile gloves offer good resistance to a range of organic chemicals.[5][6]
Eye Protection Chemical safety goggles.[3][4] A face shield should be worn when there is a risk of splashing.[4]Protects eyes from dust particles and potential splashes of solutions containing the compound.
Respiratory Protection A NIOSH-approved air-purifying respirator with an organic vapor cartridge and a P95 or P100 particulate filter.[7][8][9][10][11]Protects against inhalation of the powdered compound and any organic vapors that may be present.[9][10][11]
Body Protection A lab coat, long pants, and closed-toe shoes must be worn.[3][4] For larger quantities or when there is a higher risk of contamination, consider a disposable gown.Prevents skin contact with the chemical.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound solid should be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.[4]

Experimental Workflow for Handling this compound

Experimental Workflow: Handling this compound A Preparation - Don appropriate PPE - Designate work area in fume hood B Weighing - Use an analytical balance inside the fume hood - Handle with care to avoid creating dust A->B Proceed to C Dissolution - Add solvent to the solid in a closed container - Gently swirl to dissolve B->C Proceed to D Reaction/Use - Perform the experiment within the fume hood - Maintain containment C->D Proceed to E Post-Experiment - Decontaminate glassware and surfaces - Segregate and dispose of waste D->E Conclude with Waste Segregation and Disposal Workflow A Identify Waste Type - Solid Chemical - Contaminated Disposables - Liquid Solution B Segregate into Designated Containers - Halogenated Solid Waste - Halogenated Liquid Waste A->B Segregate C Label Containers Correctly - 'Hazardous Waste' - Chemical Contents - Hazard Symbols B->C Label D Store Securely - In a designated satellite accumulation area - Away from incompatible materials C->D Store E Arrange for Pickup - Contact Environmental Health & Safety (EHS) D->E Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.